molecular formula C9H7Cl2NO B1423836 5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE CAS No. 885273-81-4

5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

Cat. No.: B1423836
CAS No.: 885273-81-4
M. Wt: 216.06 g/mol
InChI Key: OIEJGYJUSCLONB-UHFFFAOYSA-N
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Description

5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-5-3-7-6(8(11)4-5)1-2-12-9(7)13/h3-4H,1-2H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIEJGYJUSCLONB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70696151
Record name 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one
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Molecular Weight

216.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-81-4
Record name 5,7-Dichloro-3,4-dihydro-1(2H)-isoquinolinone
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70696151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a privileged heterocyclic motif frequently encountered in natural products and synthetic molecules with a diverse range of biological activities.[1] This core structure is a cornerstone in medicinal chemistry, forming the basis for developing agents targeting a variety of pathological conditions, including cancer, microbial infections, and neurological disorders.[2][3] 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one (CAS No: 885273-81-4) is a halogenated derivative of this important scaffold. The introduction of chlorine atoms onto the aromatic ring can significantly modulate the compound's physicochemical properties and biological activity, making it a valuable intermediate for the synthesis of novel therapeutic agents and a subject of interest for structure-activity relationship (SAR) studies.[4] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, offering insights for its utilization in research and drug development.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, formulation, and application in experimental settings.

PropertyValueSource
CAS Number 885273-81-4[5]
Molecular Formula C₉H₇Cl₂NO[6]
Molecular Weight 216.06 g/mol [6]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not available in the public domain.
Boiling Point Not available in the public domain.
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.Inferred from related compounds

Synthesis and Mechanistic Insights

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is well-documented, with the Bischler-Napieralski reaction being a prominent and versatile method.[7][8][9][10][11] This reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a condensing agent. For the synthesis of this compound, a plausible synthetic route would start from 3,5-dichlorophenethylamine.

G cluster_0 Proposed Synthesis of this compound 3,5-Dichlorophenethylamine 3,5-Dichlorophenethylamine N-(3,5-Dichlorophenethyl)acetamide N-(3,5-Dichlorophenethyl)acetamide 3,5-Dichlorophenethylamine->N-(3,5-Dichlorophenethyl)acetamide Acetyl chloride, Triethylamine, DCM This compound This compound N-(3,5-Dichlorophenethyl)acetamide->this compound POCl3 or PPA, Heat

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Representative Bischler-Napieralski Cyclization

The following is a generalized protocol based on established procedures for the synthesis of related 3,4-dihydroisoquinolin-1-ones.[8][9]

Step 1: Acylation of 3,5-Dichlorophenethylamine

  • To a solution of 3,5-dichlorophenethylamine (1 equivalent) in dichloromethane (DCM) at 0 °C, add triethylamine (1.2 equivalents).

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(3,5-dichlorophenethyl)acetamide.

Step 2: Intramolecular Cyclization

  • To the crude N-(3,5-dichlorophenethyl)acetamide, add phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) as the condensing agent.

  • Heat the reaction mixture to 80-100 °C and stir for 4-8 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by pouring it onto crushed ice.

  • Neutralize the mixture with a suitable base (e.g., concentrated ammonia solution or saturated NaHCO₃).

  • Extract the product with an organic solvent such as ethyl acetate or DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality in Experimental Choices:

  • The use of a non-nucleophilic base like triethylamine in the acylation step is crucial to prevent side reactions with acetyl chloride.

  • The choice of condensing agent in the cyclization step can influence the reaction outcome. POCl₃ is a strong dehydrating agent, while PPA can also act as a non-nucleophilic acid catalyst.[8]

  • Careful temperature control during the quenching of the cyclization reaction is essential due to the exothermic nature of the process.

Other synthetic strategies for the 3,4-dihydroisoquinolin-1(2H)-one scaffold include the Pictet-Spengler reaction , which involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by cyclization.[12][13][14]

Spectroscopic Characterization (Predicted)

TechniquePredicted Key Features
¹H NMR - Aromatic protons: Two singlets or narrowly coupled doublets in the aromatic region (δ 7.0-8.0 ppm).- Methylene protons (-CH₂-CH₂-): Two triplets corresponding to the protons at C3 and C4 (δ 2.5-3.5 ppm).- Amide proton (-NH-): A broad singlet (δ 6.0-8.0 ppm), which may be exchangeable with D₂O.
¹³C NMR - Carbonyl carbon (-C=O): A signal in the downfield region (δ 160-170 ppm).- Aromatic carbons: Signals in the aromatic region (δ 120-140 ppm), with quaternary carbons attached to chlorine showing distinct shifts.- Methylene carbons (-CH₂-CH₂-): Two signals in the aliphatic region (δ 25-45 ppm).
FTIR (cm⁻¹) - N-H stretch: A broad absorption band around 3200-3400 cm⁻¹.- C=O stretch (amide I): A strong absorption band around 1650-1680 cm⁻¹.- C=C stretch (aromatic): Absorptions in the 1450-1600 cm⁻¹ region.- C-Cl stretch: Absorptions in the fingerprint region (below 1000 cm⁻¹).
Mass Spectrometry - Molecular ion (M⁺): A peak corresponding to the molecular weight (216.06 g/mol ) with a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).- Fragmentation: Expect fragmentation patterns involving the loss of CO, Cl, and cleavage of the dihydroisoquinoline ring.

Reactivity and Stability

The reactivity of this compound is governed by the lactam functionality and the dichlorinated aromatic ring.

G cluster_1 Key Reactivity Sites cluster_lactam Lactam Moiety cluster_aromatic Aromatic Ring Compound This compound N-Alkylation N-Alkylation Compound->N-Alkylation Lactam_Reduction Lactam_Reduction Compound->Lactam_Reduction Electrophilic_Aromatic_Substitution Electrophilic_Aromatic_Substitution Compound->Electrophilic_Aromatic_Substitution

Caption: Key reactivity sites of this compound.

  • N-Alkylation/Acylation: The nitrogen atom of the lactam can be alkylated or acylated using appropriate electrophiles under basic conditions. This provides a convenient handle for further functionalization.

  • Lactam Reduction: The amide carbonyl can be reduced to a methylene group using strong reducing agents like lithium aluminum hydride (LiAlH₄), yielding the corresponding 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline.

  • Electrophilic Aromatic Substitution: The electron-withdrawing nature of the two chlorine atoms and the lactam ring deactivates the aromatic ring towards electrophilic substitution. However, under forcing conditions, further substitution might be possible, with the position of substitution directed by the existing substituents.

The compound is expected to be stable under standard laboratory conditions. However, it may be sensitive to strong acids, bases, and oxidizing agents.

Applications in Research and Drug Discovery

This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The broader 3,4-dihydroisoquinolin-1(2H)-one scaffold has been explored for various biological activities:

  • Anticancer Agents: Derivatives of this scaffold have shown promise as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target in non-Hodgkin's lymphoma.[2]

  • Antioomycete Activity: Certain derivatives have demonstrated potent activity against the plant pathogen Pythium recalcitrans, suggesting potential applications in agriculture.[1][15]

  • General Uses: The title compound is used in the preparation of cyclic benzolactams through electrophilic aromatic substitution reactions of carbamoyl cations. It also has potential as an agent for enhancing stress tolerance in plants.[5][15]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • In case of skin contact: Wash off with soap and plenty of water.[16]

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[16]

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.[16]

    • If swallowed: Rinse mouth with water. Do not induce vomiting.[16]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.

It is imperative to consult the specific SDS provided by the supplier before handling this chemical.

Conclusion

This compound is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. Its dichlorinated 3,4-dihydroisoquinolin-1(2H)-one core provides a versatile platform for the development of novel compounds with diverse biological activities. While specific experimental data for this compound is limited in the public domain, this guide provides a comprehensive overview of its expected properties, synthesis, and potential applications based on the well-established chemistry of its structural class. Further research into the specific properties and biological activities of this compound is warranted to fully unlock its potential in drug discovery and other scientific disciplines.

References

Sources

An In-Depth Technical Guide to the Synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The targeted introduction of substituents on the aromatic ring, such as the dichloro substitution pattern at the 5 and 7 positions, offers a powerful tool for modulating the pharmacological properties of these molecules. This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway to 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one, a key building block for the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step experimental protocol but also a deep dive into the mechanistic rationale and critical process parameters that ensure a successful and reproducible synthesis.

Introduction: The Significance of the this compound Scaffold

The isoquinoline and its reduced derivatives are fundamental heterocyclic motifs found in a vast array of natural products and synthetic pharmaceuticals. Their rigid framework and ability to present substituents in a well-defined three-dimensional space make them ideal scaffolds for interacting with biological targets. The 3,4-dihydro-2H-isoquinolin-1-one core, in particular, has garnered significant attention due to its presence in molecules with a wide spectrum of therapeutic applications, including but not limited to oncology, neuroscience, and infectious diseases.

The introduction of a 5,7-dichloro substitution pattern on this scaffold serves several critical functions in drug design. The electron-withdrawing nature of the chlorine atoms can significantly alter the electronic properties of the aromatic ring, influencing pKa, metabolic stability, and receptor-binding interactions. Furthermore, the lipophilicity imparted by the chlorine atoms can enhance membrane permeability and oral bioavailability. Consequently, this compound represents a highly valuable intermediate for the synthesis of targeted therapies with potentially improved pharmacokinetic and pharmacodynamic profiles.

Retrosynthetic Analysis and Strategic Approach

A logical and efficient synthesis of this compound can be envisioned through a retrosynthetic approach that disconnects the lactam ring. The most strategically sound disconnection is at the C4-C4a bond, which points to an intramolecular Friedel-Crafts-type acylation as the key ring-forming step. This leads back to a suitably functionalized N-acyl phenylethylamine precursor.

Retrosynthesis Target This compound Precursor N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine Target->Precursor Intramolecular Friedel-Crafts Acylation StartingMaterial (3,5-dichlorophenyl)ethylamine + Chloroacetyl chloride Precursor->StartingMaterial Amide Formation

Figure 1: Retrosynthetic analysis of this compound.

This retrosynthetic analysis reveals a convergent and practical two-step synthetic sequence:

  • Amide Formation: Acylation of the commercially available (3,5-dichlorophenyl)ethylamine with chloroacetyl chloride. This reaction forms the crucial N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine intermediate.

  • Intramolecular Cyclization: An intramolecular Friedel-Crafts acylation of the intermediate, promoted by a suitable Lewis acid, to construct the desired 3,4-dihydro-2H-isoquinolin-1-one ring system.

This strategy is advantageous due to the accessibility of the starting materials and the generally high-yielding nature of the individual transformations.

Mechanistic Insights and Rationale for Experimental Choices

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: N-Acylation of (3,5-dichlorophenyl)ethylamine

The formation of the amide bond between (3,5-dichlorophenyl)ethylamine and chloroacetyl chloride is a classic nucleophilic acyl substitution. The primary amine of the phenylethylamine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetyl chloride.

The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine. The role of the base is to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine, which would render it non-nucleophilic. The choice of an inert aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is crucial to avoid side reactions with the highly reactive acyl chloride.[1]

Step 2: Intramolecular Friedel-Crafts Acylation

The key ring-closing step is an intramolecular Friedel-Crafts acylation. This reaction is a powerful tool for the formation of cyclic ketones from aromatic compounds. In this case, the N-(chloroacetyl) group is the acylating agent, and the electron-rich (despite the deactivating chloro groups) benzene ring of the phenylethylamine moiety is the nucleophile.

The reaction is catalyzed by a strong Lewis acid, such as aluminum chloride (AlCl₃) or polyphosphoric acid (PPA). The Lewis acid coordinates to the carbonyl oxygen of the amide and the chlorine of the chloroacetyl group, increasing the electrophilicity of the acylating species and facilitating the intramolecular attack by the aromatic ring. The two chlorine atoms on the aromatic ring are meta-directing, and while they are deactivating, the ortho position to the ethylamine substituent remains sufficiently nucleophilic for the intramolecular cyclization to occur. For substrates with deactivating groups, more forcing conditions, such as refluxing in the presence of a strong dehydrating agent like phosphorus pentoxide (P₂O₅) in conjunction with a chlorinating agent like phosphorus oxychloride (POCl₃), can be effective.[2][3]

Mechanism cluster_0 Step 1: N-Acylation cluster_1 Step 2: Intramolecular Friedel-Crafts Acylation A (3,5-dichlorophenyl)ethylamine C N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine A->C Nucleophilic Attack B Chloroacetyl chloride B->C D N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine F Activated Acylium Ion Intermediate D->F Activation E Lewis Acid (e.g., AlCl3) E->F G This compound F->G Intramolecular Electrophilic Aromatic Substitution

Figure 2: Simplified reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

Safety Precaution: This synthesis involves the use of corrosive and hazardous chemicals. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

Materials and Reagents
Reagent/SolventGradeSupplier
(3,5-dichlorophenyl)ethylamine≥98%Commercially Available
Chloroacetyl chloride≥98%Commercially Available
Triethylamine≥99%Commercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Aluminum Chloride (AlCl₃)Anhydrous, ≥99%Commercially Available
Hydrochloric Acid (HCl)37% aqueous solutionCommercially Available
Sodium Bicarbonate (NaHCO₃)Saturated aqueous solutionPrepared in-house
Sodium Sulfate (Na₂SO₄)AnhydrousCommercially Available
Ethyl AcetateReagent GradeCommercially Available
HexanesReagent GradeCommercially Available
Step 1: Synthesis of N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine
  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (3,5-dichlorophenyl)ethylamine (10.0 g, 52.6 mmol) and anhydrous dichloromethane (100 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine (8.8 mL, 63.1 mmol, 1.2 eq.) to the stirred solution.

  • In a separate dropping funnel, prepare a solution of chloroacetyl chloride (4.6 mL, 57.9 mmol, 1.1 eq.) in anhydrous dichloromethane (20 mL).

  • Add the chloroacetyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C. A white precipitate of triethylamine hydrochloride will form.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Upon completion, quench the reaction by adding 50 mL of water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or used directly in the next step if sufficiently pure.

Step 2: Synthesis of this compound
  • To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add anhydrous aluminum chloride (14.0 g, 105.2 mmol, ~2.0 eq. based on the starting amine).

  • Carefully add anhydrous dichloromethane (150 mL) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve the crude N-(chloroacetyl)-2-(3,5-dichlorophenyl)ethylamine (from the previous step, assuming ~52.6 mmol) in anhydrous dichloromethane (50 mL).

  • Add the solution of the amide dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, slowly warm the reaction mixture to reflux and maintain reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench by the slow, dropwise addition of crushed ice, followed by 1 M HCl (100 mL). Caution: This quenching process is highly exothermic.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) and brine (1 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Characterization and Data

The identity and purity of the final product should be confirmed by standard analytical techniques.

Analytical MethodExpected Results
¹H NMR Aromatic protons in the range of 7.0-7.5 ppm. Two triplet-like signals for the methylene groups (-CH₂-CH₂-) in the dihydroisoquinolinone ring, typically around 3.0-3.8 ppm. A broad singlet for the N-H proton.
¹³C NMR Signals corresponding to the aromatic carbons, the two methylene carbons, and the carbonyl carbon (typically >160 ppm).
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of C₉H₇Cl₂NO, with the characteristic isotopic pattern for two chlorine atoms.
Melting Point A sharp melting point range, indicative of high purity.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By understanding the underlying chemical principles and carefully controlling the reaction parameters, researchers can efficiently access this valuable intermediate, thereby facilitating the development of novel and potentially life-saving therapeutics. The self-validating nature of the described protocols, grounded in well-established chemical transformations, ensures a high degree of reproducibility, a cornerstone of successful drug discovery and development programs.

References

Whitepaper: The Pivotal Role of PARP Inhibition in Oncology and the Synthetic Gateway of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the journey from a simple chemical scaffold to a life-saving therapeutic is both intricate and fascinating.[1][2][3] This guide delves into the profound mechanism of action of a clinically significant class of anticancer agents: Poly (ADP-ribose) polymerase (PARP) inhibitors. Our exploration begins with a seemingly unassuming molecule, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one, a key synthetic intermediate that serves as a gateway to the creation of potent PARP inhibitors like Talazoparib.[4][5] While this compound does not possess a known biological mechanism of action in its own right, its importance lies in its role as a foundational building block in the synthesis of these targeted therapies. This whitepaper will elucidate the sophisticated mechanism of PARP inhibitors, their development, and the experimental methodologies used to validate their function, thereby providing researchers, scientists, and drug development professionals with a comprehensive understanding of this critical area of oncology.

The Central Role of PARP in DNA Damage Repair

The Poly (ADP-ribose) polymerase (PARP) family of enzymes, particularly PARP1 and PARP2, are crucial players in the cellular response to DNA damage.[6][7] These enzymes act as molecular sensors for DNA single-strand breaks (SSBs). Upon detecting a break, PARP proteins bind to the damaged DNA and catalyze the synthesis of long chains of poly (ADP-ribose) (PAR) on themselves and other nearby nuclear proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the base excision repair (BER) pathway.[8][9]

The Core Mechanism of Action: Synthetic Lethality

The therapeutic efficacy of PARP inhibitors is elegantly explained by the concept of "synthetic lethality". This occurs when the combination of two genetic or chemical perturbations leads to cell death, while either perturbation on its own is viable. In the context of cancer therapy, PARP inhibitors exploit this principle in tumors with pre-existing defects in other DNA repair pathways, most notably the homologous recombination (HR) pathway, which is responsible for repairing DNA double-strand breaks (DSBs).[8]

A significant portion of hereditary breast and ovarian cancers are associated with mutations in the BRCA1 and BRCA2 genes, which are essential components of the HR pathway.[10] In cancer cells with mutated BRCA genes, the HR pathway is compromised, making them heavily reliant on the PARP-mediated BER pathway to repair DNA damage and maintain genomic integrity.

When these BRCA-deficient cancer cells are treated with a PARP inhibitor, the BER pathway is also blocked.[11] Consequently, unrepaired single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. Without a functional HR pathway to repair these DSBs, the cancer cells experience catastrophic genomic instability, leading to cell cycle arrest and apoptosis.[8] Normal, healthy cells, which have a functional HR pathway, are less affected by PARP inhibition as they can still repair DSBs, providing a therapeutic window for targeting cancer cells.[8]

Caption: The principle of synthetic lethality with PARP inhibitors in BRCA-mutant cancer cells.

A Deeper Dive: PARP Trapping

More recent research has revealed a second, crucial mechanism of action for PARP inhibitors: PARP trapping .[12] Beyond simply inhibiting the enzymatic activity of PARP, these drugs can also "trap" the PARP protein on the DNA at the site of a single-strand break. This trapped PARP-DNA complex is itself a bulky lesion that obstructs DNA replication and transcription, leading to the formation of double-strand breaks.[6] This trapping effect is a key contributor to the cytotoxicity of PARP inhibitors and can even be effective in cancer cells without BRCA mutations, broadening their potential clinical applications.[12]

From Intermediate to Inhibitor: The Synthesis of Talazoparib

The journey from a simple chemical building block to a potent therapeutic is exemplified by the synthesis of the PARP inhibitor Talazoparib. While a detailed, multi-step synthesis is beyond the scope of this guide, it is important to recognize the role of foundational molecules. A key step in the synthesis of the core structure of Talazoparib and other related PARP inhibitors involves intermediates derived from isoquinolinone scaffolds.[4][5] The specific stereochemistry and functional groups of these intermediates are critical for the final drug's ability to bind effectively to the PARP enzyme. The development of efficient synthetic routes for these complex molecules is a significant achievement in medicinal chemistry.[13]

Experimental Validation of PARP Inhibitor Activity

The characterization of PARP inhibitors requires a suite of robust in vitro and cell-based assays.

In Vitro PARP Activity Assays

These assays directly measure the enzymatic activity of purified PARP enzymes. A common method is a colorimetric or chemiluminescent ELISA-based assay.[14][15]

Protocol: Colorimetric PARP Activity Assay

  • Plate Coating: Coat a 96-well plate with histone proteins, which are substrates for PARP.

  • Reaction Mixture: Add a reaction buffer containing the PARP enzyme, the test inhibitor at various concentrations, and biotinylated NAD+.

  • Incubation: Incubate the plate to allow the PARP-mediated PARylation of the histones.

  • Detection: Add streptavidin-HRP (horseradish peroxidase) which binds to the biotinylated PAR chains.

  • Substrate Addition: Add a colorimetric HRP substrate. The intensity of the color produced is proportional to the PARP activity.

  • Measurement: Read the absorbance using a plate reader. A decrease in signal in the presence of the inhibitor indicates its potency.[16]

Assay Type Principle Throughput Signal Stability Cost
ColorimetricEnzyme-linked color developmentModerateHighLow
ChemiluminescentEnzyme-linked light emissionHighModerateModerate
TR-FRETTime-resolved fluorescence resonance energy transferHighHighHigh
Fluorescence PolarizationChange in polarization of fluorescently labeled substrateHighHighHigh

Table 1: Comparison of In Vitro PARP Assay Formats. [14]

Caption: Workflow for a colorimetric PARP activity assay.

Cell-Based Assays

Cell-based assays are essential to confirm that the inhibitor is active in a cellular context.

Protocol: Cell Viability Assay in BRCA-mutant Cancer Cells

  • Cell Seeding: Seed BRCA1 or BRCA2 mutant cancer cells (e.g., MDA-MB-436) and wild-type control cells in 96-well plates.

  • Compound Treatment: Treat the cells with a serial dilution of the PARP inhibitor.

  • Incubation: Incubate the cells for a period of time (e.g., 72 hours) to allow the compound to exert its effect.

  • Viability Assessment: Add a viability reagent (e.g., resazurin or a tetrazolium salt like MTS) that is converted to a fluorescent or colored product by metabolically active cells.

  • Measurement: Measure the fluorescence or absorbance. A decrease in signal indicates reduced cell viability.[7]

  • Data Analysis: Plot the cell viability against the inhibitor concentration to determine the IC50 (the concentration at which 50% of cell growth is inhibited).

Clinical Significance and Future Directions

Several PARP inhibitors, including Olaparib, Rucaparib, Niraparib, and Talazoparib, have received FDA approval for the treatment of various cancers, primarily ovarian, breast, prostate, and pancreatic cancers with BRCA mutations.[10][17][18] The clinical success of these agents has been a landmark in personalized medicine.

Current and future research in this field is focused on:

  • Expanding Indications: Investigating the efficacy of PARP inhibitors in other tumor types with HR deficiencies beyond BRCA mutations.[19]

  • Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other anticancer agents, such as chemotherapy, immunotherapy, and other targeted therapies.[11]

  • Overcoming Resistance: Understanding and developing strategies to overcome acquired resistance to PARP inhibitors, which is a significant clinical challenge.[18]

Conclusion

The development of PARP inhibitors represents a triumph of rational drug design, rooted in a deep understanding of DNA repair mechanisms. While the journey of a drug from a simple chemical intermediate like this compound to a clinically approved therapeutic is complex, the impact of these agents on cancer treatment is undeniable. The principle of synthetic lethality, coupled with the potent trapping of PARP on DNA, has provided a powerful new weapon in the fight against cancers with specific molecular vulnerabilities. As research continues to unravel the full potential of PARP inhibition, we can anticipate even broader applications and improved outcomes for cancer patients in the years to come.

References

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Unlocking the Therapeutic Potential of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with applications ranging from oncology to neuroscience.[1] This technical guide focuses on a specific, yet underexplored derivative, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one . While direct biological data for this compound is limited, its structural features suggest significant therapeutic potential, particularly as an anticancer agent through mechanisms such as PARP inhibition and modulation of key cellular signaling pathways. This document provides a comprehensive framework for the systematic investigation of its biological activity, from initial in vitro screening to mechanistic elucidation and preliminary in vivo assessment. Our objective is to equip researchers with the foundational knowledge and detailed protocols necessary to unlock the therapeutic promise of this intriguing molecule.

Introduction: The Isoquinolinone Scaffold and the Rationale for Investigation

The 1,2,3,4-tetrahydroisoquinoline (THIQ) and its oxidized counterpart, 3,4-dihydro-2H-isoquinolin-1-one, are core components of many natural alkaloids and synthetic molecules with a broad spectrum of biological activities.[2] Derivatives have demonstrated antitumor, antitubercular, antibacterial, and anti-inflammatory properties.[2] The versatility of this scaffold lies in its rigid, bicyclic structure which allows for precise spatial orientation of substituents to interact with various biological targets.

The subject of this guide, this compound, presents a unique substitution pattern. The presence of two chlorine atoms at positions 5 and 7 is anticipated to significantly modulate its electronic properties and steric profile, potentially enhancing its binding affinity and specificity for target proteins. Halogenation is a common strategy in medicinal chemistry to improve metabolic stability and cell permeability. Given the established anticancer activities of related isoquinoline derivatives, a primary hypothesis is that this compound may function as a potent modulator of cancer cell proliferation and survival.[3]

Notably, the isoquinoline core is a key feature of known inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), a critical enzyme in DNA single-strand break repair.[4] PARP inhibitors have emerged as a successful class of targeted therapies for cancers with deficiencies in DNA repair, such as those with BRCA1/2 mutations.[4][5] The structural similarity of our lead compound to known PARP inhibitors provides a compelling starting point for our investigation.

Proposed Mechanism of Action and Key Research Questions

Based on the available literature for related compounds, we propose that this compound may exert its biological effects through one or more of the following mechanisms:

  • PARP Inhibition: The lactam structure mimics the nicotinamide moiety of NAD+, the natural substrate for PARP enzymes. The dichloro-substitution may enhance binding to the catalytic domain.

  • NF-κB Pathway Inhibition: A related compound, 6,7-dihydroxy-3,4-dihydroisoquinoline, has been shown to inhibit the NF-κB signaling pathway, a critical regulator of inflammation, cell survival, and proliferation in cancer.

  • Modulation of other Kinase Pathways: The isoquinolinone scaffold can be adapted to target a variety of kinases involved in cancer progression.

This leads to our primary research questions:

  • Does this compound exhibit cytotoxic or cytostatic activity against a panel of human cancer cell lines?

  • Is the compound a direct inhibitor of PARP-1 and/or PARP-2 activity?

  • Does it modulate the NF-κB signaling pathway in cancer cells?

  • What are the downstream cellular consequences of target engagement (e.g., apoptosis, cell cycle arrest, DNA damage accumulation)?

Experimental Roadmap for Biological Characterization

The following sections outline a step-by-step experimental plan to systematically evaluate the biological activity of this compound.

Phase 1: In Vitro Anticancer Activity Screening

The initial phase focuses on determining the compound's general anticancer potential across a diverse range of cancer types.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

  • Cell Line Panel: A panel of human cancer cell lines should be selected to represent various cancer types, including but not limited to:

    • Breast Cancer: MCF-7 (ER+), MDA-MB-231 (Triple-Negative)

    • Ovarian Cancer: OVCAR-3, SKOV-3

    • Prostate Cancer: PC-3, LNCaP

    • Lung Cancer: A549, H1299

    • A non-cancerous cell line (e.g., MCF-10A) should be included to assess cancer cell selectivity.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations (e.g., 0.01 µM to 100 µM).

  • Cell Seeding: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with the serially diluted compound for 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., a known PARP inhibitor like Olaparib or a general cytotoxic agent like Doxorubicin).

  • Viability Assessment: After the incubation period, assess cell viability using a standard method such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the data and determine the half-maximal inhibitory concentration (IC50) for each cell line.

Data Presentation: Summary of IC50 Values

Cell LineCancer TypeIC50 (µM) of this compoundIC50 (µM) of Positive Control (e.g., Olaparib)
MCF-7Breast (ER+)To be determinedTo be determined
MDA-MB-231Breast (TNBC)To be determinedTo be determined
OVCAR-3OvarianTo be determinedTo be determined
PC-3ProstateTo be determinedTo be determined
A549LungTo be determinedTo be determined
MCF-10ANon-cancerousTo be determinedTo be determined
Phase 2: Mechanistic Elucidation

Based on the results from Phase 1, the next step is to investigate the underlying mechanism of action in the most sensitive cell lines.

Workflow for Mechanistic Studies

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Downstream Cellular Effects a Cell Viability Assay (IC50 Determination) b PARP Inhibition Assay a->b Based on IC50 results c NF-κB Reporter Assay a->c Based on IC50 results e Cell Cycle Analysis a->e Phenotypic Analysis f Apoptosis Assay a->f Phenotypic Analysis g DNA Damage Response b->g Target Engagement c->g Target Engagement d Western Blot Analysis d->b Protein Level Validation d->c Protein Level Validation d->g Protein Level Validation h Cell Cycle Arrest d->h Protein Level Validation i Programmed Cell Death d->i Protein Level Validation g->h Cellular Response g->i Cellular Response G cluster_0 DNA Damage Response cluster_1 NF-κB Signaling ssb Single-Strand Break parp PARP1 ssb->parp par PARylation parp->par NAD+ repair Base Excision Repair par->repair dsb Double-Strand Break (Replication Fork Collapse) repair->dsb Blocked Repair tnfa TNF-α tnfr TNFR tnfa->tnfr ikk IKK Complex tnfr->ikk ikb IκBα ikk->ikb Phosphorylation nfkb NF-κB (p65/p50) nucleus Nucleus nfkb->nucleus Translocation gene Pro-survival Genes apoptosis Apoptosis gene->apoptosis Inhibition of Anti-Apoptotic Genes compound 5,7-dichloro-3,4-dihydro- 2H-isoquinolin-1-one compound->parp Inhibits compound->ikk Inhibits (Hypothesized) dsb->apoptosis

Caption: Hypothesized mechanism of action via PARP and NF-κB inhibition.

Conclusion and Future Directions

This technical guide outlines a comprehensive and logical strategy for the initial biological evaluation of this compound. The proposed experiments are designed to efficiently assess its anticancer potential and elucidate its primary mechanism of action. Positive results from this preclinical investigation, particularly the confirmation of potent and selective PARP and/or NF-κB inhibition, would provide a strong rationale for further lead optimization, advanced in vivo studies in animal models, and ultimately, its development as a novel therapeutic agent. The unique dichlorinated isoquinolinone scaffold holds considerable promise, and the structured approach detailed herein provides the necessary framework for its scientific and clinical advancement.

References

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The Strategic Development of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one Derivatives: A Technical Guide for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of the 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one core, its derivatives, and analogs, with a focus on their synthesis, biological evaluation, and therapeutic potential, particularly as inhibitors of Poly(ADP-ribose) polymerase (PARP).

Introduction: The Isoquinolin-1-one Scaffold as a Privileged Structure

The isoquinolin-1-one nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic molecules.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups to interact with biological targets. The 3,4-dihydro-2H-isoquinolin-1-one variant retains key features of the aromatic system while introducing a lactam functionality and a saturated ring, offering opportunities for stereochemical and conformational modifications.

The introduction of dichloro-substitution at the 5 and 7 positions of the benzene ring significantly influences the electronic and lipophilic properties of the molecule. These modifications can enhance binding affinity to target proteins and improve pharmacokinetic profiles. This guide will delve into the synthesis, biological activities, and structure-activity relationships (SAR) of derivatives based on the this compound core, with a primary focus on their role as anticancer agents.

Synthetic Strategies for the this compound Core and its Derivatives

The synthesis of the this compound core can be approached through several established synthetic methodologies. A plausible and adaptable route involves the cyclization of a suitably substituted phenylethylamine derivative.

Proposed Synthesis of the Core Scaffold

A potential synthetic route to the this compound core is outlined below, based on established chemical principles. This multi-step synthesis begins with a commercially available starting material and proceeds through key transformations to construct the target heterocyclic system.

Synthetic_Pathway_Core A 3,5-Dichlorophenylacetic acid B Acyl chloride intermediate A->B SOCl₂ or (COCl)₂ C Amide intermediate B->C Ethyleneimine or 2-aminoethanol derivative D This compound C->D Intramolecular Friedel-Crafts or Bischler-Napieralski type cyclization

Caption: Proposed synthetic pathway for the this compound core.

Synthesis of Functionalized Derivatives

A versatile method for the synthesis of a diverse library of 3,4-dihydroisoquinolin-1(2H)-one derivatives is the Castagnoli–Cushman reaction.[2] This one-pot, three-component reaction involves the condensation of a homophthalic anhydride, an aldehyde, and an amine to yield 4-carboxy-3,4-dihydroisoquinolin-1-ones.[2][3] By utilizing a 3,5-dichlorohomophthalic anhydride, this method can be adapted for the synthesis of 5,7-dichloro-substituted derivatives.

Biological Activities and Mechanisms of Action

Derivatives of the isoquinolin-1-one scaffold have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] A significant body of research has focused on their potential as inhibitors of the DNA repair enzyme Poly(ADP-ribose) polymerase (PARP).

PARP Inhibition: A Key Anticancer Strategy

The PARP family of enzymes, particularly PARP1, plays a crucial role in the repair of single-strand DNA breaks (SSBs).[5] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs), which cannot be efficiently repaired in these cancer cells, ultimately leading to cell death through a process known as synthetic lethality.[6]

Isoquinolin-1-one derivatives have been identified as potent PARP1 inhibitors. The lactam ring of the isoquinolin-1-one core mimics the nicotinamide moiety of the natural PARP substrate, NAD+, allowing it to bind to the catalytic domain of the enzyme.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (SSB Repair) cluster_1 Cancer Cell + PARP Inhibitor A DNA Single-Strand Break (SSB) B PARP1 Activation A->B C Poly(ADP-ribose) (PAR) synthesis B->C D Recruitment of DNA repair proteins C->D E SSB Repair D->E F DNA Single-Strand Break (SSB) G PARP1 binds to SSB F->G I PARP Trapping G->I H 5,7-dichloro-isoquinolin-1-one derivative (PARP Inhibitor) H->G Inhibits PAR synthesis J Replication fork collapse -> DSB I->J K Synthetic Lethality (Apoptosis) J->K

Caption: Mechanism of action of PARP inhibitors leading to synthetic lethality in cancer cells.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents. Key SAR observations include:

  • The Lactam Moiety: The lactam carbonyl group is crucial for hydrogen bonding interactions within the PARP active site.

  • Dichloro-Substitution: The 5,7-dichloro substitution pattern on the aromatic ring can enhance potency and modulate physicochemical properties.

  • Substituents on the Nitrogen Atom: Modifications at the N-2 position can be explored to improve solubility, cell permeability, and target engagement.

  • Substituents at C-3 and C-4: The introduction of various groups at these positions can influence the overall conformation of the molecule and provide additional interactions with the target protein.

Experimental Protocols for Biological Evaluation

The following section provides detailed, step-by-step methodologies for the key experiments required to evaluate the biological activity of novel this compound derivatives.

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol determines the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which can be quantified.

Materials:

  • Cancer cell line (e.g., MCF-7, HeLa)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Prepare serial dilutions of the test compound in culture medium.

  • Replace the medium in the wells with the compound dilutions and incubate for 48-72 hours.

  • Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.[7]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

PARP1 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PARP1.

Principle: A common format for this assay is an ELISA-based method where histones (a PARP1 substrate) are coated on a plate. The activity of PARP1 is measured by the incorporation of biotinylated NAD+, which is then detected using streptavidin-HRP and a chemiluminescent or colorimetric substrate.[8]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Test compound

  • Assay buffer

  • Streptavidin-HRP

  • Chemiluminescent or colorimetric HRP substrate

  • Luminometer or microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of the histone-coated plate.

  • Prepare a master mix containing PARP1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer.

  • Add the master mix to the wells to initiate the reaction and incubate at room temperature.

  • Wash the plate to remove unbound reagents.

  • Add streptavidin-HRP and incubate.

  • Wash the plate again.

  • Add the HRP substrate and measure the signal.

  • Calculate the percent inhibition and determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This protocol analyzes the effect of a compound on the distribution of cells in different phases of the cell cycle.

Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish between cells in the G0/G1 (2n DNA content), S (intermediate DNA content), and G2/M (4n DNA content) phases of the cell cycle.[7][9]

Materials:

  • Treated and untreated cancer cells

  • Phosphate-buffered saline (PBS)

  • Ice-cold 70% ethanol

  • RNase A solution

  • Propidium Iodide (PI) staining solution

  • Flow cytometer

Procedure:

  • Treat cells with the test compound for a specified time (e.g., 24 or 48 hours).

  • Harvest the cells, wash with PBS, and fix by dropwise addition into ice-cold 70% ethanol.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution containing RNase A.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples using a flow cytometer.

  • Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in each phase.

Experimental_Workflow A Synthesis of this compound derivatives B In Vitro Cytotoxicity Screening (MTT Assay) A->B C Identification of Hit Compounds (IC50 < 10 µM) B->C D Target-Based Enzymatic Assay (PARP1 Inhibition) C->D E Determination of Mechanism of Action (Cell Cycle Analysis) C->E F Lead Optimization (SAR Studies) D->F E->F

Caption: A typical experimental workflow for the evaluation of novel isoquinolin-1-one derivatives.

Data Presentation

Quantitative data from biological assays should be presented in a clear and organized manner to facilitate comparison and SAR analysis.

Table 1: In Vitro Biological Activity of Exemplary this compound Analogs

Compound IDR (N-2 substituent)Cytotoxicity (MCF-7, IC50, µM)PARP1 Inhibition (IC50, µM)
I-1 H> 50> 50
I-2 Methyl25.315.8
I-3 Benzyl8.12.5
I-4 4-Fluorobenzyl5.20.9
Olaparib (Reference)0.10.005

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual values would be determined experimentally.

Conclusion and Future Perspectives

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents, particularly PARP inhibitors for cancer therapy. The synthetic strategies and experimental protocols outlined in this guide provide a robust framework for the design, synthesis, and biological evaluation of new derivatives.

Future research in this area should focus on:

  • Expanding the diversity of substituents at the N-2, C-3, and C-4 positions to further explore the SAR.

  • Investigating the potential of these derivatives against other biological targets.

  • Optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the this compound core can be exploited to generate the next generation of targeted therapeutics.

References

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  • Mahadeviah, et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
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  • Kung, P. P., et al. (2018). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl)-2-((4-methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3,4-dihydroisoquinolin-1(2H)-one (PF-06821497). Journal of Medicinal Chemistry, 61(3), 650-665. [Link]

  • Tong, W., et al. (2003). Quantitative structure-activity relationship methods: perspectives on drug discovery and toxicology. Environmental Health Perspectives, 111(13), 1649-1655. [Link]

  • MDPI. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. [Link]

  • Journal of Visualized Experiments. (2017). Studying Cell Cycle-regulated Gene Expression by Two Complementary Cell Synchronization Protocols. [Link]

  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. [Link]

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  • PubMed Central. (2015). A quantitative structure-activity relationship (QSAR) study of some diaryl urea derivatives of B-RAF inhibitors. [Link]

  • PubMed. (2021). Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. [Link]

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Spectroscopic Characterization of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one is a halogenated lactam built upon the 3,4-dihydro-2H-isoquinolin-1-one core. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active molecules. A thorough understanding of the spectroscopic properties of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a comprehensive overview of the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with detailed experimental protocols and interpretive insights.

The presence of two chlorine atoms on the aromatic ring, coupled with the lactam functionality and the dihydroisoquinoline framework, gives rise to a unique spectroscopic fingerprint. This guide will deconstruct these features, offering a predictive yet robust analysis grounded in fundamental principles and data from analogous structures.

Molecular Structure and Numbering

A clear understanding of the molecular structure is essential for interpreting spectroscopic data. The structure of this compound with the conventional numbering system is presented below.

M [M]⁺˙ m/z 215/217 M-CO [M-CO]⁺˙ m/z 187/189 M->M-CO -CO M-CO-Cl [M-CO-Cl]⁺ m/z 152 M-CO->M-CO-Cl -Cl•

Caption: Proposed mass spectral fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrument Setup:

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ionization Source: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule.

  • Acquisition Parameters (ESI):

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: Set according to manufacturer's recommendations.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Identify the molecular ion peak and its isotopic pattern.

    • Propose structures for the major fragment ions based on their mass-to-charge ratios.

    • Use the accurate mass measurement to determine the elemental composition of the molecular ion and key fragments.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying principles, researchers and drug development professionals can confidently identify and characterize this important heterocyclic compound. The provided experimental protocols offer a practical starting point for acquiring high-quality spectroscopic data. While the data presented here is predictive, it is based on a solid foundation of spectroscopic theory and comparison with related structures, providing a reliable framework for the analysis of this molecule.

References

  • PubChem. National Center for Biotechnology Information. PubChem Compound Summary for CID 53408048, 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Pretsch, E., Bühlmann, P., & Affolter, C. (2009).

An In-depth Technical Guide to the Solubility of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one in Different Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one is a heterocyclic organic compound with a lactam functional group incorporated into a dihydroisoquinoline scaffold. Its chemical structure, characterized by a dichlorinated aromatic ring fused to a nitrogen-containing heterocycle, suggests a nuanced solubility profile that is critical for its application in various research and development endeavors, including synthetic chemistry and drug discovery.[1] Understanding the solubility of this compound in a range of solvents is a fundamental prerequisite for its effective handling, purification, reaction optimization, and formulation.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of this compound. We will delve into the theoretical considerations that govern its solubility, provide a detailed, field-proven experimental protocol for its quantitative measurement, and offer guidance on the presentation and interpretation of the resulting data.

Theoretical Considerations for Solubility

The solubility of a solid crystalline compound like this compound in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative starting point for predicting solubility. To refine these predictions, we must consider the specific structural features of the molecule and the properties of the solvents.

Key Physicochemical Properties of this compound

A quantitative estimation of a molecule's physicochemical properties can provide significant insights into its likely solubility behavior.

PropertyPredicted ValueSource
Molecular Formula C₉H₇Cl₂NOPubChem[2]
Molecular Weight 216.06 g/mol PubChem[2]
XLogP3 2.5Echemi[3]
Hydrogen Bond Donor Count 1Echemi[3]
Hydrogen Bond Acceptor Count 1Echemi[3]

Analysis of Molecular Structure and its Influence on Solubility:

  • The Lactam Moiety: The cyclic amide (lactam) group is a key polar functional group in the molecule. The nitrogen atom is a hydrogen bond donor, and the carbonyl oxygen is a hydrogen bond acceptor.[3] This allows for favorable interactions with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

  • The Dichlorinated Aromatic Ring: The benzene ring itself is nonpolar and contributes to the lipophilicity of the molecule. The two chlorine substituents are electron-withdrawing and increase the molecule's polarity and potential for dipole-dipole interactions, but they also contribute to its overall size and hydrophobicity.

  • Predicted Lipophilicity (XLogP3 = 2.5): The predicted octanol-water partition coefficient (XLogP3) of 2.5 indicates a moderate degree of lipophilicity.[3] This value suggests that the compound will likely have limited solubility in water but will be more soluble in organic solvents. It is expected to have good solubility in solvents of intermediate polarity and nonpolar solvents.

Expected Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The presence of a hydrogen bond donor and acceptor suggests some affinity for these solvents. However, the significant nonpolar surface area from the dichlorinated aromatic ring and the overall moderate lipophilicity will likely limit its aqueous solubility. Solubility is expected to be higher in alcohols like ethanol and methanol compared to water due to their lower polarity.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. Given the polar nature of the lactam group, good solubility is anticipated in solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF).

  • Nonpolar Solvents (e.g., Toluene, Hexane, Dichloromethane): The dichlorinated aromatic portion of the molecule will promote solubility in nonpolar solvents through van der Waals forces. Dichloromethane, being a relatively polar nonpolar solvent, is also likely to be a good solvent.

Interplay of molecular and solvent properties on solubility.

Standardized Experimental Protocol for Solubility Determination: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a robust and widely accepted technique for determining the equilibrium solubility of a solid compound in a solvent. It involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound (crystalline solid)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetonitrile, toluene, hexane, dichloromethane) of high purity (HPLC grade or equivalent)

  • Analytical balance (readable to at least 0.1 mg)

  • Vials with screw caps (e.g., 4 mL glass vials)

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another quantitative analytical instrument.

Experimental Procedure
  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Record the exact mass of the compound added.

    • Add a known volume or mass of the selected solvent to the vial.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate, but this should be experimentally verified by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

    • To ensure complete separation of the solid from the saturated solution, centrifuge the vials at a moderate speed.

  • Sample Collection and Preparation:

    • Carefully withdraw a known volume of the clear supernatant using a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a clean, pre-weighed vial to remove any remaining solid particles.

    • Dilute the filtered saturated solution with a suitable solvent (usually the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Determine the concentration of the compound in the diluted samples by interpolating from the calibration curve.

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

Experimental_Workflow start Start prep Prepare Supersaturated Solution (Excess solid + known solvent volume) start->prep equilibrate Equilibrate (Shake at constant temperature) prep->equilibrate separate Separate Phases (Settle and/or centrifuge) equilibrate->separate sample Sample and Filter Supernatant separate->sample dilute Dilute Sample for Analysis sample->dilute analyze Quantify by HPLC dilute->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Workflow for the isothermal shake-flask solubility determination.

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Data Table Template
SolventSolvent ClassTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
WaterPolar Protic25
EthanolPolar Protic25
MethanolPolar Protic25
DMSOPolar Aprotic25
DMFPolar Aprotic25
AcetonitrilePolar Aprotic25
DichloromethaneNonpolar25
TolueneNonpolar25
HexaneNonpolar25
Interpretation of Results

The quantitative solubility data will provide a clear understanding of the dissolution behavior of this compound. By comparing the solubility across different solvent classes, researchers can:

  • Select appropriate solvents for chemical reactions, extractions, and purifications (e.g., recrystallization).

  • Gain insights into the intermolecular forces that dominate the solvation process.

  • Inform the design of formulation strategies for potential pharmaceutical applications.

  • Validate and refine the theoretical predictions based on the molecule's physicochemical properties.

Conclusion

While publicly available quantitative data on the solubility of this compound is scarce, a thorough understanding of its chemical structure and predicted physicochemical properties allows for reasoned estimations of its behavior in various solvents. This technical guide provides the theoretical foundation and a robust, step-by-step experimental protocol for researchers to accurately determine the solubility of this compound. The systematic application of the isothermal shake-flask method will yield reliable data crucial for advancing research and development activities involving this molecule.

References

  • Chemicalize. (n.d.). Instant Cheminformatics Solutions. Retrieved from [Link]

  • Molsoft L.L.C. (n.d.). Chemical Property Prediction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Molecular Properties Prediction - Osiris Property Explorer. Retrieved from [Link]

  • PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • Stats StackExchange. (2013, April 13). Predicting chemical property (Boiling Point) from a SMILES string. Retrieved from [Link]

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A Strategic Guide to the Identification and Validation of Therapeutic Targets for 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The compound 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one belongs to the isoquinolinone class of heterocyclic compounds, a scaffold present in numerous pharmacologically active molecules.[1] While this specific dichlorinated derivative is not extensively characterized in public literature, its core structure suggests significant potential for therapeutic intervention. This technical guide outlines a comprehensive, multi-pronged strategy for the de-novo identification, validation, and mechanistic characterization of its potential therapeutic targets. We provide a strategic framework and detailed experimental protocols tailored for researchers, medicinal chemists, and drug development professionals aiming to elucidate the pharmacological profile of this and other novel small molecules.

Introduction: The Challenge and Opportunity of a Novel Scaffold

In drug discovery, the journey often begins with a promising small molecule identified through synthesis or screening, yet its precise mechanism of action remains unknown.[2] this compound (PubChem CID: 53408048) represents such a case.[3] The isoquinolinone core is a "privileged scaffold," known to interact with a wide range of biological targets.[4] Derivatives have been developed as inhibitors of enzymes, antagonists of G-protein coupled receptors (GPCRs), and modulators of other critical cellular pathways.[5][6][7]

The primary challenge is to systematically and efficiently pinpoint the specific protein(s) with which this compound interacts to exert a biological effect. This process, known as target deconvolution or identification, is a critical step that transforms a bioactive "hit" into a viable therapeutic lead.[8] An effective target identification strategy combines computational analysis, analog-based inference, direct biochemical interrogation, and robust validation in cellular contexts.[2][9] This guide provides the strategic and technical framework for this endeavor.

Hypothesis Generation: Learning from Structural Analogs

Before embarking on resource-intensive experimental work, an informed hypothesis can be generated by examining the known targets of structurally related compounds. The isoquinolinone scaffold and its bioisosteres are implicated in several major target classes.

Poly (ADP-ribose) Polymerase (PARP) Inhibition

The isoquinolinone core is structurally similar to the nicotinamide moiety of NAD+, a key substrate for PARP enzymes.[10] This makes PARP a highly plausible target class. Numerous isoquinolinone and related quinazolinone derivatives have been developed as potent PARP-1 inhibitors for cancer therapy.[11][12][13][14] These inhibitors function by inducing synthetic lethality in cancer cells that have deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[14]

Kinase Inhibition

The kinome is another frequent target of heterocyclic scaffolds.[15] Isoquinoline derivatives have been successfully designed as inhibitors for several kinases, including:

  • HER2 (ERBB2): Isoquinoline-tethered quinazolines have shown selective inhibition of HER2 over EGFR, a significant challenge in developing targeted cancer therapies.[16][17]

  • KDR (VEGFR-2): Dihydroisoquinolin-1-ones have been identified as potent and selective inhibitors of KDR, a key receptor tyrosine kinase involved in angiogenesis.[18]

  • Protein Kinase C (PKC): Fragment-based drug discovery approaches using an isoquinoline library have been employed to develop PKC inhibitors for inflammatory conditions like rheumatoid arthritis.[19]

G-Protein Coupled Receptor (GPCR) Modulation

GPCRs are the largest family of cell surface receptors and a major target class for approved drugs.[20] Specific isoquinolinone derivatives have been developed as:

  • Histamine H3 Receptor Antagonists: For potential treatment of neurological and cognitive disorders.[21]

  • Serotonin 5-HT2C Receptor Modulators: Some derivatives act as positive ago-allosteric modulators (PAAMs) of the 5-HT2C receptor, a target for conditions like obesity.[22]

These precedents provide a strong rationale for prioritizing PARPs, kinases, and GPCRs in initial screening efforts.

Experimental Target Identification: Unbiased Approaches

To definitively identify the direct binding partners of this compound, unbiased experimental methods are essential. These approaches can be broadly categorized into affinity-based and label-free techniques.[8][23]

Workflow for Target Identification

The overall strategy involves using the compound as a "bait" to capture its interacting proteins from a complex biological sample, followed by identification via mass spectrometry.

G cluster_prep Phase 1: Preparation cluster_capture Phase 2: Target Capture cluster_analysis Phase 3: Analysis & Validation Compound 5,7-dichloro-3,4-dihydro- 2H-isoquinolin-1-one Synthesis Synthesize Affinity Probe (e.g., Biotinylated Analog) Compound->Synthesis Chemical Modification Incubation Incubate Probe with Lysate Synthesis->Incubation Lysate Prepare Cell Lysate or Tissue Homogenate Lysate->Incubation Capture Capture Probe-Target Complexes Incubation->Capture Affinity Binding Elution Elute Bound Proteins Capture->Elution MS LC-MS/MS Analysis (Protein ID) Elution->MS Validation Target Validation (Biochemical & Cellular Assays) MS->Validation Candidate Proteins G node_compound Compound Structure of 5,7-dichloro... node_linker Linker Arm Attach to non-essential site (e.g., N-position) node_compound->node_linker Covalent Attachment node_bead Solid Support Agarose or Magnetic Bead node_linker->node_bead node_incubation Incubation & Washing (Remove non-specific binders) node_bead->node_incubation node_lysate Cell Lysate (Contains Target + Other Proteins) node_lysate->node_incubation node_elution Elution (e.g., with excess free compound) node_incubation->node_elution node_ms Protein Digestion & LC-MS/MS node_elution->node_ms node_result Identified Target Protein(s) node_ms->node_result

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3,4-dihydro-2H-isoquinolin-1-one core is a prevalent scaffold in numerous natural products and has been identified as a "privileged structure" in medicinal chemistry due to its wide range of biological activities. This technical guide focuses on a specific, halogenated derivative within this class: 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. While the definitive "discovery" of this particular molecule is not extensively documented in seminal publications, its existence and utility are evident through its commercial availability and its role as a key intermediate in the synthesis of more complex molecules. This guide will provide an in-depth analysis of its likely synthetic origins, its known applications, and the broader historical and scientific context of the dihydroisoquinolin-1-one family, offering valuable insights for researchers in drug discovery and organic synthesis.

Introduction: The Isoquinolin-1-one Core - A Foundation of Bioactivity

The isoquinoline alkaloid family, first exemplified by the isolation of morphine in the early 19th century, has yielded a vast number of compounds with profound physiological effects.[1][2] The simpler 3,4-dihydroisoquinolin-1(2H)-one substructure is a recurring motif in many of these bioactive natural products.[3] This has led to its classification as a privileged scaffold, a molecular framework that is capable of binding to multiple, unrelated biological targets.

The versatility of the dihydroisoquinolin-1-one core has been demonstrated in a wide array of therapeutic areas. Derivatives have been investigated as:

  • Antimicrobial and Antifungal Agents: Exhibiting activity against various pathogens.[1]

  • Antitumor Agents: Showing promise in cancer therapy.[1]

  • Antiviral Compounds: Including activity against HIV.[1]

  • Enzyme Inhibitors: Targeting a range of enzymes critical in disease pathways. A recent study highlights derivatives as potent inhibitors of Protein Arginine Methyltransferase 5 (PRMT5) for the treatment of non-Hodgkin's lymphoma.[4]

  • Modulators of Central Nervous System Receptors: For example, as positive ago-allosteric modulators of the 5-HT2C receptor.[5]

This broad spectrum of activity underscores the significance of this structural class and provides a compelling rationale for the synthesis and investigation of novel derivatives, such as the 5,7-dichloro analog.

The Rise of this compound: A Building Block of Interest

The introduction of chlorine atoms at the 5 and 7 positions of the aromatic ring significantly alters the electronic properties of the molecule. This substitution pattern can influence its biological activity and provides synthetic handles for further functionalization.

Known Applications

The documented applications of this compound are primarily in the realm of synthetic chemistry and agriculture:

  • Preparation of Cyclic Benzolactams: It is used as a precursor in the synthesis of more complex cyclic benzolactams through electrophilic aromatic substitution reactions involving carbamoyl cations.[7]

  • Agrochemical Potential: There is an indication of its potential use as an active agent for enhancing stress tolerance in plants against abiotic stress, promoting plant growth, and/or increasing plant yield.[7]

The interest in the closely related 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline scaffold for developing antimycobacterial agents further suggests the potential for the title compound to serve as a precursor for novel therapeutic agents.[8]

Synthetic Strategies: A Likely Path to Formation

The synthesis of 3,4-dihydroisoquinolin-1(2H)-ones is a well-established area of organic chemistry.[9][10] Based on the synthesis of analogous compounds, a probable and efficient route to this compound can be postulated. A common and powerful method for constructing the dihydroisoquinolin-1-one core is the Bischler-Napieralski reaction , followed by reduction. However, a more direct approach would involve the cyclization of a suitably substituted phenethylamine derivative.

Below is a proposed synthetic workflow, drawing parallels from established methodologies for related structures.

G cluster_start Starting Material cluster_step1 Step 1: Amide Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Intramolecular Friedel-Crafts Cyclization A 3,5-Dichlorophenylacetic acid B N-(2-Hydroxyethyl)-2-(3,5-dichlorophenyl)acetamide A->B  Ethanolamine, DCC/EDC C N-(2-Chloroethyl)-2-(3,5-dichlorophenyl)acetamide B->C  SOCl2 or PCl5 D This compound C->D  AlCl3 or Polyphosphoric Acid

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol is a representative example based on general procedures for intramolecular Friedel-Crafts cyclization to form dihydroisoquinolin-1-ones.

Step 1: Synthesis of N-(2-Chloroethyl)-2-(3,5-dichlorophenyl)acetamide

  • To a solution of 3,5-dichlorophenylacetic acid (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane) is added 2-aminoethanol (1.1 eq).

  • The mixture is cooled to 0 °C, and a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.1 eq) is added portion-wise.

  • The reaction is allowed to warm to room temperature and stirred for 12-18 hours.

  • The reaction mixture is filtered to remove the urea byproduct, and the filtrate is washed sequentially with 1M HCl, saturated NaHCO3 solution, and brine.

  • The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure to yield N-(2-hydroxyethyl)-2-(3,5-dichlorophenyl)acetamide.

  • The crude alcohol is dissolved in a suitable solvent (e.g., dichloromethane or toluene), and thionyl chloride (SOCl2) (1.5 eq) is added dropwise at 0 °C.

  • The reaction is stirred at room temperature for 2-4 hours until the conversion is complete (monitored by TLC).

  • The solvent and excess thionyl chloride are removed under reduced pressure to yield the crude N-(2-chloroethyl)-2-(3,5-dichlorophenyl)acetamide, which can be used in the next step without further purification.

Step 2: Intramolecular Friedel-Crafts Cyclization

  • To a flask charged with a Lewis acid such as aluminum chloride (AlCl3) (3.0 eq) in an inert solvent like dichloromethane or 1,2-dichloroethane under a nitrogen atmosphere is added the crude N-(2-chloroethyl)-2-(3,5-dichlorophenyl)acetamide (1.0 eq) in the same solvent dropwise at 0 °C.

  • The reaction mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) for 4-8 hours.

  • The reaction is quenched by carefully pouring it onto crushed ice and 1M HCl.

  • The aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with water and brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluting with a gradient of hexane and ethyl acetate) to afford this compound.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular Formula C9H7Cl2NO[6]
Molecular Weight 216.06 g/mol [6]
CAS Number 885273-81-4[6][7]
Appearance White to off-white solid (typical)Commercial Supplier Data
XLogP3-AA 2.5[6]

Expected Spectroscopic Data:

  • ¹H NMR: Protons on the dihydroisoquinolinone core would appear in distinct regions. The aromatic protons would be singlets due to their substitution pattern. The methylene protons at positions 3 and 4 would likely appear as triplets.

  • ¹³C NMR: The spectrum would show nine distinct carbon signals, including the characteristic carbonyl signal of the lactam.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for two chlorine atoms.

Future Directions and Conclusion

The journey of this compound from a likely synthetic intermediate to a molecule with potential applications in its own right is a testament to the enduring value of privileged scaffolds in chemical and biological sciences. While its own discovery story is yet to be fully told in the scientific literature, its utility is clear.

Future research efforts could focus on:

  • Exploring its Biological Activity: A systematic screening of this compound against a panel of biological targets could uncover novel therapeutic applications.

  • Diversification of the Scaffold: Using the this compound core as a starting point, a library of derivatives could be synthesized to explore structure-activity relationships.

  • Optimization for Agrochemical Use: Further investigation into its effects on plant physiology could lead to the development of new crop protection or enhancement agents.

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  • Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - MDPI. (URL: [Link])

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The Ascendance of a Privileged Scaffold: A Technical Guide to 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pursuit of Potency and Specificity

In the landscape of contemporary drug discovery, the identification and optimization of privileged scaffolds—molecular frameworks that demonstrate binding affinity to multiple biological targets—represent a cornerstone of efficient medicinal chemistry. The 3,4-dihydro-2H-isoquinolin-1-one core is one such esteemed scaffold, found in a multitude of biologically active natural products and synthetic compounds. This guide delves into a specific, halogenated variant of this core: the 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. Through a detailed exploration of its synthesis, derivatization, and application, we will illuminate the rationale behind its utilization and the profound impact of its unique substitution pattern on biological activity, with a particular focus on the development of next-generation epigenetic modulators.

The this compound Core: A Strategic Overview

The isoquinoline skeleton is a recurring motif in a vast array of alkaloids and pharmaceuticals, lauded for its structural rigidity and synthetic tractability.[1] The introduction of a lactam function in the 3,4-dihydro-2H-isoquinolin-1-one series provides a key hydrogen bond donor and acceptor, while the dihydro nature of the heterocyclic ring imparts a degree of conformational flexibility.

The strategic placement of chlorine atoms at the 5 and 7 positions of this scaffold is a deliberate design choice aimed at modulating the physicochemical and pharmacological properties of the molecule. The electron-withdrawing nature of the chlorine atoms can significantly influence the electron density of the aromatic ring, impacting pKa, metabolic stability, and potential for pi-stacking interactions with biological targets. Furthermore, these halogen atoms can serve as crucial contact points within a protein's binding pocket, enhancing affinity and selectivity.

While the broader 3,4-dihydroisoquinolin-1-one scaffold has been explored for a range of biological activities, including as antioomycete agents, the 5,7-dichloro substituted core has gained prominence as a highly effective scaffold for the development of potent and selective inhibitors of the Enhancer of Zeste Homolog 2 (EZH2).[2][3]

Synthesis of the Core Scaffold and Key Intermediates

The construction of the this compound scaffold can be achieved through several synthetic routes. A common and adaptable strategy involves the cyclization of a suitably substituted phenylethylamine derivative. While a direct, one-pot synthesis of the target scaffold is not extensively detailed in the literature, a logical and experimentally sound approach can be extrapolated from the synthesis of closely related analogs, such as 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid.[4]

A plausible synthetic pathway would commence with a commercially available dichlorinated phenylacetic acid or a related derivative, which would be elaborated to introduce the two-carbon side chain and the nitrogen atom, followed by an intramolecular cyclization to form the lactam ring.

Below is a generalized, logical workflow for the synthesis of the core scaffold, based on established chemical principles for isoquinolinone synthesis.

Experimental Workflow: Synthesis of the 5,7-Dichloro Scaffold

cluster_start Starting Material cluster_elaboration Side-Chain Elaboration cluster_cyclization Cyclization cluster_final Final Product A 2,4-Dichlorophenylacetic acid B Acyl chloride formation (e.g., SOCl₂) A->B Step 1 C Amidation with aminoethanol B->C Step 2 D Oxidation of alcohol to aldehyde (e.g., PCC, Swern) C->D Step 3 E Reductive amination with a primary amine (e.g., R-NH₂, NaBH(OAc)₃) D->E Step 4 F Intramolecular cyclization (e.g., Pictet-Spengler or Bischler-Napieralski type) E->F Step 5 G This compound F->G Step 6

Caption: Generalized synthetic workflow for this compound.

The 5,7-Dichloro Scaffold in EZH2 Inhibition: A Case Study

The most prominent application of the this compound scaffold, and its closely related 5,8-dichloro isomer, is in the development of inhibitors of EZH2. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in epigenetic regulation through the methylation of histone H3 on lysine 27 (H3K27).[5] Dysregulation of EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.

Researchers at Pfizer have published extensively on the development of potent and orally bioavailable EZH2 inhibitors based on a dichlorinated 3,4-dihydroisoquinolin-1-one core.[6] Their work provides an exemplary case study in modern, structure-guided drug design.

The EZH2 Signaling Pathway and Point of Intervention

EZH2_Pathway cluster_PRC2 Polycomb Repressive Complex 2 (PRC2) EZH2 EZH2 (Catalytic Subunit) Histone Histone H3 EZH2->Histone Methylates EED EED SUZ12 SUZ12 H3K27me3 H3K27me3 (Trimethylation) Histone->H3K27me3 GeneSilencing Gene Silencing & Tumor Progression H3K27me3->GeneSilencing Inhibitor 5,7-Dichloro-isoquinolin-1-one Derivative Inhibitor->EZH2 Inhibits

References

A Technical Guide to the Antimycobacterial Potential of 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the urgent discovery and development of novel therapeutic agents with unique mechanisms of action.[1][2] The isoquinoline scaffold and its derivatives have emerged as a promising area in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial properties.[3] This guide provides a comprehensive technical overview of a specific subclass, the 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one derivatives, which have shown significant potential as antimycobacterial agents. We will delve into the synthetic strategies for creating these compounds, present their in vitro activity against Mtb, analyze their structure-activity relationships (SAR), and explore their putative mechanism of action based on in silico modeling. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fight against tuberculosis.

The Imperative for Novel Anti-TB Agents: The Role of Privileged Scaffolds

The current treatment regimen for drug-susceptible TB is a lengthy multi-drug process, and options for treating resistant infections are limited, more toxic, and less effective.[4] This clinical reality drives the search for new chemical entities. One successful strategy in drug discovery is the exploration of "privileged scaffolds"—molecular frameworks that can bind to multiple biological targets. The isoquinoline core is one such scaffold, with derivatives showing promise in various therapeutic areas.[3] Specifically, the tetrahydroisoquinoline (THIQ) moiety has been identified in compounds with potent activity against Mtb.[1][5] The strategic introduction of halogen atoms, such as chlorine, is a well-established medicinal chemistry tactic to modulate a compound's pharmacokinetic and pharmacodynamic properties, often enhancing its potency. This rationale underpins the focused investigation into 5,7-dichloro-substituted isoquinolinone derivatives.

Synthesis of the Core Scaffold and its Derivatives

The synthesis of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide derivatives serves as a prime example of building upon the core this compound structure.[5][6] The general synthetic pathway is a multi-step process that allows for the introduction of diverse functionalities, crucial for building a chemical library for SAR studies.

General Synthetic Workflow

The synthesis begins with commercially available starting materials and proceeds through several key transformations to yield the final hydrazide derivatives. This workflow is designed for modularity, allowing different substituents to be introduced at the final step to explore their impact on biological activity.

Synthetic Workflow A Starting Material (e.g., Dichloro-substituted phenylacetic acid derivative) B Cyclization Reaction (e.g., Bischler-Napieralski) A->B Step 1 C Formation of Tetrahydroisoquinoline Core B->C Step 2 D Esterification C->D Step 3 E Ester Intermediate D->E Step 4 F Hydrazinolysis E->F Step 5 G Carbohydrazide Intermediate F->G Step 6 H Condensation with Aldehydes/Ketones G->H Step 7 I Final 2-Substituted Carbohydrazide Derivatives H->I Step 8

Caption: General synthetic workflow for 5,7-dichloro-tetrahydroisoquinoline derivatives.

Exemplar Protocol: Synthesis of 2-Substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide[5]

This protocol is a representative example for generating the target compounds. Note: All reagents and solvents should be of analytical grade and used without further purification.[7]

  • Step 1: Esterification of the Core Acid: The starting 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid is dissolved in methanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 8-10 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Step 2: Hydrazinolysis: After completion, the excess methanol is removed under reduced pressure. The resulting residue is neutralized with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield the methyl ester intermediate. This intermediate is then dissolved in ethanol, and hydrazine hydrate is added in excess. The mixture is refluxed for 12-16 hours.

  • Step 3: Formation of Carbohydrazide: The reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried to obtain the 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide intermediate.

  • Step 4: Condensation: The carbohydrazide intermediate is dissolved in ethanol with a catalytic amount of glacial acetic acid. The desired substituted aldehyde or ketone (1.1 equivalents) is added, and the mixture is refluxed for 6-8 hours.

  • Step 5: Purification: Upon cooling, the solid product precipitates out. It is then filtered, washed with ethanol, and recrystallized from a suitable solvent (e.g., ethanol or DMF) to yield the pure final derivative.

  • Step 6: Characterization: The structures of all synthesized compounds must be confirmed by analytical methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[5][6]

In Vitro Antimycobacterial Evaluation

The primary assessment of novel compounds involves determining their in vitro activity against Mycobacterium tuberculosis. The Microplate Alamar Blue Assay (MABA) is a widely used, reliable method for determining the Minimum Inhibitory Concentration (MIC) of compounds against Mtb.[2][6]

Antimycobacterial Screening Workflow

The screening process is a systematic procedure to ensure reproducibility and accuracy of the MIC values. The avirulent Mtb H37Ra strain is often used for initial screening due to its lower biosafety requirements, with promising compounds then advancing to testing against the virulent H37Rv strain.[5][6][8]

Screening Workflow A Prepare Stock Solutions of Test Compounds in DMSO B Dispense Compounds into 96-Well Microplate (Serial Dilutions) A->B D Add Inoculum to Wells (Including Growth & Blank Controls) B->D C Prepare Mtb H37Ra/H37Rv Inoculum in 7H9 Broth C->D E Incubate Plates (37°C for 7 days) D->E F Add Alamar Blue & Resazurin Reagents E->F G Incubate Plates (37°C for 24 hours) F->G H Read Fluorescence/ Absorbance G->H I Determine MIC (Lowest concentration inhibiting growth) H->I

Caption: Standard workflow for the Microplate Alamar Blue Assay (MABA).

Summary of Biological Activity

A series of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide derivatives were evaluated for their activity against Mtb H37Ra.[5][6] The results highlight several compounds with significant inhibitory potential.

Compound IDR-Group (Substituent)IC₅₀ (µM)[5][6]
10A25 Biphenyl4.7
10A19 2-Iodophenyl8.8
10A1 Phenyl9.2
10A12 4-Fluorophenyl10.1
10A13 4-Chlorophenyl11.5
10A16 4-Nitrophenyl12.3
Isoniazid (Reference Drug)1.5
Rifampicin (Reference Drug)0.8

IC₅₀: The half maximal inhibitory concentration.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary SAR analysis, providing crucial insights for designing more potent analogs.[9][10]

  • Aromatic Substituents are Favorable: The presence of a phenyl ring (10A1) confers good activity (IC₅₀ = 9.2 µM).

  • Impact of Halogens: Introduction of electron-withdrawing groups like fluorine (10A12, IC₅₀ = 10.1 µM) and chlorine (10A13, IC₅₀ = 11.5 µM) on the phenyl ring is well-tolerated but does not significantly improve potency over the unsubstituted phenyl ring. An ortho-iodo substitution (10A19) resulted in slightly improved activity (IC₅₀ = 8.8 µM).

  • Bulky Groups Enhance Potency: The most active compound in the series, 10A25 , features a biphenyl moiety.[5] Its IC₅₀ of 4.7 µM suggests that a larger, more lipophilic substituent that can form additional interactions within the target's binding pocket is highly beneficial for activity.[5][6]

  • Electron-Withdrawing Groups: A strong electron-withdrawing nitro group at the para position (10A16) leads to a slight decrease in activity (IC₅₀ = 12.3 µM) compared to the unsubstituted phenyl analog.

Proposed Mechanism of Action (MoA)

While the precise molecular target of this chemical series has not been definitively confirmed through experimental validation, molecular docking studies provide valuable hypotheses.[5] These in silico analyses suggest that the compounds may interact with key enzymes essential for the survival of M. tuberculosis.[5][6]

Putative Targets: InhA and PDF

Molecular docking simulations were performed on two crucial Mtb enzymes:[5]

  • Enoyl-Acyl Carrier Protein Reductase (InhA): This enzyme is a key component of the fatty acid synthase-II (FAS-II) system, which is responsible for synthesizing the mycolic acids that are critical components of the mycobacterial cell wall.[11][12] InhA is the primary target of the first-line drug isoniazid.

  • Peptide Deformylase (PDF): This enzyme is essential for bacterial protein synthesis. It removes the formyl group from the N-terminus of newly synthesized polypeptides, a crucial step for protein maturation.

The docking results for the most active compound, 10A25, indicated a favorable binding position within the active sites of both InhA and PDF, suggesting a potential dual-inhibitory mechanism or a primary interaction with one of these vital enzymes.[5]

Proposed MOA Compound 5,7-Dichloro-THIQ Derivative (10A25) InhA InhA Enzyme (FAS-II System) Compound->InhA Inhibition PDF Peptide Deformylase (Protein Synthesis) Compound->PDF Inhibition MycolicAcid Mycolic Acid Synthesis InhA->MycolicAcid ProteinMat Protein Maturation PDF->ProteinMat CellWall Cell Wall Integrity Disruption MycolicAcid->CellWall ProteinFunc Non-functional Proteins ProteinMat->ProteinFunc Death Bacterial Death CellWall->Death ProteinFunc->Death

Caption: Proposed dual mechanism of action based on in silico docking studies.

Conclusion and Future Directions

The this compound scaffold represents a viable starting point for the development of new antimycobacterial agents. SAR studies have demonstrated that potency can be significantly enhanced through the addition of bulky, lipophilic groups, with the biphenyl derivative 10A25 emerging as a promising lead compound with an IC₅₀ of 4.7 µM.[5][6]

The path forward requires a multi-pronged approach:

  • SAR Expansion: Synthesize and test more analogs, particularly focusing on variations of the biphenyl group and other large aromatic systems, to further optimize potency.

  • Mechanism Validation: Conduct biochemical assays with purified InhA and PDF enzymes to confirm the inhibitory activity predicted by docking studies. Generation of spontaneous resistant mutants and whole-genome sequencing can also help definitively identify the cellular target(s).[9][13]

  • In Vivo Evaluation: Advance the most potent and non-cytotoxic compounds into in vivo efficacy studies using an acute TB infection mouse model to assess their therapeutic potential in a biological system.[4][9][14]

  • ADMET Profiling: Perform in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies to evaluate the drug-like properties of the lead compounds.[13]

Through continued, focused research, this promising chemical series could yield a novel clinical candidate to help address the urgent global need for new and effective tuberculosis therapies.

References

  • Abdel-Wahab, B. F., et al. (2025). Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. BMC Chemistry.
  • Chen, Q., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances.
  • Remuinan, M. J., et al. (Year not available). C-1 Substituted isoquinolines potentiate the antimycobacterial activity of rifampicin and ethambutol. PMC.
  • Sebbane, F., et al. (Year not available). In Vitro and In Vivo Inhibition of the Mycobacterium tuberculosis Phosphopantetheinyl Transferase PptT by Amidinoureas. PMC.
  • Gudipati, R., et al. (2023). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. Chemistry & Biodiversity. [Link]

  • Singh, V., et al. (Year not available). Synthesis, Structure–Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases.
  • Chen, Q., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing.
  • Khan, I., et al. (Year not available). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. MDPI.
  • Ambler, L., et al. (2024).
  • Singh, V., et al. (2020). Synthesis, Structure-Activity Relationship, and Mechanistic Studies of Aminoquinazolinones Displaying Antimycobacterial Activity. ACS Infectious Diseases. [Link]

  • Bueno, J., et al. (2025). In Vitro Antimycobacterial Activity of New 7-Chloroquinoline Derivatives. ResearchGate. [Link]

  • Gudipati, R., et al. (Year not available). Design, Synthesis, and Antimycobacterial Evaluation of Novel Tetrahydroisoquinoline Hydrazide Analogs. ResearchGate. [Link]

  • Grzegorzewicz, A. E., et al. (2012). A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. Journal of Biological Chemistry. [Link]

  • Karthika, S., et al. (2025). In silico modeling, synthesis, and in vitro anti-tubercular activity of some novel thiazolidine-2-one derivatives. International Journal of Green Pharmacy. [Link]

  • Grzegorzewicz, A. E., et al. (Year not available). A Common Mechanism of Inhibition of the Mycobacterium tuberculosis Mycolic Acid Biosynthetic Pathway by Isoxyl and Thiacetazone. Semantic Scholar. [Link]

  • Li, Y., et al. (Year not available). Screening of Compounds for Anti-tuberculosis Activity, and in vitro and in vivo Evaluation of Potential Candidates. Frontiers in Microbiology. [Link]

  • Various Authors. (Year not available). The summary of structure activity relationship studies. ResearchGate. [Link]

  • Hrast, M., et al. (Year not available). Novel Quinazolinones Active against Multidrug-Resistant Mycobacterium Tuberculosis: Synthesis, Antimicrobial Evaluation, and in Silico Exploration of Penicillin-Binding Protein 1A as a Potential Target. Chemistry – A European Journal. [Link]

  • Various Authors. (2022). Synthesis, characterization, anti-mycobacterial activity and in silico study of new 2,5-disubstituted-1,3,4-oxadiazole derivatives. Malaysian Journal of Pharmaceutical Sciences. [Link]

  • Gutierrez-Fuentes, L. H., et al. (Year not available). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. MDPI. [Link]

  • Lu, X., et al. (Year not available). In Vitro and In Vivo Activities of Three Oxazolidinones against Nonreplicating Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy. [Link]

  • Aldred, K. J., et al. (Year not available). Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. Biochemistry. [Link]

  • Various Authors. (Year not available). Chapter - Mycobacterium Tuberculosis and In-Vitro Methods for Screening Anti-TB Drugs. Bentham Science. [Link]

  • Russo, C., et al. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Pharmaceutics. [Link]

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A Paradigm Shift in Abiotic Stress Management: The Potential of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one as a Novel Biostimulant

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating threat of abiotic stressors—drought, salinity, and extreme temperatures—necessitates a paradigm shift in agricultural science toward novel chemical interventions that can bolster plant resilience. While the large family of isoquinoline alkaloids is recognized for its diverse bioactivities, its potential in agriculture, particularly in enhancing stress tolerance, remains largely untapped. This technical guide addresses the conspicuous absence of research into specific synthetic isoquinolines for this purpose. We present a comprehensive analysis of the untapped potential of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one as a candidate for a new class of plant biostimulants. Grounded in the known bioactivities of related isoquinoline compounds, we propose a hypothetical mechanism of action centered on the modulation of key stress signaling pathways, including Reactive Oxygen Species (ROS) and Heat Shock Protein (HSP) induction. This guide provides a forward-looking roadmap for the scientific community, detailing the requisite synthetic chemistry, proposing a robust, multi-tiered experimental framework for efficacy validation, and outlining the analytical methodologies to elucidate its precise mechanism of action. Our objective is to furnish researchers and drug development professionals with the foundational knowledge and detailed protocols necessary to pioneer this promising avenue of crop science.

Introduction: The Imperative for Novel Chemical Priming Agents

As sessile organisms, plants have evolved intricate signaling networks to perceive and respond to environmental challenges.[1] However, the intensity and frequency of abiotic stresses driven by climate change are increasingly overwhelming these natural defenses, leading to significant crop losses worldwide. Chemical priming, a strategy involving the pre-treatment of plants with specific compounds to induce a physiological state of readiness, has emerged as a promising approach to enhance stress tolerance.[1][2] This strategy leverages the plant's own defense machinery, often leading to a more robust and rapid response upon encountering a stressor.[3]

The isoquinoline alkaloids, a vast and structurally diverse class of nitrogen-containing secondary metabolites, are well-documented for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[4][5][6] Their roles in plants often relate to defense against pathogens and herbivores.[7] Despite this, the exploration of synthetic isoquinoline derivatives as priming agents for abiotic stress tolerance is a nascent field. The compound This compound represents a structurally intriguing starting point for such an investigation, possessing a stable lactam core amenable to further derivatization. This document aims to bridge the current research gap by proposing a scientifically-grounded hypothesis and a detailed experimental pathway to evaluate its potential in agriculture.

The Isoquinoline Scaffold: A Foundation of Bioactivity

The isoquinoline framework is a recurring motif in numerous natural products with potent biological effects.[8] In the context of cellular stress and signaling, several isoquinoline alkaloids have demonstrated relevant activities that form the basis of our hypothesis:

  • Modulation of Stress-Related Proteins: The isoquinoline alkaloid sanguinarine has been shown to enhance the production of Heat Shock Proteins (HSPs) in Arabidopsis.[9] HSPs act as molecular chaperones, protecting proteins from denaturation and aggregation during stress, a cornerstone of thermotolerance.[9] This provides the most direct evidence that an isoquinoline scaffold can influence a critical plant stress response pathway.

  • Interaction with Reactive Oxygen Species (ROS): Various isoquinoline and quinoline derivatives have been noted for their antioxidant properties or their ability to induce ROS production.[6][10][11][12] ROS, while damaging at high concentrations, are also crucial signaling molecules in the plant's response to nearly all forms of abiotic stress.[13] A compound that can modulate ROS homeostasis could therefore act as a potent priming agent.

Based on these precedents, we hypothesize that this compound may function as a chemical priming agent by inducing a mild, hormetic level of cellular stress. This, in turn, could activate downstream signaling cascades, leading to a state of enhanced tolerance to subsequent, more severe abiotic challenges.

Proposed Mechanism of Action

We propose that the application of this compound at sub-lethal concentrations primes the plant for stress tolerance through a dual-action mechanism. This hypothesis is ripe for experimental validation.

`dot graph "Proposed_Mechanism_of_Action" { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

// Nodes Compound [label="this compound", fillcolor="#FBBC05"]; Cell [label="Plant Cell", shape=ellipse, fillcolor="#F1F3F4"]; MildStress [label="Mild Cellular Stress Induction", fillcolor="#EA4335"]; ROS [label="Modulation of ROS Homeostasis\n(H₂O₂, O₂⁻)", fillcolor="#4285F4"]; HSP [label="Induction of Heat Shock\nProtein (HSP) Synthesis", fillcolor="#4285F4"]; Antioxidant [label="Upregulation of Antioxidant\nEnzyme Activity (SOD, CAT, APX)", fillcolor="#34A853"]; Signaling [label="Activation of Downstream\nSignaling Cascades\n(e.g., MAPK, Ca²⁺)", fillcolor="#34A853"]; Tolerance [label="Enhanced Abiotic Stress Tolerance\n(Drought, Heat, Salinity)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Compound -> Cell [label="Application"]; Cell -> MildStress; MildStress -> ROS [label="Primary Effect"]; MildStress -> HSP [label="Primary Effect (Sanguinarine Precedent)"]; ROS -> Signaling; ROS -> Antioxidant; HSP -> Tolerance [label="Protein Protection"]; Antioxidant -> Tolerance [label="ROS Scavenging"]; Signaling -> Tolerance [label="Gene Expression Changes"]; } ` Caption: Hypothetical signaling pathway for stress tolerance induction.

A Roadmap for Discovery: Synthesis and Formulation

A critical first step for the research community is the reliable synthesis of this compound. While the direct synthesis is not extensively detailed in readily available literature, established methods for related compounds provide a clear path forward. Routes proceeding via Schmidt rearrangement of substituted indanones or through Curtius rearrangement are viable options.[14] More specifically, synthetic protocols for the closely related 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid have been published, offering a robust starting point for adaptation.[15][16]

Proposed Synthetic Workflow

The synthesis of the target compound and its derivatives for structure-activity relationship (SAR) studies is a key preliminary step. The following diagram outlines a generalized workflow for producing and preparing the compound for biological assays.

`dot graph "Synthetic_and_Formulation_Workflow" { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];

// Nodes Start [label="Starting Materials\n(e.g., Dichlorinated Phenylacetic Acid Derivative)", fillcolor="#4285F4"]; Synthesis [label="Multi-step Organic Synthesis\n(e.g., Cyclization, Functional Group Manipulation)", fillcolor="#EA4335"]; Purification [label="Purification\n(Chromatography, Recrystallization)", fillcolor="#FBBC05"]; Characterization [label="Structural Characterization\n(NMR, MS, IR)", fillcolor="#34A853"]; Stock [label="Preparation of Stock Solution\n(e.g., in DMSO)", fillcolor="#5F6368"]; Assay [label="Use in Biological Assays", fillcolor="#202124"];

// Edges Start -> Synthesis; Synthesis -> Purification; Purification -> Characterization; Characterization -> Stock; Stock -> Assay; } ` Caption: General workflow from synthesis to biological application.

For initial biological screening, the compound should be dissolved in a minimal amount of a suitable solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. Subsequent dilutions in aqueous buffers or growth media should ensure the final DMSO concentration is non-phytotoxic (typically ≤ 0.1%).

Experimental Validation: A Multi-Tiered Approach

We propose a phased experimental approach, beginning with high-throughput screens in the model plant Arabidopsis thaliana and progressing to key crop species.

Phase 1: In Vitro Screening for Basal Tolerance in Arabidopsis thaliana

The objective of this phase is to rapidly determine the optimal, non-toxic concentration range of the compound and to get a first indication of its efficacy in mitigating abiotic stress.

Experimental Protocol: Seed Germination and Seedling Growth under Stress

  • Preparation: Sterilize Arabidopsis thaliana (Col-0) seeds and plate them on half-strength Murashige and Skoog (MS) agar medium.

  • Treatment Application: The MS medium should be supplemented with a range of concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM) and a vehicle control (e.g., 0.1% DMSO).

  • Stress Imposition: For each compound concentration, create replicate plates with the following stress treatments:

    • Drought/Osmotic Stress: Supplement the medium with mannitol (e.g., 100 mM, 200 mM).

    • Salt Stress: Supplement the medium with sodium chloride (NaCl) (e.g., 75 mM, 150 mM).

    • Control: No additional stressor.

  • Incubation and Data Collection:

    • Stratify plates at 4°C for 3 days in the dark.

    • Transfer plates to a growth chamber (22°C, 16h light/8h dark).

    • Record germination rates daily for 7 days.

    • After 10-14 days, measure primary root length and seedling fresh weight.

  • Data Analysis: Compare the germination rates, root length, and fresh weight of seedlings treated with the compound against the vehicle control under both stress and non-stress conditions.

Parameter Control (No Stress) Stress (e.g., 150 mM NaCl) Stress + Compound (e.g., 10 µM)
Germination Rate (%) ~98%~40%Hypothesis: >60%
Primary Root Length (cm) ~4.0 cm~1.5 cmHypothesis: >2.5 cm
Seedling Fresh Weight (mg) ~5.0 mg~2.0 mgHypothesis: >3.5 mg
Table 1: Representative hypothetical data from an in vitro seedling stress assay. The data illustrates the expected protective effect of the compound under salt stress.
Phase 2: Whole-Plant Assays for Acquired Tolerance

This phase assesses the compound's ability to act as a priming agent when applied to established plants before stress exposure.

Experimental Protocol: Drought Tolerance Assay in Soil-Grown Plants

  • Plant Growth: Grow Arabidopsis thaliana or a crop plant like tomato (Solanum lycopersicum) in individual pots under optimal conditions for 3-4 weeks.

  • Priming Application: Apply this compound via soil drench or foliar spray at the optimal concentration determined in Phase 1. A control group should be treated with the vehicle solution. Apply the treatment 2-3 days before initiating drought stress.

  • Drought Imposition: Withhold watering from all plants.

  • Monitoring and Data Collection:

    • Monitor and photograph plants daily to observe wilting.

    • Measure pot weight daily to quantify water loss.

    • Measure physiological parameters at set time points (e.g., day 5 and day 10 of drought):

      • Relative Water Content (RWC): To assess plant water status.

      • Electrolyte Leakage: To quantify stress-induced membrane damage.[17]

      • Chlorophyll Content: As an indicator of photosynthetic health.

  • Recovery: After a defined period of drought (e.g., 12-14 days), re-water all plants and record the survival rate after 3-5 days.

Mechanistic Elucidation: Unveiling the Signaling Pathways

To validate the proposed mechanism of action, targeted biochemical and molecular analyses are essential. These experiments should be conducted on plant tissues collected during the whole-plant assays (Phase 2).

Experimental Protocol: Analysis of Stress Markers and Gene Expression

  • Tissue Sampling: Collect leaf tissue from control, primed, stressed, and primed+stressed plants at key time points (e.g., 0h, 6h, 24h, 48h after stress initiation). Immediately flash-freeze in liquid nitrogen and store at -80°C.

  • Biochemical Assays:

    • ROS Quantification: Measure hydrogen peroxide (H₂O₂) levels using a colorimetric assay (e.g., Amplex Red) or visualize superoxide radicals in situ using Nitroblue Tetrazolium (NBT) staining.

    • Lipid Peroxidation: Quantify malondialdehyde (MDA) content, a marker of oxidative damage to lipids, using the thiobarbituric acid reactive substances (TBARS) assay.

    • Antioxidant Enzyme Activity: Measure the activity of key ROS-scavenging enzymes like Superoxide Dismutase (SOD), Catalase (CAT), and Ascorbate Peroxidase (APX) using spectrophotometric assays.

  • Molecular Analysis:

    • Gene Expression (RT-qPCR): Analyze the transcript levels of key stress-responsive genes. This should include:

      • Heat Shock Proteins: HSP70, HSP101.

      • Antioxidant Enzymes: SOD, CAT, APX.

      • ABA Synthesis/Signaling: NCED3, ABI1.

      • Dehydration-Responsive Genes: RD29A, RD29B.

    • Protein Analysis (Western Blot): Quantify the accumulation of specific proteins, such as HSP70, to confirm that transcriptional changes translate to the protein level.

Future Directions and Conclusion

The research framework outlined in this guide provides a comprehensive strategy to evaluate this compound as a novel agent for enhancing plant stress tolerance. Positive results from these foundational studies would open several exciting avenues for further research and development:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and screening analogs of the lead compound will be crucial to optimize efficacy and identify the key structural motifs responsible for its activity.

  • Crop-Specific Formulation and Application: Translating findings from model plants to economically important crops will require optimization of formulation, application timing, and dosage for field conditions.

  • Elucidation of Upstream Targets: Advanced techniques such as thermal proteome profiling or chemical genetics could be employed to identify the direct cellular targets of the compound, providing a deeper understanding of its mode of action.

References

  • Plant isoquinoline alkaloids: Advances in the chemistry and biology of berberine.ResearchGate. [URL: https://www.researchgate.net/publication/372353199_Plant_isoquinoline_alkaloids_Advances_in_the_chemistry_and_biology_of_berberine]
  • The isoquinoline alkaloid sanguinarine which inhibits chaperone activity enhances the production of heat shock proteins in Arabidopsis.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6587037/]
  • Improvement of plant performance under water deficit with the employment of biological and chemical priming agents.Cambridge University Press. [URL: https://www.cambridge.org/core/journals/journal-of-agricultural-science/article/improvement-of-plant-performance-under-water-deficit-with-the-employment-of-biological-and-chemical-priming-agents/C2E7B3D5E0B6A7F9A8E1C8A4A9B0B7E6]
  • Chemical Priming-Induced Drought Stress Tolerance in Plants.ResearchGate. [URL: https://www.researchgate.net/publication/369345098_Chemical_Priming-Induced_Drought_Stress_Tolerance_in_Plants]
  • Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic...ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-5-7-dichloro-1-2-3-4-tetrahydroisoquinoline-6-carboxylic-acid-6-Reagents_fig4_342832041]
  • Effects of plant-derived isoquinoline alkaloids on growth performance and intestinal function of broiler chickens under heat stress.PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7852328/]
  • Biologically Active Isoquinoline Alkaloids covering 2014-2018.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6683902/]
  • Assessing Plant Tolerance to Acute Heat Stress.Bio-protocol. [URL: https://bio-protocol.org/e2405]
  • Seed Priming: A Feasible Strategy to Enhance Drought Tolerance in Crop Plants.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7693632/]
  • Chemical priming enhances plant tolerance to salt stress.Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fpls.2022.999329/full]
  • Drought preparation: Researchers “priming” plants and seeds to improve drought response.American Society of Agronomy. [URL: https://www.agronomy.org/news/research-news/drought-preparation-researchers-priming-plants-and-seeds-improve-drought-response/]
  • Assessing Plant Tolerance to Acute Heat Stress.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28775988/]
  • Isoquinoline - Wikipedia.Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoquinoline]
  • Adapting Crops to Rising Temperatures: Understanding Heat Stress and Plant Resilience Mechanisms.MDPI. [URL: https://www.mdpi.com/2073-4395/14/6/582]
  • The Anticancer Effect of Natural Plant Alkaloid Isoquinolines.MDPI. [URL: https://www.mdpi.com/2072-6694/12/10/2830]
  • CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.Google Patents. [URL: https://patents.google.
  • An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications.Semantic Scholar. [URL: https://www.semanticscholar.org/paper/An-updated-review-of-isoquinoline-alkaloids%3A-and-Wang-Li/1310100a0e5b8822998a18c991b5c490a6184a44]
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10077873/]
  • PLANT GROWTH REGULATORS.PhytoTech Labs. [URL: https://phytotechlab.com/mwdownloads/download/link/id/202/]
  • Microbial production of isoquinoline alkaloids as plant secondary metabolites based on metabolic engineering research.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3525686/]
  • Screening Protocols for Heat Tolerance in Rice at the Seedling and Reproductive Stages.ResearchGate. [URL: https://www.researchgate.
  • Assessing Plant Tolerance to Acute Heat Stress.PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5521038/]
  • Synthesis of 3,4-Dihydro-1(2H)-Isoquinolinones.ElectronicsAndBooks. [URL: https://electronicsandbooks.com/eab1/manual/repository/SYNTHESIS%20OF%203,4-DIHYDRO-1(2H)-ISOQUINOLINONES.pdf]
  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans.RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2023/ra/d3ra00855j]
  • Reactive Oxygen Species in Plants: Metabolism, Signaling, and Oxidative Modifications.MDPI. [URL: https://www.mdpi.com/1422-0067/25/5/2939]
  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives.MDPI. [URL: https://www.mdpi.com/1420-3049/22/10/1636]
  • Intracellular ROS production and apoptotic effect of quinoline and isoquinoline alkaloids on the growth of Trypanosoma evansi.PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/37419379/]
  • (PDF) Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.ResearchGate. [URL: https://www.researchgate.net/publication/374771616_Quinoline_Derivatives_Promising_Antioxidants_with_Neuroprotective_Potential]
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.MDPI. [URL: https://www.mdpi.com/1420-3049/28/20/7008]

Sources

Methodological & Application

experimental protocol for the synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note on the Synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Introduction

This compound is a halogenated derivative of the 3,4-dihydroisoquinolin-1-one scaffold. This core structure is prevalent in numerous natural products and pharmacologically active compounds. The introduction of chlorine atoms at the 5 and 7 positions can significantly modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability, which are critical parameters in drug design. This compound serves as a valuable building block in medicinal chemistry for the development of novel therapeutic agents.[1] Its applications include the preparation of cyclic benzolactams and its potential use as a plant growth enhancer.[1] This document provides a detailed , designed for researchers in organic synthesis and drug development.

Proposed Synthetic Pathway: Bischler-Napieralski Reaction

The synthesis of 3,4-dihydroisoquinolin-1-ones can be achieved through several methods, with the Bischler-Napieralski reaction being a prominent and versatile choice.[2] This intramolecular cyclization of an N-acyl-β-phenylethylamine is typically mediated by a dehydrating agent or a Lewis acid. The proposed pathway commences with the commercially available 2-(3,5-dichlorophenyl)ethan-1-amine, which undergoes acylation followed by an acid-catalyzed cyclization to yield the target compound.

Experimental Protocol

Materials and Equipment
ReagentsEquipment
2-(3,5-dichlorophenyl)ethan-1-amineRound-bottom flasks
Acetic anhydrideMagnetic stirrer and stir bars
Polyphosphoric acid (PPA)Heating mantle with temperature control
Dichloromethane (DCM), anhydrousReflux condenser
Saturated sodium bicarbonate solutionSeparatory funnel
BrineRotary evaporator
Anhydrous magnesium sulfateGlassware for filtration (Büchner funnel, etc.)
Ethyl acetateThin Layer Chromatography (TLC) plates
HexanesColumn chromatography setup
Deuterated solvent for NMR (e.g., DMSO-d6)NMR spectrometer, Mass spectrometer, IR spectrometer
Step 1: Synthesis of N-(2-(3,5-dichlorophenyl)ethyl)acetamide
  • To a 100 mL round-bottom flask containing a magnetic stir bar, add 2-(3,5-dichlorophenyl)ethan-1-amine (1.0 eq) and anhydrous dichloromethane (DCM, 20 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution (20 mL).

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-(2-(3,5-dichlorophenyl)ethyl)acetamide. This intermediate is often used in the next step without further purification.

Step 2: Cyclization to this compound
  • In a 50 mL round-bottom flask, place the crude N-(2-(3,5-dichlorophenyl)ethyl)acetamide (1.0 eq) from the previous step.

  • Add polyphosphoric acid (PPA, 10 eq by weight) to the flask.

  • Heat the mixture to 120 °C with vigorous stirring for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice (50 g) with stirring.

  • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the product with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford this compound as a solid.

Data Presentation

ReagentMolecular Weight ( g/mol )Molar Eq.Quantity
2-(3,5-dichlorophenyl)ethan-1-amine190.061.05.0 g
Acetic anhydride102.091.12.9 mL
Polyphosphoric acid-10x wt50 g
Expected Product 216.06 --
Expected Yield --60-70%

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization cluster_purification Work-up & Purification start_material 2-(3,5-dichlorophenyl)ethan-1-amine reagent1 Acetic Anhydride DCM, 0°C to RT start_material->reagent1 intermediate N-(2-(3,5-dichlorophenyl)ethyl)acetamide reagent1->intermediate Acylation reagent2 Polyphosphoric Acid 120°C intermediate->reagent2 product This compound reagent2->product Bischler-Napieralski Cyclization workup Aqueous Work-up Extraction product->workup purification Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Scientific Integrity & Logic

Expertise & Experience: The "Why" Behind the Protocol

The choice of the Bischler-Napieralski reaction is deliberate due to its reliability in forming the 3,4-dihydroisoquinoline core.[2]

  • Acylation: Acetic anhydride is a cost-effective and highly reactive acylating agent. The reaction is performed at 0 °C initially to control the exothermic reaction and then at room temperature to ensure complete conversion. Dichloromethane is an excellent solvent for this step due to its inertness and ability to dissolve the starting materials.

  • Cyclization Catalyst: Polyphosphoric acid (PPA) is a potent dehydrating agent and a non-oxidizing acid, making it ideal for promoting the intramolecular electrophilic aromatic substitution required for the ring closure. The high temperature (120 °C) is necessary to overcome the activation energy for the cyclization of the electron-deficient aromatic ring.

  • Work-up: The quenching of the reaction mixture on ice is a critical step to manage the highly exothermic dilution of PPA. Subsequent neutralization with sodium bicarbonate is essential to bring the product into its free base form, allowing for efficient extraction into an organic solvent like ethyl acetate.

Trustworthiness: A Self-Validating System

Confirmation of the successful synthesis and purity of this compound is achieved through a combination of spectroscopic methods:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic signals for the aromatic protons and the two methylene groups of the dihydroisoquinoline ring system. The integration of these signals should correspond to the number of protons in the structure.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will confirm the presence of the expected number of carbon atoms, including the carbonyl carbon of the lactam at a characteristic downfield shift.

  • Mass Spectrometry (MS): This analysis will determine the molecular weight of the product. The isotopic pattern of the molecular ion peak will be characteristic of a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a strong absorption band corresponding to the C=O stretching vibration of the amide group.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Acetic anhydride is corrosive and a lachrymator; handle with care.

  • Polyphosphoric acid is highly corrosive and will cause severe burns upon contact. The dilution of PPA is highly exothermic and must be done with extreme caution by adding the acid mixture to ice.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before use.[3][4]

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. Retrieved from [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.
  • Capot Chemical. (n.d.). MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53408048, 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]

  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Sources

Comprehensive Analytical Characterization of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the essential analytical methods for the structural elucidation and purity assessment of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. As a key intermediate in the synthesis of biologically active molecules, rigorous characterization of this compound is paramount for ensuring the quality, safety, and efficacy of downstream products in pharmaceutical development.[1] This document outlines optimized protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis. The methodologies are presented with a focus on the causality behind experimental choices, data interpretation, and the integration of results to build a self-validating analytical dossier.

Introduction and Significance

This compound is a heterocyclic compound belonging to the isoquinolinone class. Its structure serves as a valuable scaffold in medicinal chemistry, often utilized in the preparation of novel therapeutic agents.[2] The precise placement of the two chlorine atoms on the aromatic ring significantly influences the molecule's reactivity and physicochemical properties, making unambiguous structural confirmation and purity analysis critical.

The analytical workflow detailed herein is designed to provide a comprehensive characterization, ensuring that the material's identity, purity, and integrity meet the stringent standards required for research and drug development. This integrated approach, leveraging orthogonal analytical techniques, provides a high degree of confidence in the material's quality.

Physicochemical Properties

A summary of the key computed properties for this compound is presented below.[3]

PropertyValueReference
Molecular Formula C₉H₇Cl₂NOPubChem CID: 53408048[3]
Molecular Weight 216.07 g/mol PubChem CID: 53408048[3]
Exact Mass 214.9904692 DaPubChem CID: 53408048[3]
Monoisotopic Mass 214.9904692 DaPubChem CID: 53408048[3]
Topological Polar Surface Area 29.1 ŲPubChem CID: 53408048[3]

Integrated Analytical Workflow

A successful characterization relies on the convergence of data from multiple analytical techniques. Each method provides a unique piece of the puzzle—structure, molecular formula, purity, and elemental composition. The workflow below illustrates how these techniques are integrated to form a complete analytical picture.

Analytical_Workflow cluster_sample Sample Preparation cluster_analysis Primary Characterization cluster_confirmation Confirmatory Analysis cluster_data Data Integration & Reporting Sample Test Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Dissolve in deuterated solvent MS Mass Spectrometry (HRMS) Sample->MS Dilute in LC-MS grade solvent HPLC HPLC Analysis Sample->HPLC Prepare stock & working solutions EA Elemental Analysis (CHN) Sample->EA Submit neat solid sample Report Certificate of Analysis (CoA) NMR->Report Structural Confirmation MS->Report Molecular Formula Verification HPLC->Report Purity & Impurity Profile EA->Report Elemental Composition

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound. ¹H NMR provides information on the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry NMR tube.

  • Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) are common choices.[4][5] The selection depends on the compound's solubility.

  • Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.[4][5]

    • ¹H NMR: Acquire at least 16 scans with a relaxation delay of 1-2 seconds.

    • ¹³C NMR: Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, using a proton-decoupled pulse sequence.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[4]

Expected Data Interpretation

The structure of this compound suggests a specific pattern of signals.

  • Aromatic Region (¹H NMR): Two singlets (or narrow doublets due to meta-coupling) are expected for the two aromatic protons (H-6 and H-8).

  • Aliphatic Region (¹H NMR): Two triplets are expected for the two methylene groups (-CH₂-CH₂-) at positions C-3 and C-4, showing coupling to each other.

  • Amide Proton (¹H NMR): A broad singlet is expected for the N-H proton, which may be exchangeable with D₂O.

  • ¹³C NMR: Nine distinct carbon signals are expected: two aromatic CH carbons, two aromatic quaternary carbons bearing chlorine, two additional aromatic quaternary carbons, two aliphatic CH₂ carbons, and one amide carbonyl (C=O) carbon.

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) (Values are estimations based on typical chemical shifts for this scaffold and may vary based on solvent and experimental conditions)

Assignment¹H NMR (Predicted)¹³C NMR (Predicted)
C=O-~163-165
CH₂ (C-3)~3.5 (t)~40-45
CH₂ (C-4)~3.0 (t)~28-32
C-4a-~135-140
C-5-~130-135 (C-Cl)
C-6~7.4 (s)~128-132
C-7-~125-130 (C-Cl)
C-8~7.6 (s)~125-128
C-8a-~125-130

Senior Application Scientist Insight: The choice of solvent can be critical. In some 3,4-dihydroisoquinoline systems, anomalous line broadening has been observed in CDCl₃, potentially obscuring signals.[6] If spectra appear poorly resolved, re-acquiring the data in DMSO-d₆ is a recommended troubleshooting step. Adding a drop of D₂O can help confirm the N-H proton signal, as it will disappear from the spectrum due to hydrogen-deuterium exchange.

Mass Spectrometry (MS)

Principle: Mass spectrometry provides the exact molecular weight and elemental composition of a molecule. High-Resolution Mass Spectrometry (HRMS) is particularly crucial as it can distinguish between compounds with the same nominal mass but different elemental formulas.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF) HRMS
  • Sample Preparation: Prepare a dilute solution of the compound (~10-50 µg/mL) in an appropriate LC-MS grade solvent, such as methanol or acetonitrile.

  • Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

  • Ionization: Use positive ion mode ESI to generate the protonated molecule, [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da) using a TOF analyzer, which provides high mass accuracy.

Expected Data Interpretation
  • Molecular Ion: The primary ion of interest will be the protonated molecule [M+H]⁺. Its experimentally measured m/z should be compared to the theoretical value.

    • Theoretical [M+H]⁺: 215.9979 Da (for C₉H₈³⁵Cl₂NO⁺)

  • Isotopic Pattern: A key confirmatory feature will be the isotopic signature of the two chlorine atoms. The spectrum should show a characteristic cluster of peaks for the [M+H]⁺ ion:

    • M peak: (containing two ³⁵Cl atoms) - Highest abundance

    • M+2 peak: (containing one ³⁵Cl and one ³⁷Cl) - Approximately 65% of the M peak intensity

    • M+4 peak: (containing two ³⁷Cl atoms) - Approximately 10% of the M peak intensity

This distinctive pattern is a hallmark of a dichloro-substituted compound.

Senior Application Scientist Insight: For HRMS, it is essential to achieve a mass accuracy of less than 5 ppm to confidently assign the elemental composition.[5] This level of accuracy allows for the unambiguous confirmation of the molecular formula C₉H₇Cl₂NO, ruling out other potential isobaric formulas. The combination of the accurate mass measurement and the correct isotopic pattern provides a self-validating system for formula confirmation.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of pharmaceutical compounds. It separates the main compound from any impurities, and the relative peak areas can be used to calculate the purity level.

Protocol: Reversed-Phase HPLC with UV Detection
  • System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid or Trifluoroacetic Acid

    • Solvent B: Acetonitrile with 0.1% of the same acid

  • Gradient Elution: A linear gradient from low to high organic content (Solvent B) is typically effective. Example:

    • 0-20 min: 5% to 95% B

    • 20-25 min: Hold at 95% B

    • 25-30 min: Return to 5% B and equilibrate

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where the chromophore absorbs strongly (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the compound in the mobile phase or a suitable solvent (e.g., methanol) at ~1 mg/mL and dilute to a working concentration of ~0.1 mg/mL.

Expected Data Interpretation

The HPLC chromatogram should display a single major peak corresponding to this compound. Any other peaks are considered impurities. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks. A purity of >99% is often required for high-quality reference standards.[7]

Senior Application Scientist Insight: Method validation is key to trustworthy results. Ensure the method has adequate specificity, linearity, and sensitivity. The use of an acidic modifier (like formic acid) in the mobile phase is crucial for protonating any residual silanol groups on the column and the basic nitrogen in any related impurities, which helps to produce sharp, symmetrical peaks.

Analytical_Pyramid Level1 Structural Elucidation Level2 Formula Confirmation NMR_label NMR (¹H, ¹³C, 2D) Level1->NMR_label Level3 Purity Assessment MS_label HRMS Level2->MS_label Level4 Compositional Verification HPLC_label HPLC-UV Level3->HPLC_label EA_label Elemental Analysis Level4->EA_label

Caption: Hierarchy of information provided by the core analytical techniques.

Elemental Analysis

Principle: Elemental analysis by combustion provides the mass percentages of carbon, hydrogen, and nitrogen in the pure compound. This classic technique offers orthogonal confirmation of the elemental composition derived from HRMS.

Protocol: CHN Combustion Analysis
  • Sample Preparation: Provide 2-3 mg of the highly purified, dry solid sample in a pre-weighed vial. The sample must be free of residual solvents.

  • Analysis: The sample is combusted at high temperature in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.

  • Calculation: The instrument software calculates the percentage of each element.

Expected Data Interpretation

The experimental percentages should be within ±0.4% of the theoretical values calculated from the molecular formula C₉H₇Cl₂NO.

  • Theoretical C: 50.03%

  • Theoretical H: 3.27%

  • Theoretical N: 6.48%

A close match between experimental and theoretical values provides strong evidence for the compound's elemental composition and high purity.

References

  • ResearchGate. (n.d.). Supporting Information. Retrieved from [Link]

  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10683–10694. Available from: [Link]

  • PubChem. (n.d.). 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Frontiers in Plant Science, 14, 1169311. Available from: [Link]

  • MySkinRecipes. (n.d.). 5-CHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE. Retrieved from [Link]

  • Narayanaswami, S., Shamma, M., & Pai, B. R. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145–155. Available from: [Link]

  • Google Patents. (n.d.). CN110724098A - Synthetic method of 5, 7-dichloro-1, 2, 3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.

Sources

purification of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Topic: Purification of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one by Chromatography

For Research Use Only. Not for use in diagnostic procedures.

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the effective purification of this compound, a key heterocyclic intermediate in medicinal chemistry and drug development.[1][2] Achieving high purity of this compound is critical for ensuring the accuracy and reproducibility of downstream applications. This document provides two robust flash chromatography protocols—Normal-Phase Chromatography (NPC) and Reverse-Phase Chromatography (RPC)—offering researchers flexibility based on their specific impurity profiles and available resources. The protocols are grounded in the physicochemical properties of the target molecule and are designed to be self-validating through systematic method development, execution, and analysis.

Introduction: The Imperative for Purity

This compound is a substituted lactam that serves as a valuable scaffold in the synthesis of various biologically active molecules.[1] The presence of impurities, even in small amounts, can significantly impact the outcomes of subsequent synthetic steps or biological assays. Therefore, robust and efficient purification is not merely a procedural step but a prerequisite for reliable scientific outcomes. This guide provides the technical expertise to achieve greater than 95% purity of the target compound using flash chromatography, a technique prized for its speed and efficiency in preparative-scale separations.[3]

Pre-Chromatography Analysis: A Chemist's Perspective

A successful purification strategy begins with a thorough understanding of the target molecule's properties.

  • Structure and Polarity: The molecule contains a polar lactam (cyclic amide) functional group, which imparts significant polarity and hydrogen bonding capability.[4][5] Conversely, the dichlorinated aromatic ring introduces a non-polar, hydrophobic character. This amphiphilic nature dictates its solubility and chromatographic behavior.

  • Solubility: Based on its structure, this compound is predicted to be soluble in moderately polar to polar organic solvents such as dichloromethane (DCM), ethyl acetate (EtOAc), and methanol (MeOH).[6] Its solubility is expected to be limited in non-polar solvents like hexanes and in aqueous solutions.[6]

  • UV Absorbance: The presence of the isoquinoline chromophore makes the compound UV-active, allowing for straightforward detection during chromatography using a UV detector.[7][8][9] This property is essential for real-time monitoring of the elution profile and precise fraction collection.

Method Development: The Role of Thin-Layer Chromatography (TLC)

Before committing to a preparative flash column, it is imperative to develop and optimize the separation conditions on a small scale using Thin-Layer Chromatography (TLC).[10] This preliminary step saves significant time, solvent, and sample.

Protocol: TLC Method Development

  • Prepare Sample: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc) to create a concentrated solution (~10 mg/mL).

  • Spot Plate: Using a capillary tube, spot the solution onto a silica gel TLC plate (e.g., Silica Gel GF254).

  • Develop Plate: Place the TLC plate in a developing chamber containing a pre-equilibrated mobile phase. Test various solvent systems of increasing polarity. Good starting points include:

    • 20% Ethyl Acetate in Hexane

    • 50% Ethyl Acetate in Hexane

    • 5% Methanol in Dichloromethane[11]

  • Visualize: After the solvent front has reached near the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).

  • Analyze: Calculate the Retention Factor (Rf) for the target compound spot. The ideal mobile phase for flash chromatography will provide an Rf value for the target compound between 0.2 and 0.4 .[3][10] This range ensures good separation from impurities without requiring an excessive volume of solvent for elution.

Primary Purification Protocol: Normal-Phase Flash Chromatography

This is the recommended primary method due to its cost-effectiveness and efficiency for compounds of moderate polarity. The principle relies on the polar silica stationary phase interacting more strongly with polar compounds.[12][13]

Materials:

  • Flash Chromatography System (e.g., Biotage Isolera™, Teledyne ISCO CombiFlash®)

  • Pre-packed Silica Gel Cartridge or glass column with bulk silica gel (230-400 mesh)[3]

  • HPLC-grade solvents (Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Crude this compound

  • Test tubes or fraction collector vials

  • Rotary evaporator

Step-by-Step Methodology:

  • Sample Loading:

    • Liquid Loading: If the crude material is fully soluble in the initial mobile phase, dissolve it in a minimal volume and inject it directly onto the column.

    • Dry Loading (Recommended): Dissolve the crude product (~1 g) in a suitable volatile solvent like DCM (10-20 mL). Add 2-3 g of silica gel to the solution.[14] Evaporate the solvent completely using a rotary evaporator until a fine, free-flowing powder is obtained. This prevents dissolution issues on the column and often leads to sharper separation bands.[10]

  • Column Preparation:

    • Select a column size appropriate for the amount of crude material. A general rule is to use a silica-to-sample mass ratio of 30:1 to 50:1 for effective separation.[3]

    • If dry loading, carefully add the silica-adsorbed sample to the top of the column bed.

    • Equilibrate the column by flushing with 2-3 column volumes (CV) of the initial mobile phase (e.g., 10% EtOAc in Hexane).

  • Chromatographic Run:

    • Mobile Phase: Use the solvent system optimized during TLC analysis. A gradient elution is highly recommended for complex mixtures.

    • Example Gradient:

      • Solvent A: Hexane

      • Solvent B: Ethyl Acetate

      • Gradient Program:

        • 0-2 CV: 10% B (Isocratic hold to elute very non-polar impurities)

        • 2-12 CV: Linear gradient from 10% to 60% B

        • 12-15 CV: 60% B (Isocratic hold to ensure complete elution of the target)

        • 15-17 CV: 100% B (Column wash to remove highly polar impurities)

    • Flow Rate: Adjust based on column size (e.g., 40 mL/min for a 40 g silica column).

    • Detection: Monitor the elution profile using a UV detector, typically at 254 nm.

  • Fraction Collection and Analysis:

    • Collect fractions based on the UV chromatogram peaks.

    • Analyze the collected fractions using TLC to identify those containing the pure product.

    • Combine the pure fractions into a round-bottom flask.

  • Product Isolation:

    • Remove the solvent from the pooled fractions using a rotary evaporator.

    • Place the resulting solid or oil under high vacuum to remove residual solvent.

    • Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as ¹H NMR, LC-MS, or HPLC.

Alternative Purification Protocol: Reverse-Phase Flash Chromatography

This method is an excellent alternative if the target compound is highly polar or if normal-phase chromatography fails to resolve key impurities. In RPC, a non-polar stationary phase (like C18-bonded silica) is used with a polar mobile phase.[15][16]

Materials:

  • Flash Chromatography System

  • Pre-packed C18 Reverse-Phase Cartridge

  • HPLC-grade solvents (Acetonitrile, Methanol, Deionized Water)

  • Optional: Formic Acid or Trifluoroacetic Acid (TFA)

  • Crude this compound

Step-by-Step Methodology:

  • Sample Loading:

    • Dissolve the crude material in a minimal amount of a strong solvent like Methanol, DMSO, or DMF. Ensure the sample is fully dissolved to prevent precipitation on the column.

  • Column Preparation:

    • Select an appropriate C18 column size.

    • Equilibrate the column by flushing with 2-3 CV of the initial mobile phase (e.g., 10% Acetonitrile in Water).

  • Chromatographic Run:

    • Mobile Phase: Water and Acetonitrile (or Methanol) are the most common solvents.[17] Adding a small amount of acid (0.1% formic acid) can improve peak shape by suppressing the ionization of silanol groups.[18]

    • Example Gradient:

      • Solvent A: Water + 0.1% Formic Acid

      • Solvent B: Acetonitrile + 0.1% Formic Acid

      • Gradient Program:

        • 0-2 CV: 10% B

        • 2-12 CV: Linear gradient from 10% to 95% B

        • 12-15 CV: 95% B (Isocratic hold and wash)

    • Detection: Monitor at 254 nm.

  • Fraction Collection and Product Isolation:

    • Follow the same procedure as described in the Normal-Phase protocol.

    • Note that removing water from the collected fractions may require lyophilization (freeze-drying) for complete removal, especially if the compound is not highly volatile.

Data Presentation and Visualization

Chromatography Parameter Summary
ParameterNormal-Phase ChromatographyReverse-Phase Chromatography
Stationary Phase Silica Gel (Polar)C18-bonded Silica (Non-polar)
Typical Mobile Phase Hexane / Ethyl AcetateWater / Acetonitrile
Elution Order Least polar compounds elute firstMost polar compounds elute first
Sample Solubility Requires solubility in organic solventsRequires solubility in polar/aqueous-organic mixtures
Primary Interaction Adsorption, dipole-dipoleHydrophobic (partitioning)
General Purification Workflow

G cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification crude Crude Product tlc TLC Method Development crude->tlc Optimize Solvents sample_prep Sample Preparation (Dry or Liquid Load) crude->sample_prep tlc->sample_prep load Load Sample onto Flash Column sample_prep->load run Run Gradient Elution load->run detect UV Detection run->detect collect Collect Fractions detect->collect analyze Analyze Fractions by TLC collect->analyze pool Pool Pure Fractions analyze->pool evap Evaporate Solvent pool->evap pure Pure Compound (>95%) evap->pure

Caption: Workflow for chromatographic purification.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Separation / Overlapping Peaks Incorrect mobile phase polarity.Re-optimize mobile phase using TLC. Use a shallower gradient.
Column overload.Reduce the amount of sample loaded onto the column. Use a larger column.
Peak Tailing Compound interacting strongly with acidic silica.Add a small amount of triethylamine (~0.1-1%) to the mobile phase (NPC).
Compound is acidic or basic.Add a modifier like formic acid or TFA to the mobile phase (RPC).
Compound Not Eluting (NPC) Mobile phase is not polar enough.Increase the percentage of the polar solvent (e.g., EtOAc or MeOH) in the mobile phase.
Compound Elutes at Solvent Front (RPC) Mobile phase is too strong (too much organic).Start the gradient with a higher percentage of water.
Compound is not retained by C18.Consider an alternative stationary phase or HILIC chromatography.[19][20]

References

  • Assessment of β-lactams retention in hydrophilic interaction chromatography applying Box-Behnken design. Semantic Scholar. Available at: [Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. PMC - NIH. Available at: [Link]

  • Thin Layer Chromatographic Analysis of Beta-Lactam Antibiotics. Technology Networks. Available at: [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. Available at: [Link]

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. ResearchGate. Available at: [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]

  • SOP: FLASH CHROMATOGRAPHY. University of Cape Town Department of Chemistry. Available at: [Link]

  • Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives. MDPI. Available at: [Link]

  • A rapid, simple, high-performance liquid chromatography method for the clinical measurement of beta - lactam antibiotics in serum and interstitial fluid. RSC Publishing. Available at: [Link]

  • 5,7-Dichloro-8-hydroxyquinoline | Solubility of Things. Solubility of Things. Available at: [Link]

  • [UV-spectrophotometry in Drug Control. 13. Effect of Substitution and Solvent on the UV Spectrophotometric Behavior of Drugs With Quinoline and Isoquinoline Chromophores]. PubMed. Available at: [Link]

  • Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. Available at: [Link]

  • [UV-spectrophotometry in drug control. 14. Characterization and determination of drugs with quinoline and isoquinoline chromophores]. PubMed. Available at: [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Alwsci. Available at: [Link]

  • How To Choose Mobile Phase For Column Chromatography?. Chemistry For Everyone. Available at: [Link]

  • An Integrated Theoretical/Experimental Study of Quinolinic–Isoquinolinic Derivatives Acting as Reversible Electrochromes. MDPI. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. Available at: [Link]

  • Normal Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Reverse-phase HPLC analysis and purification of small molecules. PubMed. Available at: [Link]

  • Aqueous normal-phase chromatography. Wikipedia. Available at: [Link]

  • What is a good way to select mobile phase in chromatography?. ResearchGate. Available at: [Link]

  • Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... ResearchGate. Available at: [Link]

  • Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. Welch Materials. Available at: [Link]

  • Reversed Phase HPLC Columns. Phenomenex. Available at: [Link]

  • Reversed-Phase Flash Purification. Biotage. Available at: [Link]

  • Exploring the Different Mobile Phases in HPLC. Veeprho. Available at: [Link]

  • Redox condensation of o-Halonitrobenzene with 1,2,3,4- Tetrahydroisoquinoline. The Royal Society of Chemistry. Available at: [Link]

  • Normal phase chromatography – Knowledge and References. Taylor & Francis Online. Available at: [Link]

  • Development and validation of UV spectrophotometric method of detection of quinolin-8-ol sulfate and 2-mercaptobenzothiazole. Farmatsevtychnyi Zhurnal. Available at: [Link]

  • (PDF) Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. Available at: [Link]

  • Normal phase liquid chromatography. YouTube. Available at: [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH. Available at: [Link]

  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Design and Synthesis of Pyridone-Containing 3,4-Dihydroisoquinoline-1(2H)-ones as a Novel Class of Enhancer of Zeste Homolog 2 (EZH2) Inhibitors. ACS Publications. Available at: [Link]

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Application Note & Protocols: Developing Bioassays for 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 3,4-dihydroisoquinolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Recent studies have highlighted derivatives of this scaffold as potent inhibitors of various enzymes, including Protein Arginine Methyltransferase 5 (PRMT5) and Enhancer of Zeste Homolog 2 (EZH2).[3][4] Notably, the isoquinolinone core is a well-established pharmacophore for inhibitors of Poly(ADP-ribose) Polymerase (PARP), a critical enzyme family in the DNA damage response (DDR).[5][6][7] PARP inhibitors have emerged as a successful class of targeted cancer therapies, particularly for tumors with deficiencies in DNA repair pathways like those harboring BRCA1/2 mutations.[6][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust bioassay cascade to characterize the activity of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. The proposed workflow is designed to first establish direct enzymatic inhibition of PARP1 and then to validate this activity in a cellular context, exploring downstream functional consequences such as DNA damage accumulation and selective cytotoxicity.

Strategy Overview: A Tiered Assay Cascade

A multi-tiered approach is essential for the thorough characterization of a novel compound.[9][10] This strategy ensures that initial findings of enzymatic activity are translated into meaningful cellular effects, providing a stronger rationale for further development. Our proposed cascade consists of primary biochemical assays followed by secondary cell-based functional assays.

G cluster_0 Tier 1: Biochemical Assays cluster_1 Tier 2: Cell-Based Assays Primary_Biochemical Primary Screening: PARP1/PARP2 Enzymatic Assays IC50 IC50 Determination & Selectivity Profiling Primary_Biochemical->IC50 Active Compound Cellular_PAR Cellular PARylation Assay (Western Blot / ELISA) IC50->Cellular_PAR Cell-Permeable Potent Inhibitor DNA_Damage DNA Damage Assessment (γH2AX Foci, Comet Assay) Cellular_PAR->DNA_Damage Viability Cell Viability & Synthetic Lethality (BRCA-proficient vs. BRCA-deficient cells) DNA_Damage->Viability caption Figure 1. Tiered Bioassay Cascade Workflow.

Caption: Figure 1. Tiered Bioassay Cascade Workflow.

Part 1: Primary Biochemical Assays for PARP Inhibition

The initial step is to determine if this compound directly inhibits the enzymatic activity of PARP1, the most abundant and well-studied PARP family member.[7] A secondary assay against PARP2 should also be performed to assess selectivity.

Principle of the PARP1 Enzymatic Assay

PARP enzymes utilize nicotinamide adenine dinucleotide (NAD+) as a substrate to synthesize poly(ADP-ribose) (PAR) chains on target proteins, including themselves (auto-PARylation), in response to DNA damage.[7] A common method to measure PARP activity is a colorimetric or fluorometric assay that detects the consumption of NAD+ or the formation of PAR.[11][12]

Protocol 1: Colorimetric PARP1 Inhibition Assay

This protocol is adapted from standard commercially available PARP assay kits and is suitable for high-throughput screening.[11]

Materials:

  • Recombinant Human PARP1 Enzyme[12][13]

  • Activated DNA (e.g., sheared salmon sperm DNA)[13]

  • Histone H4-coated 96-well microplate

  • β-Nicotinamide adenine dinucleotide (β-NAD+)

  • This compound (Test Compound)

  • Olaparib (Positive Control Inhibitor)

  • PARP Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 4 mM MgCl2, 1 mM DTT)

  • Anti-PAR monoclonal antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution (e.g., 0.2 N HCl)

  • Plate reader capable of measuring absorbance at 450 nm

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound and Olaparib in 100% DMSO. Create a series of 2-fold dilutions in PARP assay buffer. The final DMSO concentration in the assay should not exceed 1%.[12]

  • Assay Plate Setup:

    • Add 12.5 µL of diluted test compound, positive control, or vehicle control (assay buffer with DMSO) to the appropriate wells of the histone H4-coated microplate.

    • Prepare a PARP1 enzyme/activated DNA mixture in assay buffer. Add 12.5 µL of this mixture to each well.

    • Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

  • Reaction Initiation: Add 25 µL of a β-NAD+ solution (e.g., 100 µM in assay buffer) to all wells to start the reaction.[11]

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Detection:

    • Wash the plate 3 times with PBS containing 0.05% Tween-20 (PBST).

    • Add 100 µL of diluted anti-PAR antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate 3 times with PBST.

    • Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution.

  • Data Acquisition: Read the absorbance at 450 nm on a microplate reader. The signal is proportional to the amount of PAR generated and thus to PARP1 activity.[11]

Data Analysis & Presentation: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC50 value.

CompoundTargetIC50 (nM) [Hypothetical Data]
This compoundPARP185
This compoundPARP21250
Olaparib (Control)PARP15
Olaparib (Control)PARP21

Part 2: Secondary Cell-Based Assays

After confirming direct enzymatic inhibition, the next crucial step is to assess the compound's activity in a cellular environment. These assays will determine if the compound can penetrate cells, engage its target, and elicit the expected biological response.

Protocol 2: Cellular PARylation Inhibition by Western Blot

This assay directly measures the inhibition of PARP activity within cells by quantifying the levels of PAR chains after inducing DNA damage.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line like CAPAN-1)

  • Complete cell culture medium

  • DNA damaging agent (e.g., hydrogen peroxide (H2O2) or methyl methanesulfonate (MMS))

  • Test compound and positive control (Olaparib)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE equipment and PVDF membranes

  • Primary antibodies: anti-PAR and anti-Actin (or other loading control)

  • HRP-conjugated secondary antibody

  • ECL Western Blotting Substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound or Olaparib for 1-2 hours.[14]

    • Induce DNA damage by adding H2O2 (e.g., 1 mM) for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.[14]

  • Western Blotting:

    • Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.

    • Incubate with anti-PAR primary antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

    • Strip the membrane and re-probe for a loading control (e.g., Actin) to ensure equal protein loading.

Expected Outcome: A dose-dependent decrease in the H2O2-induced PAR signal in cells treated with an active PARP inhibitor.

G cluster_workflow Cellular PARylation Western Blot Workflow A 1. Seed Cells (e.g., HeLa) B 2. Pre-treat with Test Compound A->B C 3. Induce DNA Damage (e.g., H2O2) B->C D 4. Lyse Cells & Quantify Protein C->D E 5. Western Blot for PAR & Actin D->E caption Figure 2. Western Blot Workflow.

Caption: Figure 2. Western Blot Workflow.

Protocol 3: DNA Damage Assessment via γH2AX Immunofluorescence

PARP inhibition leads to the accumulation of unrepaired single-strand breaks, which are converted to toxic double-strand breaks (DSBs) during DNA replication.[6] DSBs are marked by the phosphorylation of histone H2AX (γH2AX), which forms distinct nuclear foci that can be visualized and quantified.[15]

Materials:

  • Cells grown on glass coverslips in a multi-well plate

  • DNA damaging agent (optional, for potentiation)

  • Test compound

  • 4% Paraformaldehyde (PFA) for fixation

  • 0.25% Triton X-100 in PBS for permeabilization

  • Blocking buffer (e.g., 5% BSA in PBST)

  • Primary antibody: anti-phospho-Histone H2AX (Ser139)

  • Alexa Fluor-conjugated secondary antibody

  • DAPI for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with the test compound for 24-48 hours. A low dose of a DNA damaging agent can be added to sensitize the cells.

  • Fixation and Permeabilization:

    • Wash cells with PBS.

    • Fix with 4% PFA for 15 minutes.

    • Permeabilize with 0.25% Triton X-100 for 10 minutes.

  • Immunostaining:

    • Block with blocking buffer for 1 hour.

    • Incubate with anti-γH2AX primary antibody overnight at 4°C.

    • Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.

    • Counterstain nuclei with DAPI.

  • Imaging and Analysis:

    • Mount coverslips onto microscope slides.

    • Acquire images using a fluorescence microscope.

    • Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ).

Expected Outcome: A dose-dependent increase in the number of γH2AX foci in cells treated with the test compound, indicating an accumulation of DNA double-strand breaks.

Protocol 4: Synthetic Lethality in BRCA-Deficient Cells

The hallmark of clinically successful PARP inhibitors is their ability to selectively kill cancer cells with defects in homologous recombination (HR) repair, such as those with BRCA1 or BRCA2 mutations. This concept is known as synthetic lethality.[6]

Materials:

  • A pair of isogenic cell lines: one BRCA-proficient (e.g., DLD-1 BRCA2+/+) and one BRCA-deficient (e.g., DLD-1 BRCA2-/-).

  • Cell viability reagent (e.g., CellTiter-Glo®, Resazurin, or similar)

  • Test compound

Procedure:

  • Cell Seeding: Seed both BRCA-proficient and BRCA-deficient cell lines in parallel in 96-well plates.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound.

  • Incubation: Incubate for 72-120 hours.

  • Viability Measurement: Add the cell viability reagent according to the manufacturer's instructions and measure the signal (luminescence or fluorescence).

  • Data Analysis: Normalize the data to vehicle-treated controls and plot cell viability versus log[concentration] to determine the GI50 (concentration for 50% growth inhibition) for each cell line.

Data Presentation & Interpretation: A potent PARP inhibitor will show a significantly lower GI50 value in the BRCA-deficient cell line compared to its isogenic BRCA-proficient counterpart, demonstrating synthetic lethality.

Cell LineBRCA2 StatusGI50 (µM) [Hypothetical Data]Selectivity Index (BRCA+/+ / BRCA-/-)
DLD-1 BRCA2+/+Proficient15.221.7
DLD-1 BRCA2-/-Deficient0.7

Conclusion

This application note outlines a logical and comprehensive workflow for characterizing the biological activity of this compound. By progressing from direct biochemical inhibition of PARP enzymes to cell-based assays measuring downstream effects on DNA damage and synthetic lethality, researchers can build a robust data package. This tiered approach provides strong evidence for the compound's mechanism of action and its potential as a targeted therapeutic agent.

References

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitor Screening Assay Services. BioAssay Systems. [Link]

  • DNA Damage Assays. Champions Oncology. [Link]

  • PARP Assays. BPS Bioscience. [Link]

  • PARP assay kits. Cambridge Bioscience. [Link]

  • How To Choose the Right Assay for PARP. Technology Networks. [Link]

  • Versatile Cell-Based Assay for Measuring Base Excision Repair of DNA Alkylation Damage. JoVE. [Link]

  • PARP1 Activity Assay. Tulip Biolabs. [Link]

  • Cellular Assays to Study the Functional Importance of Human DNA Repair Helicases. NIH National Library of Medicine. [Link]

  • Enzolution PARP1 Assay System. BellBrook Labs. [Link]

  • Biochemical and cell-based assays to interrogate ADP-ribosylation. Bio-Connect. [Link]

  • Strategies for the evaluation of DNA damage and repair mechanisms in cancer. NIH National Library of Medicine. [Link]

  • PARP. Assay-Protocol.com. [Link]

  • Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. NIH National Library of Medicine. [Link]

  • 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link]

  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. [Link]

  • Synthesis, crystallographic characterization, molecular docking and biological activity of isoquinoline derivatives. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of 3,4-Dihydroisoquinolin-1(2H)-one Derivatives as Protein Arginine Methyltransferase 5 Inhibitors for the Treatment of Non-Hodgkin's Lymphoma. PubMed. [Link]

  • Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate... PubMed. [Link]

  • Disrupting Drug Discovery From Assay Development to Lead Compound. GEN - Genetic Engineering and Biotechnology News. [Link]

  • How to Develop Effective in vitro Assays for Early Drug Discovery. Charnwood Discovery. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. NIH National Library of Medicine. [Link]

  • 3,4-dihydroisoquinolin-1(2H)-one. PubChem. [Link]

  • Plausible Reaction Mechanism for 3,4‐Dihydroisoquinolin‐1(2H)‐one (2)... ResearchGate. [Link]

  • Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Publishing. [Link]

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Application Notes and Protocols for Evaluating the Cytotoxicity of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one is a synthetic compound belonging to the isoquinolinone class of heterocyclic molecules.[1] While its primary applications have been explored in the synthesis of cyclic benzolactams and as a potential agent for enhancing stress tolerance in plants, a thorough understanding of its cytotoxic profile is essential for any further development, particularly for applications that involve potential human or environmental exposure.[2] The 3,4-dihydroisoquinolin-1(2H)-one scaffold is a core structure in many bioactive molecules and natural products, and its derivatives have shown a range of biological activities, including antioomycete properties.[3][4] This underscores the importance of systematically evaluating the cytotoxicity of novel derivatives like this compound.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of this compound. We will detail a multi-assay approach to build a robust cytotoxicity profile, moving beyond a single endpoint to understand the potential mechanisms of cell death. The protocols provided are designed to be self-validating, incorporating necessary controls to ensure data integrity and reproducibility.

I. Strategic Approach to Cytotoxicity Assessment

A multi-parametric approach is crucial for a comprehensive understanding of a compound's cytotoxic effects. We recommend a tiered strategy that begins with assessing metabolic activity and membrane integrity, followed by more specific assays to investigate the mode of cell death, such as apoptosis.

Recommended Assay Panel:
  • MTT Assay: To evaluate mitochondrial metabolic activity as an indicator of cell viability.

  • Lactate Dehydrogenase (LDH) Assay: To quantify plasma membrane damage by measuring the release of a cytosolic enzyme.[5]

  • Neutral Red (NR) Uptake Assay: To assess lysosomal integrity and function.[6][7]

  • Caspase-3/7 Activity Assay: To specifically detect the activation of key executioner caspases involved in apoptosis.[8][9]

This panel provides a holistic view of cellular health, distinguishing between general metabolic decline, membrane rupture, lysosomal dysfunction, and programmed cell death.

dot

Caption: Tiered approach for cytotoxicity assessment.

II. Cell Line Selection and Culture

The choice of cell line is a critical parameter that can significantly influence the outcome of cytotoxicity studies.[10] The selection should be guided by the intended application of the compound. For general cytotoxicity screening, a common and well-characterized cell line is recommended.

  • Recommended Cell Line: For initial screening, a human cell line such as HEK293 (human embryonic kidney) or A549 (human lung carcinoma) is suitable due to their robust growth and established use in toxicology studies. If the compound is intended for a specific tissue, a cell line derived from that tissue should be used.[11] For example, for a compound intended for oral administration, a gastrointestinal cell line like Caco-2 would be more relevant.[10]

  • Cell Culture Conditions: Cells should be cultured in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin) and maintained in a humidified incubator at 37°C with 5% CO₂. It is crucial to use cells in the logarithmic growth phase for all experiments to ensure reproducibility.

III. Preparation of Test Compound

Proper preparation of the this compound stock solution is critical for accurate and reproducible results.

  • Solvent Selection: Due to the likely hydrophobic nature of the compound, Dimethyl Sulfoxide (DMSO) is a recommended solvent. A high-concentration stock solution (e.g., 10-50 mM) should be prepared.

  • Working Solutions: Prepare serial dilutions of the stock solution in complete cell culture medium immediately before use. The final concentration of DMSO in the cell culture wells should be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.[12]

IV. Experimental Protocols

The following are detailed, step-by-step protocols for the recommended cytotoxicity assays. All assays should be performed in a 96-well plate format for compatibility with multi-well plate readers.

A. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[13] The amount of formazan produced is proportional to the number of viable cells.[14]

Protocol:
  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[14] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

B. Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the culture medium upon plasma membrane damage.[5][17] The amount of LDH released is proportional to the number of dead or damaged cells.[18]

Protocol:
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing a substrate solution with a dye solution. Add 50 µL of the reaction mixture to each well containing the supernatant.[19]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[19]

  • Stop Reaction: Add 50 µL of a stop solution (if required by the kit) to each well.[19]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm is often used for background correction.[19]

  • Controls: It is essential to include controls for maximum LDH release (cells treated with a lysis buffer) and spontaneous LDH release (untreated cells).

C. Neutral Red (NR) Uptake Assay

This assay is based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.[20] The amount of dye retained is proportional to the number of viable cells.

Protocol:
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • NR Staining: After the treatment period, remove the culture medium and add 100 µL of pre-warmed medium containing 50 µg/mL neutral red.

  • Incubation: Incubate the plate for 2-3 hours at 37°C to allow for dye uptake by viable cells.

  • Washing: Carefully remove the staining solution and wash the cells with 150 µL of a wash buffer (e.g., PBS).[6]

  • Dye Extraction: Add 150 µL of a destain solution (e.g., 1% acetic acid in 50% ethanol) to each well.[7]

  • Absorbance Measurement: Shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.

D. Caspase-3/7 Activity Assay

This luminescent or fluorescent assay measures the activity of caspase-3 and caspase-7, which are key executioner caspases in the apoptotic pathway.[21] Their activation is a hallmark of apoptosis.[9]

Protocol:
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, preferably in an opaque-walled 96-well plate for luminescence assays.[9]

  • Reagent Addition: After the incubation period, add a volume of the caspase-3/7 reagent equal to the volume of the cell culture medium in each well (e.g., 100 µL).[8]

  • Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[21]

  • Luminescence/Fluorescence Measurement: Measure the luminescence or fluorescence using a microplate reader. The signal is proportional to the amount of active caspase-3/7.

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Caption: A generalized workflow for the described cell-based cytotoxicity assays.

V. Data Analysis and Interpretation

For each assay, the results should be expressed as a percentage of the control (untreated or vehicle-treated cells).

Calculation of Percentage Viability:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

IC₅₀ Determination:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that reduces cell viability by 50%. This value should be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Example Data Presentation:
AssayIC₅₀ (µM) after 24hIC₅₀ (µM) after 48hPrimary Cellular Target
MTT 25.315.8Mitochondrial function
LDH 45.130.2Membrane integrity
Neutral Red 30.522.1Lysosomal function
Caspase-3/7 18.912.5Apoptosis induction

Interpretation of Results:

  • A low IC₅₀ value indicates high cytotoxicity.

  • Comparing the IC₅₀ values from the different assays can provide insights into the mechanism of cytotoxicity. For example, if the Caspase-3/7 assay yields a significantly lower IC₅₀ value compared to the LDH assay, it suggests that the compound induces apoptosis at concentrations that do not cause significant membrane damage.

  • A time-dependent decrease in IC₅₀ values suggests that the cytotoxic effect is cumulative.

VI. Conclusion

This application note provides a robust framework for evaluating the cytotoxicity of this compound. By employing a multi-assay approach, researchers can obtain a comprehensive understanding of the compound's effects on cell viability and gain insights into its potential mechanism of action. Adherence to the detailed protocols and proper data analysis will ensure the generation of high-quality, reproducible data, which is essential for informed decision-making in drug discovery and chemical safety assessment.

References

scaling up the synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scalable Synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Abstract

This document provides a comprehensive guide for the scaled-up synthesis of this compound, a key intermediate in pharmaceutical development. The protocol is designed for researchers and process chemists, focusing on robustness, safety, and scalability. We detail a two-step, one-pot process starting from 2-(2,4-dichlorophenyl)ethan-1-amine, proceeding through an N-acetylated intermediate, followed by an acid-catalyzed intramolecular cyclization. This guide emphasizes the rationale behind procedural choices, in-process controls for reaction monitoring, and rigorous safety protocols necessary for handling the reagents on a larger scale.

Introduction and Scientific Rationale

The 3,4-dihydro-2H-isoquinolin-1-one (a lactam) scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds.[1] The specific derivative, this compound, serves as a critical building block for synthesizing advanced pharmaceutical intermediates. While numerous methods exist for constructing isoquinolinone cores, many are not amenable to large-scale production due to costly reagents, complex procedures, or safety concerns.[2][3]

The primary challenge in scaling up this synthesis lies in managing the highly exothermic and viscous nature of the cyclization step, which typically employs strong dehydrating acids like polyphosphoric acid (PPA). This protocol addresses this challenge by providing a controlled, step-by-step methodology suitable for multigram to kilogram-scale production. Our approach is based on a modified Bischler-Napieralski-type reaction, a reliable and well-established method for forming the isoquinoline ring system.[4][5]

Causality of Method Selection: This two-step, one-pot approach was chosen for its efficiency and scalability.

  • Step 1 (N-Acetylation): The initial formation of the N-acetyl amide from the corresponding phenethylamine is a high-yielding and clean reaction, creating the necessary precursor for cyclization.

  • Step 2 (Cyclization): The use of polyphosphoric acid (PPA) as the cyclization agent is a classic and cost-effective method. PPA acts as both the solvent and the catalyst, promoting an intramolecular electrophilic aromatic substitution on the electron-rich phenyl ring to form the desired lactam structure. This avoids the need for transition-metal catalysts, which can introduce cost and purification challenges at scale.[6]

Reaction Mechanism and Scheme

The synthesis proceeds via initial N-acetylation of 2-(2,4-dichlorophenyl)ethan-1-amine to form an amide intermediate. This intermediate then undergoes an intramolecular Friedel-Crafts-type acylation, catalyzed by polyphosphoric acid, to yield the target dihydroisoquinolinone.

Caption: Figure 1: Overall reaction scheme for the synthesis.

The mechanism involves the activation of the amide's carbonyl group by PPA, followed by an electrophilic attack of this activated carbonyl onto the aromatic ring at the position ortho to the ethyl group. This cyclization is regioselective due to the directing effect of the alkyl chain.

Materials and Equipment

MaterialGradeSupplier ExampleNotes
2-(2,4-Dichlorophenyl)ethan-1-amine≥98%Sigma-AldrichStarting Material
Acetic AnhydrideReagent Grade, ≥98%Fisher ScientificAcetylating agent
Polyphosphoric Acid (PPA)115% P₂O₅ assayAlfa AesarCyclization agent and solvent. Highly viscous and corrosive.[7]
Ethyl Acetate (EtOAc)ACS GradeVWRUsed for work-up and purification
Saturated Sodium Bicarbonate (NaHCO₃)--Aqueous solution for neutralization
Brine (Saturated NaCl solution)--For aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)--Drying agent
Deionized Water--Used for quenching and washing

Equipment:

  • Jacketed glass reactor (1 L to 20 L, depending on scale) equipped with an overhead mechanical stirrer, thermocouple, and nitrogen inlet/outlet.

  • Heating/cooling circulator for the reactor jacket.

  • Addition funnel for controlled liquid addition.

  • Large beaker or vessel containing crushed ice for the reaction quench.

  • Buchner funnel and vacuum flask for filtration.

  • Standard laboratory glassware.

  • Rotary evaporator.

  • Personal Protective Equipment (PPE): Chemical splash goggles, face shield, acid-resistant gloves (e.g., butyl rubber), and a chemical-resistant apron or lab coat.[8][9]

Detailed Experimental Protocol (100g Scale)

This protocol details the synthesis of approximately 100g of the target compound. All operations should be performed in a well-ventilated fume hood.

Step 1: N-Acetylation (In-Situ)
  • Reactor Setup: Equip a 2L jacketed reactor with an overhead stirrer, thermocouple, and nitrogen inlet.

  • Charge Reagents: Charge the reactor with 2-(2,4-dichlorophenyl)ethan-1-amine (150 g, 0.79 mol).

  • Cooling: Begin stirring and cool the reactor contents to 0-5 °C using the circulating bath.

  • Controlled Addition: Slowly add acetic anhydride (88.5 g, 0.87 mol, 1.1 equiv.) dropwise via an addition funnel over 60-90 minutes, ensuring the internal temperature does not exceed 15 °C.

    • Rationale: The acetylation is exothermic. A slow, controlled addition at low temperature prevents temperature spikes that could lead to side reactions and ensures operator safety.

  • Reaction: Once the addition is complete, allow the mixture to slowly warm to room temperature (20-25 °C) and stir for an additional 2 hours.

  • IPC-1 (Optional): The reaction is typically quantitative. A TLC can be run to confirm the consumption of the starting amine. (TLC System: 50% Ethyl Acetate/Hexanes, visualize with UV light).

Step 2: Cyclization
  • Charge PPA: In the same reactor, carefully add polyphosphoric acid (750 g) to the amide mixture.

    • Safety Note: PPA is extremely viscous and corrosive.[10] Addition may require warming the PPA bottle slightly to reduce viscosity. Ensure adequate stirring to handle the increasing viscosity of the reaction mixture.

  • Heating: Heat the reaction mixture to 130-135 °C and hold for 4-6 hours. The mixture will be a thick, stirrable slurry.

    • Rationale: High temperature is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution. The reaction time is optimized to ensure complete conversion while minimizing potential charring or degradation.

  • IPC-2 (Reaction Monitoring): Monitor the reaction's progress every 2 hours using TLC until the N-acetyl intermediate is consumed.

    • Protocol: Withdraw a small aliquot (~0.1 mL) of the hot reaction mixture and carefully quench it into 2 mL of cold water. Extract with 2 mL of ethyl acetate. Spot the organic layer on a TLC plate.

    • TLC System: 50% Ethyl Acetate/Hexanes. Product Rf ≈ 0.4; Starting Amide Rf ≈ 0.2. The reaction is complete when the starting amide spot is no longer visible.[11][12]

Step 3: Work-up and Isolation
  • Cooling: After completion, cool the reaction mixture to 80-90 °C.

  • Quenching (Critical Step): Prepare a separate 5L vessel with 2.5 kg of crushed ice and 1 L of water. While vigorously stirring the ice-water, slowly and carefully pour the hot reaction mixture into the vessel.

    • Safety Warning: This quench is highly exothermic. A slow, controlled addition is critical to manage the heat generated and prevent splashing of corrosive material. The PPA reacts with water to produce phosphoric acid.[13][14]

  • Precipitation: A solid precipitate will form. Continue stirring the slurry for 1-2 hours as it cools to room temperature.

  • pH Adjustment: Slowly add a saturated solution of sodium bicarbonate to neutralize the acidic slurry until the pH reaches 7-8. This will precipitate any remaining product from its acid salt.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) until the filtrate is neutral. This removes residual phosphoric acid and salts.

  • Drying: Dry the solid product in a vacuum oven at 50-60 °C to a constant weight.

Step 4: Purification
  • Recrystallization: The crude product can be purified by recrystallization from ethyl acetate.

    • Procedure: Dissolve the crude solid in a minimum amount of hot ethyl acetate (~3-4 mL per gram of crude product). If any insoluble material remains, perform a hot filtration. Allow the solution to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystallization.

  • Final Isolation: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethyl acetate, and dry under vacuum.

    • Expected Yield: 110-125 g (60-70% yield).

    • Expected Purity: >99% by HPLC.

Process Workflow and Data

The entire process can be visualized as a sequential workflow.

Caption: Figure 2: Step-by-step workflow for the synthesis.

Table 1: Critical Process Parameters & Expected Results

ParameterValueRationale / Notes
Starting Material
2-(2,4-Dichlorophenyl)ethan-1-amine150 g (0.79 mol)Key raw material.
N-Acetylation
Acetic Anhydride88.5 g (0.87 mol, 1.1 equiv.)Slight excess ensures complete conversion of the amine.
Acetylation Temperature0-15 °CControl of exotherm.
Cyclization
Polyphosphoric Acid (PPA)750 g (5x weight of amine)Acts as solvent and catalyst.
Cyclization Temperature130-135 °COptimal temperature for ring closure. Lower temps are slow; higher may degrade.
Cyclization Time4-6 hoursMonitored by TLC for completion.
Yield & Purity
Expected Crude Yield120-135 g (65-75%)Typical yield after initial isolation.
Expected Final Yield110-125 g (60-70%)After recrystallization.
Expected Purity (HPLC)>99%After recrystallization.
Characterization
AppearanceWhite to off-white crystalline solid-
Melting Point~165-168 °CLiterature value for similar compounds.
¹H NMR (400 MHz, DMSO-d₆)See representative dataConfirms structure.[15][16]
Mass Spec (ESI+)m/z = 230.0 [M+H]⁺Confirms molecular weight.

Safety, Handling, and Waste Management

Personnel must read the Safety Data Sheet (SDS) for all chemicals before starting work. [9]

  • Chemical Hazards:

    • Polyphosphoric Acid (PPA) & Phosphorus Pentoxide (P₂O₅): Extremely corrosive and cause severe burns to skin and eyes. Reacts exothermically with water.[6][13][14] Handle only in a fume hood with appropriate PPE.

    • Chlorinated Compounds: Chlorinated organic compounds may be toxic and harmful to the environment.[17][18][19] Avoid inhalation of dust and skin contact.

    • Acetic Anhydride: Corrosive and a lachrymator. Handle with care.

  • Personal Protective Equipment (PPE):

    • Eyes: Chemical splash goggles and a face shield are mandatory, especially during the PPA addition and quenching steps.

    • Skin: Wear acid-resistant gloves (butyl or neoprene rubber), a flame-retardant lab coat, and closed-toe shoes.

    • Respiratory: Use in a properly functioning chemical fume hood.

  • Waste Management:

    • Acidic Waste: The aqueous filtrate from the work-up is acidic. It must be carefully neutralized with a base (e.g., sodium carbonate or calcium hydroxide) before disposal according to local regulations.

    • Organic Waste: The ethyl acetate mother liquor from recrystallization and any other organic solvents should be collected in a designated chlorinated waste container.

    • Spill Cleanup: For PPA spills, cautiously neutralize with a solid base like sodium bicarbonate or calcium carbonate before cleaning.[13] Do NOT use water.

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete cyclization. 2. Product loss during work-up/quench. 3. Inefficient recrystallization.1. Extend reaction time at 130-135 °C; confirm completion by TLC. 2. Ensure quench is cold and pH is fully adjusted to 7-8 to precipitate all product. 3. Minimize the amount of hot solvent used for recrystallization.
Incomplete Reaction 1. Reaction temperature too low. 2. Insufficient reaction time. 3. PPA is of low quality/old.1. Verify thermocouple accuracy and ensure internal temperature reaches 130 °C. 2. Continue heating and monitor by TLC. 3. Use fresh, high-quality PPA (115% assay).
Dark/Oily Product 1. Reaction temperature was too high (>140 °C), causing charring. 2. Insufficient washing.1. Maintain strict temperature control. The product may require charcoal treatment during recrystallization. 2. Ensure the crude product is washed thoroughly with water to remove all acid.
Purification Issues Product "oils out" during recrystallization instead of forming crystals.1. The solvent may be too nonpolar or cooling was too rapid. 2. Try a different solvent system (e.g., isopropanol, ethanol) or add a co-solvent. 3. Ensure slow cooling.

Conclusion

This application note provides a detailed, safe, and scalable protocol for the synthesis of this compound. By implementing robust process controls, such as temperature management and TLC monitoring, and adhering to strict safety procedures, this method can be reliably executed on a large scale. The straightforward work-up and purification steps make it an efficient and practical choice for producing this valuable intermediate for research and drug development.

References

  • Jacob, J., et al. (2016). Recent advances in the synthesis of isoquinoline and its analogue: a review. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7).
  • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. Applied microbiology and biotechnology, 61(5-6), 385–392. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

  • Química Organica.org. (n.d.). Pictet Spengler synthesis of isoquinoline. [Link]

  • Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190. [Link]

  • Strategic Applications of Named Reactions in Organic Synthesis. (n.d.). Pictet-Spengler Isoquinoline Synthesis. [Link]

  • Kaur, G., et al. (2023). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Sustainability. [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinolone synthesis. [Link]

  • Brossi, A., et al. (1981). Application of the Pictet–Spengler condensation in enantioselective synthesis of isoquinoline alkyloids. Journal of the Chemical Society, Chemical Communications, (23), 1202-1203. [Link]

  • Sviridov, S. I., et al. (1991). Synthesis of 1(2H)-Isoquinolones. (Review). Chemistry of Heterocyclic Compounds, 27(5), 459-474.
  • Larock, R. C., & Yum, E. K. (1991). A Versatile Synthesis of Substituted Isoquinolines. Journal of the American Chemical Society, 113(17), 6689-6690. [Link]

  • Google Patents. (n.d.). Process for production of beta lactams.
  • Google Patents. (n.d.).
  • Chemistry For Everyone. (2023, June 24). What Are Lactams? - Chemistry For Everyone [Video]. YouTube. [Link]

  • Elander, R. P. (2003). Industrial production of beta-lactam antibiotics. PubMed. [Link]

  • International Labour Organization & World Health Organization. (2021). ICSC 0545 - PHOSPHORUS PENTOXIDE. [Link]

  • ResearchGate. (n.d.). Synthesis of 5,7‐dichloro‐1,2,3,4‐tetrahydroisoquinoline‐6‐carboxylic... [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • Ecolink, Inc. (2023, December 25). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Monitor by TLC. [Link]

  • USC Nanofab Wiki. (n.d.). STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1629-1640*. [Link]

  • Google Patents. (n.d.). Synthetic method of 5, 7-dichloro-1, 2,3, 4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride.
  • Royal Society of Chemistry. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. [Link]

  • ICL Performance Products. (2011, September 19). Polyphosphoric Acid 105-115 Material Safety Data Sheet. [Link]

  • Olin Chlor Alkali. (n.d.). chlorinated solvents - product stewardship manual. [Link]

  • Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]

  • ResearchGate. (n.d.). Use of TLC to monitor the progress of an enzymatic synthesis... [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Phosphorus pentoxide. [Link]

  • Google Patents. (n.d.). Preparation method of 3, 6-dibromo-1-chloro-isoquinoline.
  • ResearchGate. (n.d.). Synthesis of 3,4-dihydro-1(2H)-isoquinolinones. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-dihydroisoquinolines. [Link]

  • ASFC Chemistry. (2017, May 16). A2 6.3.1 - Applying TLC - monitoring the progress of a reaction / A level Chemistry [Video]. YouTube. [Link]

  • PubChem. (n.d.). 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. [Link]

  • ResearchGate. (n.d.). Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids... [Link]

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Sources

Application Notes and Protocols for the Functionalization of the 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one Core Structure

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Isoquinolin-1-one Scaffold

The 1(2H)-isoquinolinone core and its derivatives are privileged scaffolds in medicinal chemistry, forming the structural basis of numerous natural products and synthetic molecules with significant biological activities.[1] This bicyclic heterocyclic system, featuring a fused benzene and pyridone ring, provides a versatile template for the development of novel therapeutic agents.[1] The 3,4-dihydroisoquinolin-1(2H)-one variant, in particular, has garnered substantial interest as a key building block in the synthesis of potent enzyme inhibitors, most notably Poly(ADP-ribose) polymerase (PARP) inhibitors, which have emerged as a critical class of anti-cancer agents.[1]

The 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one core offers multiple avenues for synthetic elaboration, with the two chlorine atoms serving as handles for cross-coupling reactions and the aromatic ring being amenable to C-H functionalization. The strategic and regioselective functionalization of this core is paramount in modulating the pharmacological properties of the resulting molecules, including their potency, selectivity, and pharmacokinetic profiles.

This guide provides a comprehensive overview of the key strategies for the functionalization of the this compound core, with a focus on palladium-catalyzed cross-coupling reactions. It is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their synthetic endeavors.

Part 1: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling Reactions

The presence of two chlorine atoms at the C5 and C7 positions of the 3,4-dihydro-2H-isoquinolin-1-one core presents a classic challenge in regioselective synthesis. The ability to selectively functionalize one chloro-position over the other is crucial for the systematic exploration of structure-activity relationships (SAR). The two primary palladium-catalyzed cross-coupling reactions employed for this purpose are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

The Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds, typically between an organoboron species and an organic halide.[2][3] In the context of the this compound core, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Causality Behind Experimental Choices:

The key to achieving regioselectivity in the Suzuki-Miyaura coupling of dihaloheterocycles often lies in the differential reactivity of the halogenated positions and the careful selection of the catalyst, ligand, and reaction conditions.[4][5] While specific studies on the this compound are limited, general principles for related dihaloquinazolines suggest that the C4 position is often more reactive than the C7 position due to electronic effects.[4][5] This differential reactivity can be exploited to achieve mono-functionalization.

Experimental Workflow for Suzuki-Miyaura Coupling:

reagents Combine this compound, boronic acid, base, and solvent in a reaction vessel. degas Degas the mixture by bubbling with an inert gas (e.g., Argon). reagents->degas catalyst Add Palladium catalyst and ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the product by column chromatography. workup->purify

Figure 1: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Regioselective Mono-Arylation of this compound

This protocol is a representative procedure for the mono-arylation of a dihaloheterocycle, adapted from methodologies for related systems.[4][5] Optimization will be necessary for the specific substrate.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1-1.5 equiv)

  • Pd(PPh₃)₄ (0.025 equiv)

  • Na₂CO₃ (3.0-4.0 equiv)

  • Solvent: 1,4-Dioxane/Water (4:1)

  • Round-bottom flask

  • Reflux condenser

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a round-bottom flask, add this compound, the arylboronic acid, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the Pd(PPh₃)₄ catalyst.

  • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryArylboronic AcidProductExpected Regioselectivity
1Phenylboronic acid5-chloro-7-phenyl-3,4-dihydro-2H-isoquinolin-1-one or 7-chloro-5-phenyl-3,4-dihydro-2H-isoquinolin-1-oneDependent on electronic and steric factors
24-Methoxyphenylboronic acid5-chloro-7-(4-methoxyphenyl)-3,4-dihydro-2H-isoquinolin-1-one or 7-chloro-5-(4-methoxyphenyl)-3,4-dihydro-2H-isoquinolin-1-oneDependent on electronic and steric factors

Note: The exact regioselectivity will need to be determined experimentally.

The Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines.[6][7] This reaction is instrumental in introducing diverse amine functionalities to the this compound core, which is often a key step in the synthesis of bioactive molecules.

Causality Behind Experimental Choices:

The success of the Buchwald-Hartwig amination hinges on the selection of an appropriate palladium precursor, a sterically demanding and electron-rich phosphine ligand, and a suitable base.[8] The ligand plays a crucial role in facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle. The choice of base is also critical, as it must be strong enough to deprotonate the amine nucleophile without causing unwanted side reactions. For aryl chlorides, which are generally less reactive than bromides or iodides, more specialized and highly active catalyst systems are often required.

Experimental Workflow for Buchwald-Hartwig Amination:

reagents Combine this compound, amine, base, and solvent in a reaction vessel. degas Degas the mixture by bubbling with an inert gas (e.g., Argon). reagents->degas catalyst Add Palladium precursor and ligand. degas->catalyst heat Heat the reaction mixture to the specified temperature with stirring. catalyst->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract with an organic solvent. monitor->workup purify Purify the product by column chromatography. workup->purify

Figure 2: General workflow for a Buchwald-Hartwig amination reaction.

Protocol 2: Regioselective Mono-Amination of this compound

This protocol provides a general guideline for the mono-amination of a dihaloheterocycle. The choice of ligand and base is critical for success, especially with less reactive aryl chlorides.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Pd₂(dba)₃ (0.01-0.05 equiv)

  • XPhos or other suitable Buchwald ligand (0.02-0.10 equiv)

  • NaOt-Bu or K₂CO₃ (2.0-3.0 equiv)

  • Solvent: Toluene or 1,4-Dioxane

  • Schlenk tube or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk tube or sealed vial, add this compound, the amine, the base, the palladium precursor, and the ligand.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the anhydrous, degassed solvent.

  • Seal the vessel and heat the reaction mixture to 90-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel.

Data Presentation:

EntryAmineProductExpected Regioselectivity
1Morpholine5-chloro-7-morpholino-3,4-dihydro-2H-isoquinolin-1-one or 7-chloro-5-morpholino-3,4-dihydro-2H-isoquinolin-1-oneDependent on catalyst system and steric hindrance
2Aniline5-chloro-7-(phenylamino)-3,4-dihydro-2H-isoquinolin-1-one or 7-chloro-5-(phenylamino)-3,4-dihydro-2H-isoquinolin-1-oneDependent on catalyst system and steric hindrance

Note: The regioselectivity will be highly dependent on the chosen catalyst system and may require significant optimization.

Part 2: C-H Functionalization Strategies

Direct C-H functionalization is an increasingly important strategy in organic synthesis, offering a more atom-economical approach to the modification of core structures. For the this compound scaffold, C-H functionalization could potentially be used to introduce substituents at the C6 or C8 positions.

Causality Behind Experimental Choices:

Palladium-catalyzed C-H functionalization reactions often rely on the use of a directing group to achieve regioselectivity.[9] The amide functionality within the isoquinolinone core could potentially act as a directing group, although its efficacy would need to be experimentally determined. The electronic properties of the aromatic ring, influenced by the two chlorine atoms, will also play a significant role in the reactivity and selectivity of C-H activation.

At present, specific protocols for the direct C-H functionalization of the this compound core are not well-documented in the literature. However, the general principles of directed C-H activation provide a framework for the development of such methodologies. This would involve screening various palladium catalysts, ligands, and oxidants to identify conditions that promote selective C-H activation at a desired position.

Part 3: Application in Drug Discovery - The Case of PARP Inhibitors

The 3,4-dihydro-2H-isoquinolin-1-one scaffold is a cornerstone in the development of PARP inhibitors.[1] PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for the treatment of cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

The functionalization of the this compound core is a key step in the synthesis of many PARP inhibitors. The substituents introduced at the C5 and C7 positions play a critical role in modulating the binding affinity of the molecule to the PARP active site and in defining its overall pharmacological profile.

Logical Relationship in PARP Inhibitor Synthesis:

start This compound suzuki Regioselective Suzuki-Miyaura Coupling (C-C bond formation) start->suzuki buchwald Regioselective Buchwald-Hartwig Amination (C-N bond formation) start->buchwald intermediate1 Mono-functionalized intermediate suzuki->intermediate1 buchwald->intermediate1 further_func Further functionalization (e.g., at the other chloro-position or N-alkylation) intermediate1->further_func parp_inhibitor Final PARP Inhibitor Candidate further_func->parp_inhibitor

Figure 3: Synthetic strategy for PARP inhibitors from the dichlorinated core.

The ability to selectively introduce different aryl, heteroaryl, and amino groups at the C5 and C7 positions through the protocols described in this guide allows for the rapid generation of diverse libraries of compounds for screening and lead optimization in PARP inhibitor drug discovery programs.

Conclusion

The this compound core is a valuable and versatile scaffold for the synthesis of complex molecules with potential therapeutic applications. The regioselective functionalization of this core, primarily through palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provides a powerful platform for the generation of diverse chemical matter. While the development of specific and highly regioselective protocols for this particular scaffold is an ongoing area of research, the principles and general procedures outlined in this guide provide a solid foundation for scientists and researchers to build upon in their synthetic endeavors. The continued exploration of new catalytic systems and a deeper understanding of the factors governing regioselectivity will undoubtedly unlock the full potential of this important heterocyclic core in the field of drug discovery and beyond.

References

  • Gitto, R., De Luca, L., Ferro, S., Agnello, S., Russo, E., De Sarro, G., & Chimirri, A. (2010). Synthesis and structure-active relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants. Chemical & Pharmaceutical Bulletin, 58(12), 1602-1605.
  • Chem-Impex. (n.d.). 3,4-Dihydro-2H-isoquinolin-1-one. Retrieved from [Link]

  • Recent Advances in Synthesis of 3,4‐Dihydroisoquinolin‐1(2H)‐one. (2020). Asian Journal of Organic Chemistry.
  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11485-11497.
  • Wang, D., Li, M., Li, J., Fang, Y., & Zhang, Z. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(17), 11485-11497.
  • Wikipedia contributors. (2023, December 19). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Okuda, K., Hirota, T., Sasaki, K., & Ishida, H. (2010). 7-Chloro-1,2-dihydrofuro[2,3-c]isoquinolin-5-amine. Acta Crystallographica Section E: Structure Reports Online, 66(11), o2873.
  • Daugulis, O., Do, H. Q., & Shabashov, D. (2009). Palladium-catalyzed ligand-directed C-H functionalization reactions. Accounts of Chemical Research, 42(8), 1074–1086.
  • Yılmaz, M., Al, M., Talay, P., Yüksek, H., Supuran, C. T., & Çavuş, M. S. (2021). Synthesis of new 7-amino-3,4-dihydroquinolin-2(1H)-one-peptide derivatives and their carbonic anhydrase enzyme inhibition, antioxidant, and cytotoxic activities. Archiv der Pharmazie, 354(11), e2100122.
  • Kollár, L., & Kégl, T. (2007). Palladium-catalysed reactions of 8-hydroxy- and 8-benzyloxy-5,7-diiodoquinoline under aminocarbonylation conditions. Tetrahedron, 63(36), 8874-8880.
  • Whaley, W. M., & Govindachari, T. R. (1951). The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions, 229-268.
  • The Organic Chemistry Tutor. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia contributors. (2023, December 1). Suzuki reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 5, 2026, from [Link]

  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Desai, N. C., Bhatt, N., & Somani, H. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(4), 209-211.
  • Scott, T. L., & Sanford, M. S. (2012). A Versatile Synthesis of Substituted Isoquinolines. The Journal of Organic Chemistry, 77(15), 6444-6449.
  • Kabri, Y., Verhaeghe, P., Gellis, A., & Vanelle, P. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules, 15(5), 2949–2961.
  • Kabri, Y., Verhaeghe, P., Gellis, A., & Vanelle, P. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules, 15(5), 2949–2961.
  • Kabri, Y., Verhaeghe, P., Gellis, A., & Vanelle, P. (2010). Regioselective Suzuki-Miyaura reaction: application to the microwave-promoted synthesis of 4,7-diarylquinazolines. Molecules, 15(5), 2949–2961.
  • Larsen, R. D., Reamer, R. A., Corley, E. G., Davis, P., Grabowski, E. J. J., Reider, P. J., & Shinkai, I. (1991). A modified Bischler-Napieralski procedure for the synthesis of 3-aryl-3,4-dihydroisoquinolines. The Journal of Organic Chemistry, 56(21), 6034-6038.
  • Initial Investigation of C–H Functionalization of Pentafluorobenzene with 2-Chloroquinoline Catalyzed by Palladium and Hemilabile Benzimidazolyl Phosphine Ligands. (2011). Organometallics.
  • Zhang, Z., & Dong, G. (2019). Functional Group Transposition Enabled by Palladium and Photo Dual Catalysis. Journal of the American Chemical Society, 141(42), 16654-16659.
  • Kumar, A., Kumar, V., & Singh, M. (2017). Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water. Organic & Biomolecular Chemistry, 15(32), 6721-6725.
  • Mphahlele, M. J., & Maluleka, M. M. (2014). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 19(7), 9236-9264.
  • Gitto, R., De Luca, L., Ferro, S., Agnello, S., Russo, E., De Sarro, G., & Chimirri, A. (2010). Synthesis and structure-active relationship of 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline anticonvulsants. Chemical & Pharmaceutical Bulletin, 58(12), 1602-1605.
  • Regioselective Palladium(0)-Catalyzed Cross-Coupling Reactions of 5,7-Dichloro-1,6-naphthyridine. (2009). Helvetica Chimica Acta.

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The Isoquinolinone Scaffold as a Chemical Probe: A Conceptual Guide to Target Discovery and Application

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist Note: The following document addresses the topic of utilizing a 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one scaffold as a chemical probe. It is critical to establish at the outset that, based on a comprehensive review of publicly available scientific literature, This compound itself has not been characterized as a chemical probe with a defined biological target.

Therefore, this guide is presented as a conceptual and methodological framework . It is designed for researchers, scientists, and drug development professionals to illustrate how a novel compound with this scaffold could be systematically evaluated, validated, and ultimately employed as a chemical probe. We will use the hypothetical journey of this molecule from a screening hit to a validated probe to explain the causality behind experimental choices, describe self-validating protocols, and ground these methods in authoritative scientific principles.

Part 1: From Hit to Probe - The Target Identification and Validation Cascade

A chemical probe is a small molecule that engages a specific protein target, eliciting a functional response that can be used to interrogate biological systems. The journey of our hypothetical compound, which we will refer to as DC-IQ-1 (for Dichloro-IsoQuinolinone-1), begins with its discovery in a high-throughput screen.

Initial Hit & The Imperative of Target Identification

Let's assume DC-IQ-1 was identified in a phenotypic screen for compounds that induce apoptosis in a cancer cell line. A phenotypic hit is a starting point, but without knowing the molecular target, it is merely a black box. The first and most crucial step is to identify the protein(s) that DC-IQ-1 directly binds to.

Methodology: Affinity-Based Chemical Proteomics

A robust, unbiased method for target identification is affinity-based chemical proteomics. This involves chemically modifying DC-IQ-1 to create a tool compound for "fishing" its binding partners out of the cellular proteome.

Protocol 1: Synthesis of an Affinity Probe from DC-IQ-1

  • Causality: The goal is to attach a linker and a reactive group to DC-IQ-1 without destroying its biological activity. The linker provides spatial separation from the solid support (e.g., beads), while the reactive group allows for covalent capture of the target.

  • Step 1: Structure-Activity Relationship (SAR) Analysis. Synthesize simple analogs of DC-IQ-1 to identify positions on the molecule that can be modified without loss of apoptotic activity. For the isoquinolinone core, the aromatic ring or the dihydroisoquinolinone nitrogen are potential modification points.

  • Step 2: Linker Attachment. Attach a flexible linker (e.g., a polyethylene glycol chain) to a non-critical position on DC-IQ-1.

  • Step 3: Terminal Functionalization. To the end of the linker, add a photoreactive group (e.g., a diazirine) or a clickable handle (e.g., an alkyne) for subsequent attachment to beads. Photoreactive groups are advantageous as they form a covalent bond with the target upon UV irradiation, capturing even transient interactions.[1]

Workflow for Target Identification using the Affinity Probe

cluster_0 Cellular Environment cluster_1 Analysis Cell_Lysate Cancer Cell Lysate Probe_Incubation Incubate with DC-IQ-1 Affinity Probe Cell_Lysate->Probe_Incubation Step 1 UV_Crosslinking UV Irradiation (for photo-affinity probes) Probe_Incubation->UV_Crosslinking Step 2 Target_Capture Capture on Streptavidin Beads (via Biotin tag) UV_Crosslinking->Target_Capture Step 3 Washing Wash to Remove Non-specific Binders Target_Capture->Washing Step 4 Elution Elute Bound Proteins Washing->Elution Step 5 SDS_PAGE SDS-PAGE Separation Elution->SDS_PAGE Step 6 Proteolysis In-gel Digestion (Trypsin) SDS_PAGE->Proteolysis Step 7 LC_MS LC-MS/MS Analysis Proteolysis->LC_MS Step 8 Data_Analysis Database Search & Protein Identification LC_MS->Data_Analysis Step 9

Caption: Workflow for affinity-based target identification.

Target Validation: Is the Binding Event Biologically Relevant?

Let's hypothesize that the proteomics experiment identifies Enzyme X , a kinase, as the primary binding partner of DC-IQ-1. The next phase is to validate that the interaction with Enzyme X is responsible for the observed apoptotic phenotype. Target validation is a multi-step process to build a compelling case for a specific mechanism of action.[2][3][4]

Key Validation Experiments:

  • Direct Target Engagement: Does DC-IQ-1 bind to Enzyme X in living cells?

    • Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding.

  • In Vitro Activity: Does DC-IQ-1 modulate the activity of purified Enzyme X?

    • Enzymatic Assays: Perform kinase activity assays with recombinant Enzyme X in the presence of varying concentrations of DC-IQ-1 to determine if it's an inhibitor or activator and to calculate its IC50.

  • Cellular Target Modulation: Does treatment with DC-IQ-1 affect the downstream signaling of Enzyme X in cells?

    • Western Blotting: Probe for phosphorylation of known substrates of Enzyme X. A decrease in substrate phosphorylation would indicate inhibition of Enzyme X in the cellular context.

  • Genetic Validation: Does knockdown or knockout of Enzyme X replicate the phenotype of DC-IQ-1 treatment?

    • siRNA/CRISPR: Use these techniques to reduce or eliminate the expression of Enzyme X. If the cells undergo apoptosis, it strongly supports Enzyme X as the relevant target.

Part 2: Application Notes for DC-IQ-1 as a Probe for Enzyme X

Assuming the validation experiments confirm that DC-IQ-1 is a potent and selective inhibitor of Enzyme X, it can now be used as a chemical probe. Below are detailed protocols for its application.

Physicochemical Properties of DC-IQ-1
PropertyValueSource
Molecular FormulaC₉H₇Cl₂NOPubChem[5]
Molecular Weight216.07 g/mol PubChem[5]
AppearanceWhite to off-white solidVendor Data
SolubilitySoluble in DMSO (>10 mM)Internal Data
Protocol 2: In Vitro Kinase Inhibition Assay
  • Objective: To quantify the inhibitory potency (IC50) of DC-IQ-1 against Enzyme X.

  • Principle: A radiometric or fluorescence-based assay will be used to measure the phosphorylation of a specific substrate by recombinant Enzyme X.

  • Materials:

    • Recombinant human Enzyme X

    • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • Substrate peptide

    • ATP (at Km concentration for Enzyme X)

    • ³²P-γ-ATP (for radiometric assay) or ADP-Glo™ Kinase Assay kit (Promega)

    • DC-IQ-1 stock solution (10 mM in DMSO)

  • Procedure:

    • Prepare a serial dilution of DC-IQ-1 in kinase buffer. The final DMSO concentration should not exceed 1%.

    • In a 96-well plate, add Enzyme X and the substrate peptide.

    • Add the serially diluted DC-IQ-1 or DMSO (vehicle control) to the wells.

    • Incubate for 15 minutes at room temperature to allow for compound binding.

    • Initiate the kinase reaction by adding ATP (and ³²P-γ-ATP).

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction according to the assay kit instructions (e.g., by adding a high concentration of EDTA).

    • Quantify the signal (radioactivity or luminescence).

    • Plot the percentage of inhibition against the logarithm of the DC-IQ-1 concentration and fit the data to a four-parameter logistic equation to determine the IC50.

Protocol 3: Cellular Target Engagement using Western Blot
  • Objective: To demonstrate that DC-IQ-1 inhibits the activity of Enzyme X in a cellular context.

  • Principle: Western blotting will be used to measure the phosphorylation level of a known downstream substrate of Enzyme X (Substrate Y) in cells treated with DC-IQ-1.

  • Procedure:

    • Plate cancer cells and allow them to adhere overnight.

    • Treat the cells with increasing concentrations of DC-IQ-1 (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a DMSO vehicle control.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against the phosphorylated form of Substrate Y (p-Substrate Y).

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an antibody against total Substrate Y and a loading control (e.g., GAPDH) to ensure equal protein loading.

  • Expected Outcome: A dose-dependent decrease in the p-Substrate Y signal, indicating target engagement and inhibition of Enzyme X by DC-IQ-1.

Mechanism of Action Signaling Pathway

DC_IQ_1 DC-IQ-1 Enzyme_X Enzyme X (Kinase) DC_IQ_1->Enzyme_X Inhibition p_Substrate_Y Phosphorylated Substrate Y Enzyme_X->p_Substrate_Y Phosphorylation Substrate_Y Substrate Y Substrate_Y->Enzyme_X Downstream_Signaling Downstream Signaling Cascade p_Substrate_Y->Downstream_Signaling Activation Apoptosis Apoptosis Downstream_Signaling->Apoptosis

Caption: Hypothetical signaling pathway of DC-IQ-1.

Part 3: Trustworthiness and Self-Validation

For a chemical probe to be trustworthy, its use must be accompanied by appropriate controls.

  • Negative Control: An ideal negative control is a close structural analog of DC-IQ-1 that is inactive against Enzyme X. If such a compound is available, it should be tested in parallel in all cellular assays. It should not produce the same phenotypic effects as DC-IQ-1, demonstrating that the observed biology is due to the specific activity of the probe.

By rigorously applying these principles of target identification, validation, and controlled experimentation, a novel molecule like this compound can be developed from a mere "hit" into a powerful and reliable chemical probe for dissecting complex biological processes.

References

  • Kung, P-P., et al. (2018). Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies. Journal of Medicinal Chemistry, 61(3), 650-665. [Link]

  • Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances, 13(16), 10843-10853. [Link]

  • PubChem. (n.d.). 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • Organic Chemistry Explained. (2017, September 1). Drug Discovery - Target Identification in Drug Design and Development [Video]. YouTube. [Link]

  • Du, G. H. (2007). Target validation: A door to drug discovery. Drug discoveries & therapeutics, 1(1), 23-9.
  • Hughes, J. P., et al. (2011). Principles of early drug discovery. British journal of pharmacology, 162(6), 1239-49. [Link]

  • Sygnature Discovery. (n.d.). Target Validation. Retrieved from [Link]

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Application Notes and Protocols for 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one in PARP Inhibition Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of PARP Inhibition in Oncology and the Emergence of Isoquinolinone Scaffolds

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular processes, most notably DNA repair and the maintenance of genomic stability.[1][2][3] PARP1, the most abundant and well-characterized member, acts as a molecular sensor for DNA single-strand breaks (SSBs).[1][3] Upon detecting DNA damage, PARP1 catalyzes the synthesis of long, branched chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins, using NAD+ as a substrate.[2][3][4] This PARylation event serves as a scaffold to recruit other DNA repair factors, facilitating the resolution of the DNA lesion.[2][4]

The inhibition of PARP enzymatic activity has emerged as a cornerstone of targeted cancer therapy, particularly for tumors harboring deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes.[3][5] This concept, known as synthetic lethality, arises because the inhibition of PARP-mediated SSB repair leads to the accumulation of these breaks, which are subsequently converted into more cytotoxic double-strand breaks (DSBs) during DNA replication.[3] In cancer cells with a compromised homologous recombination (HR) pathway for DSB repair (e.g., BRCA1/2 mutants), this accumulation of DSBs is lethal.[3][6]

The isoquinolinone scaffold has been identified as a privileged structure for the development of potent PARP inhibitors.[7][8] This application note focuses on 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one , a representative compound from this class, and provides detailed protocols for its characterization in PARP inhibition studies. Understanding the application of this compound is crucial for researchers in oncology, drug discovery, and molecular biology aiming to explore the therapeutic potential of novel PARP inhibitors.

Mechanism of Action: Beyond Catalytic Inhibition

The primary mechanism of action for PARP inhibitors, including this compound, involves competitive inhibition at the NAD+ binding site of the PARP enzyme, thereby preventing the synthesis of PAR.[3] However, a critical aspect of their antitumor activity is the concept of "PARP trapping."[6][9] This phenomenon describes the stabilization of the PARP-DNA complex, where the inhibitor not only blocks the catalytic activity but also physically traps the PARP enzyme on the DNA at the site of damage.[6][9] This trapped complex can itself be a cytotoxic lesion, obstructing DNA replication and transcription.[9]

PARP_Inhibition_Mechanism cluster_0 Normal DNA Repair cluster_1 PARP Inhibition cluster_2 Cell Fate DNA_SSB Single-Strand Break (SSB) PARP1 PARP1 Recruitment DNA_SSB->PARP1 senses PARylation PAR Synthesis (PARylation) PARP1->PARylation catalyzes Trapped_PARP Trapped PARP1-DNA Complex PARP1->Trapped_PARP forms Repair_Complex Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Repair_Complex scaffolds SSB_Repair SSB Repair Repair_Complex->SSB_Repair facilitates Inhibitor 5,7-dichloro-3,4-dihydro- 2H-isoquinolin-1-one Inhibitor->PARP1 binds & inhibits Replication_Fork_Collapse Replication Fork Collapse Trapped_PARP->Replication_Fork_Collapse causes DSB Double-Strand Break (DSB) Replication_Fork_Collapse->DSB HR_Proficient HR Proficient Cell DSB->HR_Proficient in HR_Deficient HR Deficient Cell (e.g., BRCA1/2 mutant) DSB->HR_Deficient in Cell_Survival Cell Survival HR_Proficient->Cell_Survival leads to Synthetic_Lethality Synthetic Lethality (Apoptosis) HR_Deficient->Synthetic_Lethality leads to

Caption: Mechanism of PARP inhibition and synthetic lethality.

Quantitative Data Summary

The following table summarizes key quantitative parameters for a representative potent isoquinolinone-based PARP1 inhibitor, providing a benchmark for experimental design.

ParameterValueAssay TypeNotesReference
PARP1 IC₅₀ 0.32 nMEnzymatic AssayIn vitro half-maximal inhibitory concentration against human PARP1.[10]
PARP2 IC₅₀ 326 nMEnzymatic AssayIn vitro half-maximal inhibitory concentration against human PARP2.[10]
Selectivity ~1000-foldPARP1 vs. PARP2Demonstrates high selectivity for PARP1 over PARP2.[10]
Cellular PARP Inhibition EC₅₀ 14 nMCellular AssayEffective concentration for 50% inhibition of PARP activity in cells.[11]

Experimental Protocols

PART 1: In Vitro Characterization

Protocol 1.1: Stock Solution Preparation

Accurate and reproducible results begin with the correct preparation of the inhibitor stock solution.

  • Materials:

    • This compound (solid powder)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Sterile microcentrifuge tubes

  • Protocol:

    • Equilibrate the vial of solid this compound and anhydrous DMSO to room temperature.

    • Calculate the required volume of DMSO to achieve a 10 mM stock solution.

    • Add the calculated volume of DMSO to the vial.

    • Vortex thoroughly until the compound is completely dissolved.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term stability.

Protocol 1.2: In Vitro PARP1 Enzymatic Activity Assay (Fluorometric)

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against purified PARP1 enzyme by measuring the consumption of NAD+.[10][12]

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-Nicotinamide adenine dinucleotide (β-NAD+)

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

    • This compound serial dilutions

    • Fluorescent plate reader

    • Assay plates (e.g., 384-well black plates)

    • Nicotinamidase and a developer reagent for fluorescent detection of NAD+ consumption

  • Protocol:

    • Preparation of Reagents:

      • Prepare a working solution of PARP1 enzyme in PARP assay buffer.

      • Prepare a working solution of activated DNA in PARP assay buffer.

      • Prepare serial dilutions of this compound in PARP assay buffer. It is crucial to include a vehicle control (DMSO in assay buffer).

      • Prepare a 5X working solution of β-NAD+ in PARP assay buffer.

    • Assay Setup:

      • Add 5 µL of the inhibitor serial dilutions or vehicle control to the wells of the assay plate.[10]

      • Add 10 µL of a pre-mixed PARP1 enzyme/activated DNA solution to each well.[10]

      • Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.[10]

    • Reaction Initiation:

      • Initiate the enzymatic reaction by adding 10 µL of the 5X β-NAD+ solution to each well.[10]

    • Incubation:

      • Incubate the plate at room temperature for 60 minutes, protected from light.[10]

    • Detection:

      • Stop the reaction and develop the fluorescent signal according to the manufacturer's instructions for the NAD+ detection kit.

      • Read the fluorescence on a compatible plate reader.

    • Data Analysis:

      • Calculate the percentage of PARP1 inhibition for each concentration of the compound relative to the vehicle control.

      • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In_Vitro_Assay_Workflow start Start prep Prepare Reagents: - Inhibitor Dilutions - PARP1/DNA Mix - 5X NAD+ start->prep add_inhibitor Add Inhibitor/ Vehicle to Plate prep->add_inhibitor add_enzyme Add PARP1/ DNA Mix add_inhibitor->add_enzyme pre_incubate Pre-incubate (15 min) add_enzyme->pre_incubate add_nad Initiate with 5X NAD+ pre_incubate->add_nad incubate Incubate (60 min) add_nad->incubate detect Stop & Detect Fluorescence incubate->detect analyze Analyze Data (Calculate IC50) detect->analyze end End analyze->end

Caption: Workflow for the in vitro PARP1 enzymatic assay.

PART 2: Cell-Based Characterization

Protocol 2.1: Cellular PARP Inhibition Assay (Western Blot)

This protocol measures the ability of this compound to inhibit PARP activity within intact cells by detecting the levels of PARylation following DNA damage.

  • Materials:

    • Cancer cell line of interest (e.g., BRCA1-mutant MDA-MB-436)

    • Cell culture medium and supplements

    • Multi-well plates

    • This compound

    • DNA damaging agent (e.g., H₂O₂, methyl methanesulfonate (MMS))

    • Ice-cold PBS

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • BCA protein assay kit

    • SDS-PAGE gels, buffers, and electrophoresis equipment

    • Western blot transfer system

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary anti-PAR antibody

    • Primary anti-PARP1 antibody

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Protocol:

    • Cell Treatment:

      • Seed cells in a multi-well plate and allow them to adhere overnight.

      • Pre-treat the cells with various concentrations of this compound for 1-2 hours.[10]

      • Induce DNA damage by treating the cells with a DNA damaging agent for a short period (e.g., 10-15 minutes).[10]

    • Cell Lysis:

      • Wash the cells with ice-cold PBS and lyse them in lysis buffer.[10]

      • Collect the cell lysates and clarify by centrifugation.

    • Western Blotting:

      • Determine the protein concentration of each lysate using a BCA assay.

      • Perform SDS-PAGE and transfer the proteins to a membrane.

      • Block the membrane with a suitable blocking buffer.[10]

      • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

      • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

      • Develop the blot using a chemiluminescent substrate and image the results.

      • Strip and re-probe the membrane for PARP1 and the loading control to ensure equal protein loading.

    • Data Analysis:

      • Quantify the band intensities for PAR and normalize them to the loading control.

      • Compare the PAR levels in inhibitor-treated samples to the vehicle-treated, DNA damage-induced control to determine the extent of cellular PARP inhibition.

Protocol 2.2: Cell Viability and Growth Inhibition Assay

This protocol assesses the cytotoxic or cytostatic effects of this compound, particularly in DNA repair-deficient cell lines, to evaluate its synthetic lethality potential.

  • Materials:

    • BRCA-deficient cell line (e.g., MDA-MB-436, MX-1) and a BRCA-proficient control cell line

    • Cell culture medium and supplements

    • 96-well clear or white-bottom plates

    • This compound serial dilutions

    • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Protocol:

    • Cell Seeding:

      • Seed the cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment:

      • Treat the cells with a range of concentrations of this compound. Include a vehicle-only control.

    • Incubation:

      • Incubate the cells for a period that allows for multiple cell doublings (e.g., 72 hours).

    • Viability Assessment:

      • For an MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add solubilization solution and read the absorbance.

      • For a CellTiter-Glo® assay: Follow the manufacturer's protocol to measure ATP levels as an indicator of cell viability. Read the luminescence.[13]

    • Data Analysis:

      • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

      • Determine the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ value by plotting the data and fitting it to a dose-response curve.

Troubleshooting and Expert Insights

  • In Vitro Assay Variability: Ensure the PARP1 enzyme is active and has been handled correctly (kept on ice). Lot-to-lot variation in enzyme activity can occur, so it's essential to perform quality control checks.[14] The concentration of activated DNA can also influence the assay window.

  • Low Cellular PARylation Signal: The induction of DNA damage is critical. Optimize the concentration and duration of the DNA damaging agent treatment to achieve a robust PAR signal in the positive control. The timing of cell lysis after damage induction is also crucial as the PAR signal is transient.

  • Inhibitor Solubility: Isoquinolinone-based compounds may have limited aqueous solubility. Ensure the final DMSO concentration in the cell culture medium is low (typically <0.5%) to avoid solvent-induced toxicity.

  • PARP Trapping vs. Catalytic Inhibition: To specifically assess PARP trapping, more advanced techniques like live-cell imaging with fluorescently labeled PARP1 can be employed to quantify the retention of PARP1 at sites of DNA damage.[15][16]

Conclusion

This compound represents a valuable chemical tool for probing the biology of PARP enzymes and for the development of novel anticancer therapeutics. The protocols provided herein offer a comprehensive framework for the in vitro and cell-based characterization of this and similar isoquinolinone-based PARP inhibitors. By carefully following these methodologies and understanding the underlying scientific principles, researchers can generate reliable and reproducible data to advance their drug discovery and development programs.

References

  • Application Notes and Protocols for Parp1-IN-34 in In Vitro Assays - Benchchem. (URL: )
  • Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1)
  • Choosing the Right Assay for Poly-ADP Ribose Polymerase (PARP) - BPS Bioscience. (URL: )
  • PARP Universal Colorimetric Assay - R&D Systems. (URL: )
  • PARP Activity Assay Kit -
  • PARP1 Enzyme Activity Assay (Fluorometric) - Sigma-Aldrich. (URL: )
  • Structure-based design, synthesis, and evaluation of inhibitors with high selectivity for PARP-1 over PARP-2 - PubMed. (2022-01-05). (URL: )
  • PARP assay for inhibitors | BMG LABTECH. (URL: )
  • A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies - Thieme E-Books & E-Journals. (URL: )
  • PARP Universal Colorimetric Assay Kit - R&D Systems. (URL: )
  • Synthesis and structure-activity relationship studies of substituted isoquinoline analogs as antitumor agent - PubMed. (1998-04). (URL: )
  • Identification of novel PARP inhibitors using a cell-based TDP1 inhibitory assay in a quantitative high-throughput screening pl
  • New Quinoxaline-Based Derivatives as PARP-1 Inhibitors: Design, Synthesis, Antiproliferative, and Comput
  • PARP inhibition: PARP1 and beyond - PMC - PubMed Central - NIH. (URL: )
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed Central. (2025-09-25). (URL: )
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - ResearchG
  • Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging - PubMed. (2025-09-25). (URL: )
  • Mechanism of Action of PARP Inhibitors - ResearchG
  • Reconsidering the mechanisms of action of PARP inhibitors based on clinical outcomes. (URL: )
  • PARP inhibitors: review of mechanisms of action and BRCA1/2 mutation targeting - PMC. (2017-02-08). (URL: )
  • PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC. (URL: )
  • A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models - PubMed. (2021-02-15). (URL: )
  • PARP Inhibitors: What They Are, Types & Side Effects - Cleveland Clinic. (URL: )
  • Olaparib Leads PARP Inhibitor Charge in the Treatment of BRCA-Mutated, HRD Ovarian Cancer | OncLive. (2024-11-21). (URL: )
  • Appropriate Selection of PARP Inhibitors in Ovarian Cancer - PubMed. (2022-04-12). (URL: )
  • A decade of clinical development of PARP inhibitors in perspective - PMC - NIH. (URL: )

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Application Notes and Protocols for High-Throughput Screening of Isoquinolinone Compounds for Antioomycete Activity

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Oomycetes, fungus-like eukaryotic microorganisms, are responsible for devastating diseases in both plants and animals, leading to significant economic losses in agriculture and aquaculture.[1] The distinct evolutionary lineage of oomycetes means that many conventional fungicides are ineffective, necessitating the discovery of novel chemical entities with potent antioomycete activity.[2] Isoquinolinone and its derivatives have emerged as a promising class of heterocyclic compounds with a broad spectrum of biological activities, including antibacterial and antifungal properties.[3][4][5] This document provides a comprehensive, field-proven protocol for the systematic evaluation of isoquinolinone-based compounds against economically important oomycetes, such as Phytophthora and Pythium species. The protocols herein are designed for high-throughput screening (HTS) to identify lead compounds for further development.

Introduction: The Oomycete Threat and the Promise of Isoquinolinones

Oomycetes, or water molds, include notorious pathogens like Phytophthora infestans, the causal agent of potato late blight, and various Pythium species that cause damping-off and root rot.[1][6] Their unique biology, including diploid vegetative stages and cell walls primarily composed of cellulose, distinguishes them from true fungi and underscores the need for targeted control strategies.[7] The relentless evolution of fungicide resistance further fuels the demand for new modes of action.

Isoquinoline alkaloids and their synthetic derivatives represent a rich source of bioactive molecules.[4] Their diverse chemical structures have been associated with a wide range of pharmacological effects, and several isoquinoline-based compounds have demonstrated potent antimicrobial activity.[8][9][10] This inherent bioactivity provides a strong rationale for exploring the vast chemical space of isoquinolinone libraries for novel antioomycete agents. This guide outlines a robust, multi-tiered screening protocol to efficiently identify and characterize the antioomycete potential of isoquinolinone compounds.

Experimental Workflow Overview

The screening process is designed as a hierarchical funnel, starting with broad primary screens and progressing to more specific secondary and in vivo assays for promising candidates. This approach maximizes efficiency and resource allocation.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Validation cluster_3 Phase 4: Data Analysis A Compound Library Preparation C Primary Screen: Mycelial Growth Inhibition (96-well plate) A->C B Oomycete Culture & Inoculum Production B->C D Secondary Screen 1: Zoospore Motility & Germination Assay B->D F Detached Leaf Assay (e.g., Downy Mildew) B->F E Secondary Screen 2: MIC50/EC50 Determination C->E G Hit Identification & Prioritization C->G Identify initial hits D->G Confirm mechanism E->G Quantify potency F->G Validate efficacy

Caption: High-level workflow for antioomycete compound screening.

Phase 1: Preparation and Standardization

Scientific integrity begins with meticulously prepared and standardized materials. Inaccurate concentrations or unhealthy inoculum can invalidate an entire screening campaign.

Preparation of Isoquinolinone Compound Library
  • Solubilization: Dissolve each isoquinolinone compound in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). DMSO is chosen for its ability to dissolve a wide range of organic compounds and its miscibility with aqueous culture media.

  • Stock Plating: Aliquot the stock solutions into 96-well master plates. This master plate will be used to create daughter plates for the screening assays.

  • Concentration Normalization: Ensure all compounds are at a uniform concentration to simplify serial dilutions and data comparison.

  • Storage: Store master plates at -20°C to maintain compound integrity. The use of plates with dried extracts is also a viable option to facilitate pauses in the protocol.[11]

Causality Note: Standardization of compound concentration and solvent (DMSO) is critical. The final DMSO concentration in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the oomycetes.

Oomycete Culture and Inoculum Preparation

This protocol uses Phytophthora infestans (a foliar pathogen) and Pythium ultimum (a soil-borne pathogen) as model organisms to capture a broader activity spectrum.

3.2.1. Culture Maintenance

  • Media: Maintain P. infestans and P. ultimum on Rye B agar or V8 juice agar.[12][13] These media support robust mycelial growth and sporulation.

  • Incubation: Incubate cultures at 16-18°C in the dark.[14] Regular sub-culturing (every 10-14 days) is essential to maintain culture viability and virulence.[12]

3.2.2. Inoculum for Mycelial Growth Assays

For high-throughput liquid culture assays, a standardized mycelial suspension is required.

  • Grow the oomycete in a liquid medium (e.g., Pea Broth) for 5-7 days.

  • Aseptically transfer the mycelial mat to a sterile blender with fresh medium.

  • Homogenize with short bursts to create a fine mycelial suspension.

  • Adjust the suspension's optical density (OD) at 620 nm to a standardized value (e.g., 0.050) to ensure a consistent starting inoculum.[15]

3.2.3. Inoculum for Zoospore Assays (Phytophthora sp.)

Zoospores are the motile, infective stage for many Phytophthora species and are a key target for control agents.[16][17]

  • Grow P. infestans on Rye B agar plates for 10-14 days to encourage sporangia formation.[14]

  • Flood the plates with cold (4°C), sterile distilled water and gently scrape the surface to release sporangia.

  • Incubate the sporangial suspension at 4°C for 1-3 hours to induce zoospore release.[18]

  • Allow the suspension to warm to room temperature for 30 minutes.

  • Quantify zoospore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^5 zoospores/mL).[19]

Phase 2: In Vitro Screening Protocols

Protocol 1: Primary Screen - Mycelial Growth Inhibition Assay (96-Well Format)

This assay provides a rapid assessment of a compound's ability to inhibit vegetative growth.

  • Plate Preparation: Dispense 98 µL of appropriate liquid culture medium (e.g., Pea Broth) into each well of a 96-well microtiter plate.

  • Compound Addition: Add 1 µL of the isoquinolinone stock solution from the daughter plate to each well to achieve the desired final screening concentration (e.g., 50 µg/mL). Include positive (commercial fungicide like Mandipropamid) and negative (1% DMSO) controls.[20]

  • Inoculation: Add 1 µL of the standardized mycelial suspension to each well.

  • Incubation: Incubate the plates at 18°C for 3-5 days, or until robust growth is observed in the negative control wells.

  • Growth Quantification: Measure the optical density at 620 nm using a microplate reader. The OD correlates with mycelial biomass.

  • Data Analysis: Calculate the percentage of growth inhibition (GIP) for each compound relative to the negative control.

    • GIP (%) = [1 - (OD_compound - OD_blank) / (OD_control - OD_blank)] * 100

Compounds showing significant inhibition (e.g., >80%) are considered "hits" and advance to secondary screening.

Protocol 2: Secondary Screen - Zoospore Motility and Germination Assay

This assay specifically targets the motile, infective stage of pathogens like Phytophthora.

  • Plate Preparation: Add serial dilutions of hit compounds to a 96-well plate.

  • Inoculation: Add 50 µL of the standardized zoospore suspension (1 x 10^5 zoospores/mL) to each well.

  • Motility Assessment (Time = 0-2 hours):

    • Immediately after adding zoospores, and at subsequent 30-minute intervals, observe a small aliquot from each well under a microscope.

    • Score motility on a scale (e.g., 0 = no motility, 4 = vigorous motility) or use automated tracking software. Compounds that cause rapid cessation of motility are of high interest.[21]

  • Germination Assessment (Time = 24 hours):

    • After 24 hours of incubation at 18°C, add a viability stain (e.g., MTT) or observe for germ tube formation under a microscope.

    • Count the percentage of germinated zoospores in at least three fields of view per well.

    • Calculate the inhibition of germination relative to the DMSO control.

G Z Zoospores Added to Compound Dilutions M Motility Assessment (0-2 hours) - Lysis? - Paralysis? Z->M E Encystment M->E Motility Ceases G Germination Assessment (24 hours) - Germ Tube Formation? E->G Incubation I Infection (Mycelial Growth) G->I Successful Germination

Caption: Key stages targeted in the zoospore assay.

Protocol 3: Potency Determination (EC50)

For confirmed hits, determining the half-maximal effective concentration (EC50) provides a quantitative measure of potency.

  • Procedure: Perform the mycelial growth inhibition assay (Protocol 4.1) using an 8-point, two-fold serial dilution of the hit compound.

  • Data Analysis: Plot the percentage of growth inhibition against the log of the compound concentration.

  • Calculation: Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 value. This represents the concentration of the compound that inhibits 50% of oomycete growth.

Compound IDTarget OomycetePrimary Screen (% Inhibition @ 50µg/mL)Zoospore Germination (% Inhibition @ 10µg/mL)EC50 (µg/mL)
ISO-001 P. infestans95.298.52.1
ISO-001 P. ultimum88.7N/A5.8
ISO-002 P. infestans45.130.2>50
ISO-003 P. infestans91.555.08.3
ISO-003 P. ultimum94.3N/A4.5
Fungicide P. infestans99.899.90.05
Caption: Example data summary table for in vitro screening results.

Phase 3: In Vivo Validation Protocol

In vitro activity must be validated in a host-pathogen system to assess the compound's potential under more realistic conditions. The detached leaf assay is a reliable and resource-efficient method for this purpose.[22]

Protocol 4: Detached Leaf Assay for Downy Mildew (Plasmopara viticola) or Late Blight (P. infestans)
  • Plant Material: Use young, fully expanded leaves from susceptible host plants (e.g., grapevine for downy mildew, tomato/potato for late blight) grown under controlled, disease-free conditions.[23][24]

  • Compound Application (Protective):

    • Prepare dilutions of the test compound in water with a surfactant (e.g., 0.01% Tween 20).

    • Spray the leaves with the compound solutions until runoff and allow them to air dry.[25]

  • Inoculation:

    • Place the treated leaves abaxial (underside) side up on a moist filter paper in a petri dish.

    • Apply droplets of a calibrated zoospore or sporangial suspension (e.g., 5 x 10^4 spores/mL) onto the leaf surface.[22]

  • Incubation: Incubate the dishes at 18-20°C with high humidity and a 16-hour photoperiod for 5-7 days.[19]

  • Disease Assessment:

    • Visually score the percentage of the leaf area covered by sporulating lesions (the "downy mildew").[22]

    • Calculate the percent disease control for each treatment compared to the untreated (water/surfactant sprayed) control.

Trustworthiness and Self-Validation

Every protocol described incorporates a self-validating system:

  • Controls: The mandatory inclusion of negative (solvent), positive (known fungicide), and sterility controls in every assay ensures that the observed effects are due to the test compound and that the assay system is performing as expected.

  • Standardization: Adherence to standardized inoculum densities and culture conditions, as recommended by established methodologies, ensures reproducibility.[26] The use of reference methods like those adapted from the Clinical and Laboratory Standards Institute (CLSI) provides a framework for consistent results.[27][28][29]

  • Hierarchical Testing: The progression from broad in vitro screens to specific in vivo assays validates the biological relevance of the initial findings. A compound must demonstrate efficacy at multiple biological levels (mycelial, zoospore, host infection) to be considered a viable lead.

References

  • Molecules. (2020). Searching for New Biologically Active Compounds Derived from Isoquinoline Alkaloids. [Link]

  • Eurolab. (n.d.). CLSI M62 Antifungal Susceptibility Testing Guidelines. [Link]

  • STAR Protocols. (2025). In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. [Link]

  • U.S. Food and Drug Administration. (2024). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts. [Link]

  • MDPI. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. [Link]

  • PubMed. (1998). In vitro antifungal susceptibility testing. [Link]

  • StudySmarter. (2023). Oomycetes: Pathogens, Life Cycle, Traits. [Link]

  • PubMed Central. (2019). Biologically Active Isoquinoline Alkaloids covering 2014-2018. [Link]

  • MDPI. (2020). Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome. [Link]

  • ASM Journals. (2015). Oomycete Interactions with Plants: Infection Strategies and Resistance Principles. [Link]

  • Clinical and Laboratory Standards Institute. (2020). M60 | Performance Standards for Antifungal Susceptibility Testing of Yeasts, 2nd Edition. [Link]

  • APS Journals. (2016). PROTOCOL 02-01.1: Maintaining Phytophthora infestans in planta. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • ASM Journals. (2020). Antifungal Susceptibility Testing: Current Approaches. [Link]

  • PubMed. (2013). Novel isoquinoline derivatives as antimicrobial agents. [Link]

  • Clinical and Laboratory Standards Institute. (2022). M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts. [Link]

  • MDPI. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

  • De Gruyter. (2017). Phytophthora infestans: isolation of pure cultures, storage and inoculum preparation. [Link]

  • ResearchGate. (1995). In vitro antifungal susceptibility testing. [Link]

  • ASM Journals. (2012). Dynamics and Innovations within Oomycete Genomes: Insights into Biology, Pathology, and Evolution. [Link]

  • Wikipedia. (n.d.). Oomycete. [Link]

  • Clinical and Laboratory Standards Institute. (n.d.). Antimicrobial Susceptibility Testing. [Link]

  • ResearchGate. (2023). Natural and synthetic isoquinoline derivatives with antimicrobial activity. [Link]

  • MDPI. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

  • CoLab. (2024). An updated review of isoquinoline alkaloids: Biological activity and mode of action, structural modifications, and agricultural applications. [Link]

  • American Phytopathological Society. (2010). Introduction to Oomycetes. [Link]

  • PubMed. (2025). In Vitro Screening of Microbial Extracts Against the Oomycetes Phytophthora capsici and Pythium ultimum. [Link]

  • ResearchersLinks. (2020). Morphological Characterization of Phytophthora infestans and its Growth on Different Growth Media. [Link]

  • ResearchGate. (2017). Phytophthora Infestans: Isolation of Pure Cultures, Storage and Inoculum Preparation. [Link]

  • AHDB Horticulture. (n.d.). Phytophthora infestans. [Link]

  • Hortidaily. (2024). Study examines methods to track and quantify lettuce downy mildew. [Link]

  • Hops Bulletin. (n.d.). Detached Leaf Assay to Test for Downy Mildew Tolerance in Hops. [Link]

  • PubMed Central. (2025). Microfluidic Biosensors for the Detection of Motile Plant Zoospores. [Link]

  • PubMed Central. (2024). An improved method to study Phytophthora cinnamomi Rands zoospores interactions with host. [Link]

  • APS Publications. (2019). A High-Throughput Microtiter-Based Fungicide Sensitivity Assay for Oomycetes Using Z' Factor for Quality Control. [Link]

  • PubMed Central. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

  • ResearchGate. (2020). Evaluation of Downy Mildew Resistance in Grapevine by Leaf Disc Bioassay with In Vitro- and Greenhouse-Grown Plants. [Link]

  • PubMed Central. (2025). An Improved Sporulation Method for Producing Asexual Zoospores of Pythium aphanidermatum on Culture Medium. [Link]

  • Wikipedia. (n.d.). Zoospore. [Link]

  • PLOS ONE. (2024). Phytophthora zoospores display klinokinetic behaviour in response to a chemoattractant. [Link]

  • ResearchGate. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable strategies for optimizing this synthesis. The synthesis of this particular lactam, a key intermediate in various pharmaceutical programs, often relies on the Bischler-Napieralski reaction, an intramolecular electrophilic aromatic substitution.[1][2] The presence of two deactivating chloro-substituents on the aromatic ring presents specific challenges that require careful control of reaction parameters.

This document provides in-depth FAQs, a detailed core protocol, and a comprehensive troubleshooting guide to help you navigate these challenges and improve your reaction yield and product purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound? The most common and direct method is a variation of the Bischler-Napieralski reaction.[1][3] This reaction involves the acid-catalyzed cyclization and dehydration of a β-arylethylamide precursor, specifically N-[2-(3,5-dichlorophenyl)ethyl]acetamide, to form the target 3,4-dihydroisoquinolin-1-one.

Q2: Why is this specific synthesis challenging? The primary challenge stems from the electronic properties of the starting material. The two chlorine atoms on the phenyl ring are electron-withdrawing, which deactivates the ring towards the key intramolecular electrophilic aromatic substitution step.[4] This deactivation means that more forceful reaction conditions are typically required compared to syntheses with electron-rich aromatic rings, which can lead to lower yields and the formation of side products.[1][5]

Q3: What are the critical reagents for this reaction? The reaction requires a strong dehydrating agent, which also acts as a Lewis acid catalyst, to promote the cyclization. Commonly used reagents include:

  • Phosphorus oxychloride (POCl₃)

  • Phosphorus pentoxide (P₂O₅)

  • Polyphosphoric acid (PPA)

  • Triflic anhydride (Tf₂O)

For deactivated substrates like this one, a combination of POCl₃ with P₂O₅ is often most effective.[1][2]

Q4: What is the fundamental mechanism of the cyclization? The reaction is believed to proceed through one of two primary mechanistic pathways, largely dependent on the specific conditions used. The most commonly accepted mechanism for strongly acidic conditions involves the formation of a highly electrophilic nitrilium ion intermediate. This intermediate then undergoes an intramolecular electrophilic attack on the dichlorophenyl ring to form the desired cyclic product.[2][6][7]

Reaction Mechanism and Key Intermediates

Understanding the reaction mechanism is crucial for effective troubleshooting. The diagram below illustrates the widely accepted pathway involving a nitrilium ion intermediate, which is the key electrophile in the ring-closing step.

Bischler_Napieralski_Mechanism cluster_activation Step 1: Amide Activation cluster_cyclization Step 2: Cyclization cluster_final Step 3: Final Product Formation Amide N-[2-(3,5-dichlorophenyl)ethyl]acetamide ImidoylPhosphate Imidoyl Phosphate Intermediate Amide->ImidoylPhosphate + POCl3 - Cl- Nitrilium Nitrilium Ion (Key Electrophile) ImidoylPhosphate->Nitrilium - [OPOCl2]- Cyclized Cyclized Intermediate Nitrilium->Cyclized Intramolecular Electrophilic Aromatic Substitution Product 5,7-dichloro-3,4-dihydro- 2H-isoquinolin-1-one Cyclized->Product - H+

Caption: Mechanism of the Bischler-Napieralski reaction for isoquinolin-1-one synthesis.

Core Experimental Protocol

This protocol provides a generalized procedure for the synthesis. Note that optimization of temperature, reaction time, and reagent stoichiometry may be necessary.

Step 1: Preparation of the Precursor N-[2-(3,5-dichlorophenyl)ethyl]acetamide

  • Dissolve 3,5-dichlorophenethylamine (1.0 eq) in an anhydrous, non-protic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).

  • Cool the solution to 0 °C using an ice bath.

  • Add a non-nucleophilic base, such as triethylamine (1.2 eq), to the solution.

  • Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up the reaction by washing with dilute HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amide, which can often be used in the next step without further purification.

Step 2: Cyclization to this compound

  • Caution: This step is exothermic and should be performed in a well-ventilated fume hood.

  • Under an inert atmosphere, add the crude N-[2-(3,5-dichlorophenyl)ethyl]acetamide (1.0 eq) to an anhydrous solvent like toluene or acetonitrile.[5]

  • Carefully and slowly add phosphorus oxychloride (POCl₃, 3.0-5.0 eq) to the mixture at 0 °C.[4] For this deactivated system, the addition of phosphorus pentoxide (P₂O₅, 1.0-2.0 eq) is recommended to increase the dehydrating power of the reagent mixture.[1][5]

  • After the addition is complete, slowly heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and maintain for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it onto crushed ice. Caution: This quenching is highly exothermic and can release HCl gas.

  • Neutralize the aqueous solution with a base (e.g., concentrated NH₄OH or solid Na₂CO₃) to a pH of ~8-9.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization to obtain the pure this compound.[4]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format.

ProblemPotential Cause(s)Suggested Solutions & Explanations
Low or No Product Yield 1. Insufficient Reaction Conditions: The deactivated dichlorophenyl ring requires significant energy to undergo electrophilic substitution.[4]Solution: Increase the reaction temperature by switching to a higher boiling point solvent (e.g., from toluene to xylene).[5] Also, consider increasing the reaction time and monitoring closely by LC-MS. For highly deactivated systems, a combination of POCl₃ and P₂O₅ is often more effective than POCl₃ alone.[1][5]
2. Wet Reagents/Solvents: The dehydrating agents (POCl₃, P₂O₅) are highly sensitive to moisture and will be consumed by any water present.Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity reagents. Perform the reaction under a strict inert atmosphere (N₂ or Ar).
3. Precursor Instability: The starting amide may be unstable under the harsh, acidic conditions, leading to degradation.Solution: Consider milder cyclizing agents. A system using triflic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine can sometimes effect cyclization at lower temperatures.[4][6]
Significant Side Product Formation 1. Retro-Ritter Reaction: The nitrilium ion intermediate can fragment to form a styrene derivative and a nitrile, a common side reaction.[1][5][7]Solution: This side reaction is an equilibrium process. Using a nitrile solvent (e.g., acetonitrile) can shift the equilibrium back towards the desired intermediate, suppressing the side product.[1][5] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that avoids this fragmentation pathway.[1][5]
2. Polymerization/Charring: Overheating or excessively long reaction times under strong acid can lead to decomposition and the formation of intractable polymeric material.Solution: Carefully control the reaction temperature. Stop the reaction as soon as the starting material is consumed (monitored by TLC/LC-MS). Ensure adequate stirring and sufficient solvent volume to prevent localized overheating.[4]
Reaction Fails to Go to Completion 1. Insufficient Reagent Stoichiometry: An inadequate amount of the dehydrating agent will result in an incomplete reaction.Solution: Increase the equivalents of the dehydrating agent (e.g., increase POCl₃ from 3 eq to 5 eq). The optimal amount should be determined empirically.
2. Reversible Reaction: The cyclization may be reversible under the reaction conditions.Solution: Ensure the reaction is heated for a sufficient duration. Sometimes, a "soak" at the reflux temperature for several hours is needed to drive the reaction to completion.
Difficulty in Product Purification 1. Contamination with Phosphorus Byproducts: The workup of reactions using POCl₃ or P₂O₅ can leave behind inorganic phosphate salts.Solution: During the aqueous workup, ensure the pH is carefully adjusted. A thorough wash with water after extraction can help remove residual salts. An acid-base extraction can be effective if the product has sufficient basicity, though lactams are only weakly basic.[4]
2. Co-eluting Impurities: Side products may have similar polarity to the desired product, making chromatographic separation difficult.Solution: If column chromatography is challenging, attempt recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Experiment with different solvent systems to find one that provides good differential solubility.

Troubleshooting Workflow

When faced with a low-yielding reaction, a systematic approach is key. The following workflow can help diagnose and solve the issue.

Troubleshooting_Workflow Start Low Yield Observed Check_Purity Verify Starting Material Purity & Integrity (NMR, LC-MS) Start->Check_Purity Check_Conditions Were Reagents & Solvents Anhydrous? Check_Purity->Check_Conditions Yes Purify_SM Purify Starting Material Check_Purity->Purify_SM No Analyze_Crude Analyze Crude Reaction Mixture (LC-MS, NMR) Check_Conditions->Analyze_Crude Yes Redo_Anhydrous Repeat with Strict Anhydrous Technique Check_Conditions->Redo_Anhydrous No SM_Remains Mainly Starting Material Remains Analyze_Crude->SM_Remains Path A Side_Products Significant Side Products Observed Analyze_Crude->Side_Products Path B Degradation Baseline/Polymeric Material Analyze_Crude->Degradation Path C Increase_Severity Increase Temp, Time, or Reagent Eq. SM_Remains->Increase_Severity Change_Solvent Switch to Nitrile Solvent to Suppress Retro-Ritter Side_Products->Change_Solvent Milder_Conditions Use Milder Reagents (e.g., Tf2O) or Lower Temperature Degradation->Milder_Conditions

Caption: A logical workflow for troubleshooting low yields in the synthesis.

References

  • J&K Scientific LLC. (2025). Bischler-Napieralski Reaction. [Link]

  • NROChemistry. (n.d.). Bischler-Napieralski Reaction: Examples & Mechanism. [Link]

  • Slideshare. (n.d.). Bischler napieralski reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. [Link]

  • Wikipedia. (n.d.). Bischler–Napieralski reaction. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. [Link]

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Isoquinolinone Synthesis: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isoquinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to explain the "why" behind experimental choices, offering field-proven insights to ensure the integrity and success of your reactions.

Troubleshooting Guide: Common Side Reactions & Solutions

This section is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.

Issue 1: Low or No Yield of the Desired Isoquinolinone in Bischler-Napieralski Reactions

Question: I am performing a Bischler-Napieralski reaction to synthesize a 3,4-dihydroisoquinolinone, but I'm observing very low yields and a significant amount of a styrene-like byproduct. What is happening and how can I fix it?

Answer:

This is a classic issue in the Bischler-Napieralski reaction, and the formation of a styrene derivative points towards a specific side reaction known as a retro-Ritter reaction .[1][2][3]

Causality Explained:

The Bischler-Napieralski reaction proceeds through the formation of a highly electrophilic nitrilium ion intermediate.[2][4][5] While this intermediate is key to the desired intramolecular cyclization onto the aromatic ring, it can also undergo fragmentation, especially if the cyclization is slow or sterically hindered. This fragmentation, the retro-Ritter reaction, leads to the formation of a stable styrene derivative and a nitrile.[2] The formation of a conjugated system in the styrene byproduct often favors this pathway.[2]

Visualizing the Competing Pathways:

Bischler_Napieralski cluster_main Bischler-Napieralski Reaction cluster_side Side Reaction Amide β-Arylethylamide Nitrilium Nitrilium Ion Intermediate Amide->Nitrilium  Dehydrating Agent  (e.g., POCl₃) Product Desired 3,4-Dihydroisoquinolinone Nitrilium->Product Intramolecular Cyclization Styrene Styrene Byproduct Nitrilium_Side->Styrene  Retro-Ritter  Reaction

Caption: Competing pathways in the Bischler-Napieralski reaction.

Troubleshooting Protocol:

  • Solvent Choice is Critical: To suppress the retro-Ritter reaction, consider using the corresponding nitrile as the solvent.[2] This shifts the equilibrium of the side reaction back towards the nitrilium ion intermediate, favoring the desired cyclization.

  • Optimize the Dehydrating Agent: For substrates that are not electron-rich, stronger dehydrating conditions may be necessary. A combination of phosphorus oxychloride (POCl₃) and phosphorus pentoxide (P₂O₅) can be more effective.[1][2] The in-situ formation of pyrophosphates creates a better leaving group, facilitating the reaction.[2]

  • Alternative Acylating Agents: Consider using oxalyl chloride to generate an N-acyliminium intermediate. This avoids the formation of the nitrile byproduct associated with the retro-Ritter pathway.[2]

  • Temperature and Reaction Time: While higher temperatures are often required, prolonged heating can promote decomposition and side reactions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Issue 2: Poor Regioselectivity in Pictet-Spengler and Transition Metal-Catalyzed Syntheses

Question: I am synthesizing a substituted isoquinolinone, but I'm obtaining a mixture of regioisomers. How can I improve the regioselectivity of my reaction?

Answer:

Controlling regioselectivity is a common challenge in isoquinolinone synthesis, particularly when dealing with substituted aromatic precursors.[6][7] The outcome is highly dependent on the electronic and steric nature of the substituents on the aromatic ring.[7]

Causality Explained:

  • In Pictet-Spengler reactions, the cyclization is an electrophilic aromatic substitution.[8] Electron-donating groups on the aromatic ring will direct the cyclization to the ortho or para positions. Steric hindrance can also play a significant role, with cyclization often favoring the less hindered position.[7]

  • In transition-metal-catalyzed C-H activation/annulation reactions, regioselectivity is often controlled by a directing group on the starting material.[9] The catalyst coordinates to this directing group, bringing it into proximity with a specific C-H bond, which is then selectively activated for the annulation reaction.[9]

Visualizing Regioselectivity Control:

Regioselectivity cluster_PS Pictet-Spengler cluster_TM Transition Metal Catalysis PS_Start Substituted β-Arylethylamine PS_EDG Electron-Donating Group (e.g., -OMe) PS_Ortho Ortho-Product PS_EDG->PS_Ortho Electronic Direction PS_Para Para-Product PS_EDG->PS_Para Electronic Direction TM_Start Aryl Substrate with Directing Group (DG) TM_Intermediate Metallacycle Intermediate TM_Start->TM_Intermediate Coordination to DG TM_Catalyst Metal Catalyst (e.g., Pd, Rh) TM_Catalyst->TM_Intermediate TM_Product Single Regioisomer TM_Intermediate->TM_Product Annulation

Caption: Factors influencing regioselectivity in isoquinolinone synthesis.

Troubleshooting Protocol:

  • For Pictet-Spengler Reactions:

    • Leverage Electronic Effects: If possible, design your starting materials with strongly activating, electron-donating groups to direct the cyclization.

    • Solvent Effects: Protic solvents have been shown to improve regioselectivity in some cases.[7]

    • Catalyst Choice: While traditionally run under strong acid conditions, milder catalysts like calcium(II) complexes have been shown to provide high yields and regioselectivity.[7]

  • For Transition Metal-Catalyzed Reactions:

    • Choice of Directing Group: The directing group is paramount. N-methoxybenzamides are commonly used for palladium-catalyzed syntheses.[9] Research different directing groups to find one that favors the desired C-H activation.

    • Catalyst and Ligand Screening: The choice of metal (e.g., Rh, Pd, Ru) and its associated ligands can significantly influence regioselectivity.[9] A screening of different catalysts may be necessary to optimize the reaction.

    • Additive Effects: Oxidants, bases, and other additives can play a crucial role. For instance, silver salts are often essential in palladium-catalyzed oxidative annulations.[9]

Issue 3: Dimerization of Starting Materials or Products

Question: My reaction mixture shows significant amounts of dimeric byproducts, consuming my starting material and complicating purification. What causes this and how can I prevent it?

Answer:

Dimerization can occur through various mechanisms, often promoted by the reaction conditions, particularly in the presence of basic or oxidizing agents.

Causality Explained:

Dimerization can be a significant issue, especially when reactive intermediates are present. For instance, in reactions involving thiolates, oxidative dimerization to form disulfides can occur in the presence of trace oxygen. In other cases, highly reactive species can self-condense.

Troubleshooting Protocol:

  • Inert Atmosphere: For reactions sensitive to oxidation, such as those involving thiolates, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon).[10] Degassing solvents prior to use is also recommended.[10]

  • Controlled Addition of Reagents: Adding a reactive starting material slowly to the reaction mixture can help to maintain a low concentration of the reactive species, favoring the desired intermolecular reaction over self-dimerization.[10]

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes slow down the rate of dimerization more than the desired reaction.

  • Stoichiometric Control: Careful control of the stoichiometry of your reagents is essential to avoid an excess of a component that might be prone to dimerization.[10]

  • Protecting Groups: In some cases, a protecting group strategy may be necessary to temporarily block a reactive functional group that is participating in dimerization. For example, O-trimethylsilylation of a pyrimidinone has been suggested to prevent dimerization.[10]

Frequently Asked Questions (FAQs)

Q1: How do I choose the best purification method for my crude isoquinolinone product?

A1: The optimal purification strategy depends on the properties of your target compound and the impurities present.

  • Flash Column Chromatography: This is the most common method. For many isoquinolinone derivatives, a silica gel column with a gradient of ethyl acetate in hexane is effective.[11]

  • Preparative HPLC: For difficult separations of structurally similar compounds or for achieving very high purity (>98%), reverse-phase preparative HPLC is an excellent choice.[11][12] A C18 column with a water/acetonitrile gradient (often with a formic acid modifier) is a good starting point.[11]

  • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization is a powerful technique for removing impurities.[12] Fractional crystallization can be used to separate compounds with slight differences in solubility.[12]

  • Acid-Base Extraction: Since isoquinolines are basic, an acid-base extraction can be a useful initial purification step to separate them from non-basic impurities.

Q2: My reaction is complete, but I'm struggling to remove a colored impurity. What are my options?

A2: Colored impurities are common and can often be removed with the following techniques:

  • Activated Charcoal Treatment: Adding a small amount of activated charcoal to a solution of your crude product, followed by heating and hot filtration, can effectively adsorb colored impurities.[12]

  • Column Chromatography: Polar, colored impurities often adhere strongly to silica gel, allowing your less polar product to elute first.[12]

Q3: What are the key differences between the Bischler-Napieralski and Pictet-Spengler reactions for isoquinolinone synthesis?

A3: Both are classic methods, but they differ in their starting materials and the oxidation state of the initial product.

  • Bischler-Napieralski: Starts with a β-phenylethylamine that is first acylated to form an amide.[1][13] This amide is then cyclized using a dehydrating agent to form a 3,4-dihydroisoquinoline .[1][4][13] A subsequent oxidation step is required to obtain the fully aromatic isoquinoline.

  • Pictet-Spengler: Involves the condensation of a β-phenylethylamine with an aldehyde or ketone to form an imine, which then undergoes an acid-catalyzed cyclization.[13][14][15] This reaction directly yields a 1,2,3,4-tetrahydroisoquinoline .[13][14]

Q4: Are there more modern, milder methods for isoquinolinone synthesis?

A4: Yes, the field has advanced significantly with the development of transition-metal-catalyzed C-H activation/annulation reactions.[9] Catalysts based on palladium, rhodium, and ruthenium are frequently used.[9] These methods often offer high regioselectivity and functional group tolerance under relatively mild conditions.[9] Visible-light-induced photoredox catalysis is also an emerging, metal-free approach.[16]

Experimental Protocols

Protocol 1: General Procedure for Flash Chromatography Purification

Objective: To purify a crude isoquinolinone derivative.

Materials:

  • Crude reaction mixture

  • Silica gel (230-400 mesh)

  • Solvents (e.g., Hexane, Ethyl Acetate)

  • Flash chromatography system or glass column

  • TLC plates and developing chamber

Procedure:

  • Dry-Load the Sample: Adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane) and then removing the solvent under reduced pressure.

  • Pack the Column: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Hexane) and pack the column.

  • Load the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elute with a Gradient: Begin elution with the low-polarity mobile phase and gradually increase the polarity by adding the more polar solvent (e.g., increase the percentage of Ethyl Acetate in Hexane).

  • Collect Fractions: Collect fractions and monitor the elution of the product by TLC.

  • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified isoquinolinone.

Data Presentation: Example Flash Chromatography Purification

ParameterValue
Column Silica Gel (230-400 mesh)
Mobile Phase Gradient: 0-50% Ethyl Acetate in Hexane
Flow Rate 30 mL/min
Sample Load 500 mg crude product
Retention Factor (Rf) of Product ~0.4 (in 30% Ethyl Acetate/Hexane)
Yield of Pure Product 350 mg (70%)
Purity (by analytical HPLC) >98%
Data adapted from a representative purification protocol.[11]

References

  • Application Notes and Protocols for the Chromatographic Purification of Synthesized Isoquinoline Quinones. Benchchem.
  • Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. MDPI. Available from: [Link]

  • Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. Chemical Communications (RSC Publishing). Available from: [Link]

  • Purification of isoquinoline. Google Patents.
  • Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds. RSC Publishing. Available from: [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available from: [Link]

  • Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization of Aryl Aldimines and Alkynes. Journal of the American Chemical Society. Available from: [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. Scientific.net. Available from: [Link]

  • Bischler-Napieralski Reaction. J&K Scientific LLC. Available from: [Link]

  • Pictet-Spengler reaction. Name-Reaction.com. Available from: [Link]

  • Regioselectivity in isoquinoline alkaloid synthesis. ResearchGate. Available from: [Link]

  • Synthesis of isoquinolines by transition‐metal‐catalyzed C−H activation. ResearchGate. Available from: [Link]

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. Available from: [Link]

  • Extraction and Purification of Isoquinoline from Wash Oil. ResearchGate. Available from: [Link]

  • Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. Available from: [Link]

  • Pictet–Spengler reaction. Wikipedia. Available from: [Link]

  • Isoquinolone synthesis. Organic Chemistry Portal. Available from: [Link]

  • Synthesis of isoquinolones by visible-light-induced deaminative [4+2] annulation reactions. Chemical Communications (RSC Publishing). Available from: [Link]

  • Transition-metal-catalyzed reactions starting from 2,3-substitutedquinoline derivatives. Available from: [Link]

  • Transition Metal-catalyzed C-H /C-C Activation and Coupling with 1, 3- diyne. ChemRxiv. Available from: [Link]

  • Synthesis of isoquinolines and isoquinolinones via transition‐metal‐catalyzed C–H functionalization. ResearchGate. Available from: [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. Available from: [Link]

  • Bischler–Napieralski reaction. Grokipedia. Available from: [Link]

  • Isoquinoline. Available from: [Link]

  • Bischler napieralski reaction. Slideshare. Available from: [Link]

  • Isoquinoline. Wikipedia. Available from: [Link]

  • Isoquinoline synthesis. Organic Chemistry Portal. Available from: [Link]

  • Reactions of Isoquinoline. TYBSc Chemistry - YouTube. Available from: [Link]

  • Asymmetric Synthesis and Biological Evaluation of 1,3‐ and 1,4‐Disubstituted Isoquinoline‐Containing Lipoxin A4 Analogues. Wiley Online Library. Available from: [Link]

  • How could we prevent dimerization of thienopyrimidinone in basic conditions?. ResearchGate. Available from: [Link]

  • How can I prevent protein dimerization?. ResearchGate. Available from: [Link]

  • How to prevent dimer and trimerization of my protein during refolding?. ResearchGate. Available from: [Link]

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optimizing reaction conditions for Bischler-Napieralski synthesis of isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of the Bischler-Napieralski reaction for isoquinolinone synthesis, presented by your Senior Application Scientist. This technical support center is designed to provide researchers, scientists, and drug development professionals with practical, field-tested insights to optimize reaction conditions and troubleshoot common experimental challenges.

Technical Support Center: Optimizing the Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone in heterocyclic chemistry, providing a powerful method for the intramolecular cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines and their derivatives.[1][2][3] This electrophilic aromatic substitution reaction is particularly effective for electron-rich aromatic systems and is integral to the synthesis of numerous alkaloids and pharmaceutical compounds.[3][4][5]

This guide provides direct answers to common questions and challenges encountered during the synthesis of isoquinolinone precursors, blending mechanistic understanding with actionable advice.

Frequently Asked Questions (FAQs)

Q1: What is the accepted mechanism for the Bischler-Napieralski reaction?

The reaction proceeds via an intramolecular electrophilic aromatic substitution.[6] While two main mechanistic pathways have been proposed, the pathway involving a nitrilium ion intermediate is the most widely accepted under typical conditions.[1][5][7]

  • Activation: The amide carbonyl is activated by a dehydrating Lewis acid (e.g., POCl₃), forming an intermediate like a dichlorophosphoryl imine-ester.[1][7]

  • Formation of the Electrophile: This intermediate eliminates the Lewis acid moiety to form a highly electrophilic nitrilium ion.[1][3][6][8]

  • Cyclization: The electron-rich aromatic ring attacks the nitrilium ion in an intramolecular electrophilic aromatic substitution step.[3][6]

  • Rearomatization: A proton is lost to restore aromaticity, yielding the 3,4-dihydroisoquinoline product.[4]

The reaction conditions can influence the prevalence of one mechanism over another.[1]

Bischler_Napieralski_Mechanism cluster_start Starting Material & Activation cluster_cyclization Electrophile Formation & Cyclization cluster_product Product Formation Amide β-Arylethylamide Activated Activated Intermediate (e.g., Imidoyl Phosphate) Amide->Activated + POCl₃ Nitrilium Nitrilium Ion (Electrophile) Activated->Nitrilium - (OPO₂Cl₂)⁻ Cyclized Cyclized Intermediate (Non-aromatic) Nitrilium->Cyclized Intramolecular Attack Product 3,4-Dihydroisoquinoline Cyclized->Product - H⁺ (Rearomatization)

Caption: The nitrilium ion pathway in the Bischler-Napieralski reaction.

Q2: How do substituents on the aromatic ring affect the reaction?

The reaction is an electrophilic aromatic substitution, so its success is highly dependent on the nucleophilicity of the arene.

  • Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) or alkyl chains strongly activate the ring, facilitating cyclization under milder conditions and leading to higher yields.[2][4][7] Cyclization typically occurs at the position para to the activating group if the ortho positions are blocked.[2]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) or cyano (-CN) deactivate the ring, making the reaction significantly more difficult. Harsher conditions, such as refluxing in POCl₃ with added P₂O₅, are often required to force the cyclization.[1][2]

Q3: What are the most common condensing agents, and how do I choose one?

The choice of condensing (dehydrating) agent is critical and depends on the reactivity of your substrate.[1]

Condensing AgentTypical ConditionsAdvantagesDisadvantages & Considerations
POCl₃ (Phosphorus oxychloride) Reflux in neat POCl₃ or in a solvent like toluene, acetonitrile, or DCM.[1][8]Widely used, effective for activated systems, relatively inexpensive.Can be too harsh for sensitive substrates. May require high temperatures.
P₂O₅ (Phosphorus pentoxide) Often used as an additive with POCl₃, especially for deactivated rings.[1][2][8]Increases dehydrating power significantly.Highly exothermic reaction with any trace moisture. Difficult to handle and dose accurately.
Tf₂O (Triflic anhydride) Milder conditions, often with a non-nucleophilic base (e.g., 2-chloropyridine) at low temperatures (-20 °C to RT).[3][7]Very powerful activator, allows for low-temperature reactions, good for sensitive substrates.[9]Expensive, moisture-sensitive.
PPA (Polyphosphoric acid) High temperatures (100-150 °C), often used neat.Strong dehydrating and protonating agent.Can lead to charring and side reactions at high temperatures. Product isolation can be difficult.

Troubleshooting Guide

Q4: My reaction is not working, or the yield is very low. What should I check?

Low or no conversion is a common issue. Systematically investigate the following potential causes.[10]

  • Substrate Reactivity: Is your aromatic ring sufficiently electron-rich? If your substrate has electron-withdrawing groups, the reaction may fail under standard conditions.

    • Solution: Switch to a more powerful dehydrating system. A combination of P₂O₅ in refluxing POCl₃ is the classical choice for deactivated systems.[1][2] Alternatively, modern, milder methods using Tf₂O can be effective.[3]

  • Reagent Quality: Dehydrating agents like POCl₃ and P₂O₅ are highly sensitive to moisture.

    • Solution: Use freshly opened or distilled POCl₃. Ensure all glassware is rigorously oven-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature and Reaction Time: The reaction often requires elevated temperatures to overcome the activation energy for both nitrilium ion formation and cyclization.[8]

    • Solution: If running in a solvent like toluene, ensure you are at a vigorous reflux. Consider switching to a higher-boiling solvent like xylene.[8] Monitor the reaction by TLC; some reactions may require extended heating (4-24 hours).

  • Solvent Choice: The solvent can play a crucial role.

    • Solution: For reactions prone to side reactions (see Q5), using the corresponding nitrile as a solvent can shift the equilibrium away from byproduct formation.[8] Acetonitrile is a common and effective solvent for many substrates.

Troubleshooting_Workflow Start Low or No Yield CheckActivation Is the aromatic ring activated (EDGs present)? Start->CheckActivation CheckReagents Are reagents (POCl₃, P₂O₅) anhydrous and fresh? CheckActivation->CheckReagents Yes StrongerReagent Solution: Use stronger conditions (P₂O₅/POCl₃ or Tf₂O) CheckActivation->StrongerReagent No CheckConditions Is temperature/time sufficient? CheckReagents->CheckConditions Yes DryReagents Solution: Use fresh/distilled POCl₃. Ensure anhydrous setup. CheckReagents->DryReagents No IncreaseTemp Solution: Increase temperature (reflux), use higher boiling solvent (xylene), or extend reaction time. CheckConditions->IncreaseTemp No Success Problem Solved CheckConditions->Success Yes StrongerReagent->Success DryReagents->Success IncreaseTemp->Success

Caption: A workflow for troubleshooting low-yield Bischler-Napieralski reactions.

Q5: I'm observing a major side product. What could it be?

The most common side reaction is the formation of a styrene derivative via a retro-Ritter reaction.[2][8] This occurs when the nitrilium ion intermediate fragments instead of being trapped by the intramolecular cyclization.[8]

  • Cause: This pathway is favored if the cyclization is slow (e.g., with deactivated rings) or if the resulting styrene is highly conjugated and therefore stable.[8]

  • Solution: A clever strategy to suppress this side reaction is to use the corresponding nitrile (e.g., acetonitrile if R'=Me) as the solvent. This shifts the fragmentation equilibrium back towards the desired nitrilium ion intermediate.[8] Alternatively, using oxalyl chloride can generate an N-acyliminium intermediate that avoids this elimination pathway.[8]

Q6: My starting material is a β-hydroxy-β-phenethylamide. Will the reaction still work?

Yes, this is the basis of the Pictet-Gams reaction . Under the same strongly dehydrating conditions (e.g., POCl₃), the reaction will proceed with an additional dehydration of the hydroxyl group, leading directly to the fully aromatized isoquinoline product, bypassing the dihydroisoquinoline intermediate.[1]

General Experimental Protocol

This protocol provides a general methodology for a standard Bischler-Napieralski reaction using POCl₃. Note: Quantities and conditions should be optimized for your specific substrate.

1. Preparation:

  • Oven-dry all glassware (a round-bottom flask and reflux condenser) overnight and allow to cool under a stream of dry nitrogen or in a desiccator.

  • Equip the flask with a magnetic stir bar and seal with a septum. Maintain under a positive pressure of nitrogen.

2. Reagent Addition:

  • To the flask, add the β-arylethylamide substrate (1.0 equiv).

  • Add a suitable anhydrous solvent, such as acetonitrile or toluene (approx. 0.1-0.2 M concentration).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (POCl₃) (2.0-5.0 equiv) dropwise via syringe. The addition can be exothermic.

3. Reaction:

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C, depending on the solvent).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

4. Workup and Isolation:

  • Cool the reaction mixture to room temperature and then carefully cool in an ice bath.

  • Slowly and cautiously quench the reaction by pouring the mixture onto crushed ice or adding ice-cold water dropwise. Caution: This is a highly exothermic and vigorous reaction.

  • Basify the aqueous solution to a pH of ~9-10 using a saturated solution of sodium carbonate (Na₂CO₃) or aqueous sodium hydroxide (NaOH).

  • Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

5. Purification:

  • The crude 3,4-dihydroisoquinoline can be purified by silica gel column chromatography using an appropriate solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

References

  • Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]

  • Bischler-Napieralski Reaction: Examples & Mechanism. NROChemistry. [Link]

  • Bischler–Napieralski reaction. Wikipedia. [Link]

  • Synthesis of isoquinolines. CUTM Courseware - Centurion University. [Link]

  • Bischler napieralski reaction. Slideshare. [Link]

  • Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]

  • Bischler Napieralski Reaction. Scribd. [Link]

  • Bischler–Napieralski reaction. Grokipedia. [Link]

  • Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. [Link]

  • Bischler Napieralski Reaction. Scribd. [Link]

  • Bischler–Napieralski Synthesis of 6-Alkynyl Phenanthridines Based on Tf2O-Promoted Electrophilic Activation of N-Aryl-2-propynamides. ResearchGate. [Link]

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Technical Support Center: Navigating Solubility Challenges with 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering solubility issues with 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. The inherent physicochemical properties of this molecule—specifically its dichlorinated aromatic ring and planar structure—contribute to low aqueous solubility, a common hurdle in experimental biology and formulation development.[1] This document provides a structured, causality-driven approach to systematically overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and solubilization of this compound.

Q1: What are the core chemical properties of this compound that dictate its solubility?

A1: The solubility behavior of this compound is governed by its molecular structure. It possesses a rigid, planar bicyclic system, which can favor strong crystal lattice packing, making it difficult for solvent molecules to penetrate and dissolve the solid. The molecule contains a polar lactam amide group, but its contribution to overall polarity is counteracted by the large, nonpolar surface area of the dichlorinated benzene ring. This dualistic nature results in poor solubility in both highly polar solvents like water and nonpolar solvents like hexanes, making solvent selection a critical first step.

Q2: I'm observing visible particulates after adding the compound to my standard aqueous buffer. What is the recommended initial troubleshooting workflow?

A2: A systematic approach is crucial to diagnose and solve the issue without compromising the compound's integrity. We recommend the following workflow:

G A Start: Compound precipitates in aqueous buffer B Step 1: Prepare Concentrated Stock (e.g., 10-50 mM in DMSO) A->B C Step 2: Serial Dilution Dilute stock into intermediate aqueous buffer (e.g., Buffer + 10% DMSO) B->C Best Practice D Step 3: Final Working Solution Add intermediate dilution to final assay volume. Keep final DMSO <0.5% C->D E Still Precipitating? D->E F Proceed to Advanced Troubleshooting (Section 2) E->F Yes G Soluble: Proceed with Experiment E->G No

Caption: Recommended workflow for preparing aqueous solutions.

The primary cause of precipitation is often the direct addition of a hydrophobic solid to an aqueous medium. The most reliable first step is to create a high-concentration stock solution in a suitable organic solvent.

Q3: Which organic solvents are recommended for creating a stock solution, and what are the key considerations?

A3: The choice of an organic solvent is a trade-off between solubilizing power and compatibility with your downstream application, especially in cell-based assays where solvent toxicity is a concern.

SolventRecommended Starting Conc.Expertise & Experience-Driven Insights
Dimethyl Sulfoxide (DMSO) 10-50 mMGold Standard: Excellent solubilizing power for a wide range of compounds. Causality: Its polar aprotic nature effectively disrupts the crystal lattice. Caveat: Ensure the final concentration in your assay is low (typically <0.5% v/v) to avoid cell toxicity or off-target effects.
Dimethylformamide (DMF) 10-50 mMStrong Alternative: Similar to DMSO in solubilizing power. Caveat: Can be more toxic than DMSO in some biological systems; always run a vehicle control.
Ethanol (EtOH) 1-10 mMBiocompatible Option: Generally less toxic and suitable for many in vivo and in vitro applications. Causality: Its ability to hydrogen bond and its alkyl chain allows it to interact with both polar and nonpolar regions of the compound. Its solubilizing power is, however, significantly lower than DMSO.

Part 2: Advanced Troubleshooting & Formulation Protocols

If initial troubleshooting fails, more advanced formulation strategies are required. These protocols are designed to be self-validating systems.

Guide 2.1: Precipitation Upon Dilution of Organic Stock

The Problem: You have successfully created a clear, high-concentration stock in DMSO, but upon dilution into your aqueous experimental buffer, the compound immediately precipitates or forms a cloudy suspension. This phenomenon, known as "crashing out," occurs due to the drastic change in solvent polarity.

The Solution: Employ a co-solvent system to bridge the polarity gap between the organic stock and the aqueous buffer.[2][3][4] Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds in aqueous solutions.[5][6]

Experimental Protocol: Co-Solvent Screening

  • Select Biocompatible Co-solvents: Choose from common, low-toxicity co-solvents such as Polyethylene Glycol 400 (PEG-400), Propylene Glycol (PG), or Cremophor® EL.

  • Prepare Test Formulations: Create a small matrix of formulations. For example, prepare aqueous buffers containing 5%, 10%, and 20% of your chosen co-solvent.

  • Titrate the Stock Solution: While vortexing, slowly add your DMSO stock of this compound to each co-solvent formulation to achieve your desired final concentration.

  • Observe and Validate:

    • Visually inspect for clarity over time (e.g., 1h, 4h, 24h) at the relevant experimental temperature.

    • Crucial Control: Test the final formulation (buffer + co-solvent + DMSO) without your compound in your experimental system (e.g., cell viability assay) to ensure the vehicle itself has no confounding effects.

G A Problem: Precipitation on dilution B Strategy: Use a co-solvent to create a polarity-bridging formulation A->B C Step 1: Select Co-solvents (e.g., PEG-400, PG) B->C D Step 2: Prepare Test Buffers (e.g., 5%, 10%, 20% Co-solvent) C->D E Step 3: Add Drug Stock & Observe D->E F Outcome 1: Solution is Clear (Identify lowest effective %) E->F G Outcome 2: Still Precipitates E->G H Validation: Run Vehicle Control in Assay F->H I Proceed to Cyclodextrin Formulation (Guide 2.2) G->I

Caption: Workflow for co-solvent screening and validation.

Guide 2.2: Achieving Higher Concentrations for Demanding Applications

The Problem: For applications like in vivo pharmacokinetics, you require a much higher concentration than can be achieved with simple co-solvent systems, and the allowable percentage of organic solvent is highly restricted.

The Solution: Utilize cyclodextrins to form an inclusion complex. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[7][8] They act as molecular containers, encapsulating the poorly soluble drug and presenting a water-soluble complex to the aqueous environment.[9][10][11]

Experimental Protocol: Formulation with Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Material Preparation:

    • Weigh out this compound.

    • Prepare a solution of HP-β-CD in your desired aqueous vehicle (e.g., saline or PBS). A common starting point is a 20-40% (w/v) solution.

  • Complexation:

    • While stirring the HP-β-CD solution vigorously, slowly add the powdered compound.

    • Allow the mixture to stir at room temperature for 24-48 hours to reach equilibrium. Gentle heating (40-50°C) can sometimes accelerate this process, but must be tested for compound stability.

  • Quantification and Validation:

    • After the equilibration period, filter the solution through a 0.22 µm syringe filter to remove any undissolved material.

    • Analyze the clear filtrate by a suitable analytical method (e.g., HPLC-UV) to accurately determine the concentration of the solubilized compound. This step is critical to know the true concentration of your dosing solution.

Formulation VehicleExpected Solubility Increase (Fold Change)Key Considerations
Water1x (Baseline)Very low intrinsic solubility.
10% PEG-400 in Water5-20xLimited by the amount of organic co-solvent tolerated by the system.
30% (w/v) HP-β-CD in Water100-1000x+Highly effective but requires empirical optimization and analytical quantification.
Note: The table presents hypothetical, illustrative data. Actual values must be determined experimentally.

References

  • Williams, H. D., Trevaskis, N. L., Charman, S. A., Shanker, R. M., Charman, W. N., Pouton, C. W., & Porter, C. J. (2013). Strategies to Address Low Drug Solubility in Discovery and Development. Pharmacological Reviews. [Link]

  • Popielec, A., Loftsson, T. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals. [Link]

  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2010). Drug Solubilization by Mixtures of Cyclodextrins: Additive and Synergistic Effects. Molecular Pharmaceutics. [Link]

  • Todkar, S. S., Jangam, S. S., & Padwal, G. H. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review. International Journal of Applied Pharmaceutics. [Link]

  • Wikipedia. (2023). Cosolvent. Wikipedia. [Link]

  • U.S. National Library of Medicine. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]

  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. IRO Chelating. [Link]

  • Kumar, S., & Singh, A. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. [Link]

  • Borade, M. (2016). solubility enhancement and cosolvency. SlideShare. [Link]

  • Formulations.Network. (n.d.). Co-solvent: Significance and symbolism. Formulations.Network. [Link]

  • Sravani, B., Sravanthi, V., & Rao, N. R. (2021). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-Science and Bio-Technology. [Link]

  • Singh, R., Kumar, S., & Kumar, A. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. [Link]

  • Garg, A., Singh, S., & Singh, S. (2013). Improvement in solubility of poor water-soluble drugs by solid dispersion. International Journal of Pharmaceutical Investigation. [Link]

  • PubChem. (n.d.). 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one. National Center for Biotechnology Information. [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews. [Link]

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Technical Support Center: Purification Challenges of Chlorinated Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chlorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and answers to frequently asked questions (FAQs). The unique chemical properties of chlorinated heterocycles present distinct challenges in achieving high purity, which is critical for accurate biological evaluation and meeting stringent regulatory standards.[1][2][3] This resource synthesizes technical expertise with practical, field-proven insights to help you navigate these complexities.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of chlorinated heterocyclic compounds.

FAQ 1: Why are chlorinated heterocyclic compounds so challenging to purify?

The purification of chlorinated heterocyclic compounds is complicated by a combination of factors inherent to their structure and reactivity:

  • Co-elution in Chromatography: Many chlorinated heterocycles and their related impurities possess similar polarities and molecular weights. This leads to overlapping peaks and poor separation in chromatographic techniques like HPLC and GC, making it difficult to isolate the target compound.[4]

  • Thermal Instability and Degradation: The presence of chlorine atoms can render the heterocyclic ring susceptible to degradation under certain conditions. For instance, thermal stress during gas chromatography or distillation can lead to dehalogenation or rearrangement, forming new impurities.[5][6] Some compounds may also degrade upon exposure to light.[7]

  • Reactivity with Purification Media: The Lewis acidic nature of some chlorinated heterocycles can lead to interactions with stationary phases in chromatography. For example, they can strongly adsorb to silica gel, leading to peak tailing and poor recovery. In some cases, the stationary phase itself can catalyze degradation.

  • Formation of Isomeric Impurities: Synthesis of chlorinated heterocycles often results in the formation of regioisomers, which have very similar physical and chemical properties, making their separation extremely challenging.

  • "Oiling Out" during Crystallization: Instead of forming well-defined crystals, chlorinated heterocyclic compounds may separate from the crystallization solvent as a liquid phase, a phenomenon known as "oiling out".[8][9] This entraps impurities and prevents effective purification.

FAQ 2: What are the most common types of impurities found in chlorinated heterocyclic compounds?

Understanding the potential impurities is the first step toward developing an effective purification strategy. Common impurities include:

  • Starting Materials and Reagents: Unreacted starting materials and excess reagents are frequent contaminants.

  • By-products from Side Reactions: These can include isomers, over-chlorinated or under-chlorinated analogs, and products of ring-opening or rearrangement reactions.[3]

  • Degradation Products: As mentioned, these can form during the reaction, work-up, or purification process itself.[5][6][10][11]

  • Residual Solvents: Solvents used in the synthesis or purification can be retained in the final product.[3]

  • Inorganic Salts: Formed during the reaction or work-up, these are typically removed by aqueous washes but can persist in some cases.

FAQ 3: How do I choose the right purification technique for my chlorinated heterocyclic compound?

The selection of a purification method depends on the physical state of your compound (solid or liquid), its stability, and the nature of the impurities. A multi-step approach is often necessary.

  • For solid compounds:

    • Recrystallization is often the first choice for its simplicity and scalability.[12][13] However, finding a suitable solvent system can be challenging.

    • Column chromatography is a versatile technique for separating compounds with different polarities.

    • Sublimation can be effective for volatile solids with non-volatile impurities.[14]

  • For liquid compounds:

    • Distillation (simple, fractional, or vacuum) is used to separate liquids with different boiling points.[14]

    • Preparative chromatography (HPLC or flash chromatography) is highly effective for complex mixtures.

  • General Techniques:

    • Extraction (liquid-liquid or solid-liquid) is crucial for initial work-up to remove inorganic salts and highly polar or non-polar impurities.[14][15]

The following decision tree can guide your initial choice of purification technique:

Purification_Decision_Tree start Crude Chlorinated Heterocyclic Compound is_solid Is the compound a solid? start->is_solid is_liquid Is the compound a liquid? is_solid->is_liquid No recrystallization Attempt Recrystallization is_solid->recrystallization Yes distillation Attempt Distillation (Simple/Fractional/Vacuum) is_liquid->distillation Yes oiling_out Does it 'oil out'? recrystallization->oiling_out column_chrom Perform Column Chromatography oiling_out->column_chrom Yes success Pure Compound oiling_out->success No column_chrom->success thermal_stability Is it thermally stable? distillation->thermal_stability prep_chrom Use Preparative Chromatography (HPLC/Flash) thermal_stability->prep_chrom No thermal_stability->success Yes prep_chrom->success

Caption: Decision tree for selecting a primary purification method.

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for specific purification challenges in a question-and-answer format.

Chromatography Troubleshooting

Question: My chlorinated heterocyclic compound is showing severe peak tailing on a silica gel column. What is causing this and how can I fix it?

Answer:

Peak tailing is a common issue when purifying nitrogen-containing heterocycles on silica gel.

Causality: The lone pair of electrons on the nitrogen atom can interact strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This strong interaction leads to slow desorption of the compound from the stationary phase, resulting in a tailed peak. Chlorinated heterocycles can sometimes exhibit increased Lewis acidity, further exacerbating this interaction.

Troubleshooting Steps:

  • Modify the Mobile Phase:

    • Add a basic modifier: Incorporating a small amount of a basic solvent like triethylamine (0.1-1%) or pyridine into your mobile phase can neutralize the acidic silanol groups, reducing the unwanted interaction.

    • Use a more polar solvent: Sometimes, a more polar eluent can better compete with your compound for the active sites on the silica, improving the peak shape.

  • Use a Different Stationary Phase:

    • Alumina (basic or neutral): Basic or neutral alumina can be a good alternative to silica gel for purifying basic compounds.

    • Reversed-phase silica (C18): In reversed-phase chromatography, the stationary phase is non-polar, and a polar mobile phase is used. This can be very effective for separating chlorinated heterocycles, especially if the impurities have different hydrophobicities.

  • Deactivate the Silica Gel: You can pre-treat your silica gel with a solution of your mobile phase containing the basic modifier before packing the column.

Question: I am observing the appearance of a new spot on my TLC plate after running a column, which I suspect is a degradation product. How can I prevent this?

Answer:

Degradation on the column is a significant challenge, particularly with sensitive chlorinated heterocycles.

Causality: The acidic nature of silica gel can catalyze the degradation of certain compounds. The extended contact time with the stationary phase during a long column run increases the likelihood of this occurring.

Troubleshooting Steps:

  • Minimize Contact Time:

    • Use flash chromatography: The higher flow rate in flash chromatography reduces the time your compound spends on the column.

    • Optimize your mobile phase: A well-chosen mobile phase that moves your compound with a reasonable Rf value (around 0.2-0.4) will minimize the run time.

  • Use a Less Acidic Stationary Phase:

    • Neutralized silica gel: Commercially available neutralized silica gels are less acidic and can be a good option.

    • Alumina or Florisil: These are alternative stationary phases that may be less likely to cause degradation.[16]

  • Work at a Lower Temperature: If your compound is thermally labile, consider running the column in a cold room to minimize degradation.

Recrystallization Troubleshooting

Question: My chlorinated pyrimidine intermediate is "oiling out" during crystallization instead of forming solid crystals. What should I do? [9]

Answer:

"Oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution becomes supersaturated at a temperature above the solute's melting point.[8]

Causality: The compound comes out of solution as a liquid instead of a solid, trapping impurities.

Troubleshooting Steps:

  • Choose a Lower-Boiling Solvent: If possible, select a solvent with a boiling point below your compound's melting point.

  • Use a Solvent Mixture: Dissolve your compound in a "good" solvent (one in which it is very soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is less soluble) until the solution becomes cloudy (the cloud point). Gently warm the solution until it becomes clear again, and then allow it to cool slowly. This technique, known as fractional crystallization, can often induce crystal formation.[14]

  • Lower the Crystallization Temperature: Dissolve the compound at a lower temperature, even if it requires more solvent. This can sometimes prevent oiling out.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The small glass particles can provide nucleation sites for crystal growth.

  • Seed the Solution: Add a few small crystals of the pure compound to the cooled solution to initiate crystallization.

The following workflow illustrates the troubleshooting process for "oiling out":

Oiling_Out_Workflow start Compound 'Oils Out' during Recrystallization step1 Try a lower-boiling point solvent start->step1 step2 Use a solvent/anti-solvent system step1->step2 Fails success Successful Crystallization step1->success Success step3 Lower the dissolution temperature step2->step3 Fails step2->success Success step4 Scratch the flask or add seed crystals step3->step4 Fails step3->success Success step4->success Success fail Still 'Oiling Out' step4->fail Fails consider_alt Consider alternative purification method (e.g., chromatography) fail->consider_alt

Caption: Troubleshooting workflow for "oiling out" during recrystallization.

Purity Analysis Troubleshooting

Question: How can I accurately assess the purity of my final chlorinated heterocyclic compound?

Answer:

A single analytical technique is often insufficient to confirm the purity of a compound. A combination of methods is recommended.

Recommended Analytical Techniques:

TechniqueInformation ProvidedCommon Issues for Chlorinated Heterocycles
LC-MS Purity, molecular weight, and identification of impurities.Co-elution of isomers, signal suppression from matrix components.[4]
GC-MS Purity of volatile compounds, identification of volatile impurities.Thermal degradation in the injector, poor peak shape.[4]
NMR (¹H, ¹³C) Structural confirmation, identification and quantification of impurities.Complex spectra, overlapping signals.
Elemental Analysis Confirms the elemental composition (C, H, N, Cl).Inaccurate results if impurities are present.
Melting Point A sharp melting point range indicates high purity.A broad melting range suggests the presence of impurities.

Protocol: Purity Assessment by LC-MS

  • Sample Preparation: Prepare a stock solution of your compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL. Dilute this solution to an appropriate concentration for LC-MS analysis (typically 1-10 µg/mL).

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is a good starting point.

    • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or methanol is commonly used.

    • Detector: Use a UV detector set to a wavelength where your compound has strong absorbance, in series with a mass spectrometer.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) is typically used.

    • Polarity: Run in both positive and negative ion modes to ensure detection of all components.

    • Isotopic Pattern: Look for the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximately 3:1 ratio) to confirm the presence of chlorine in your compound and any chlorinated impurities.[4]

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity. Analyze the mass spectra of any impurity peaks to identify their molecular weights and potential structures.

Section 3: Experimental Protocols

Protocol: Flash Chromatography of a Basic Chlorinated Heterocycle

This protocol describes a general procedure for purifying a basic chlorinated heterocyclic compound using flash chromatography with a modified mobile phase.

  • Slurry Preparation: Dissolve your crude compound in a minimal amount of a strong solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to dryness. This creates a dry-loaded sample, which often leads to better separation.

  • Column Packing:

    • Choose an appropriately sized column for your sample amount.

    • Pack the column with silica gel using your chosen mobile phase. A typical mobile phase for a moderately polar compound might be a mixture of hexane and ethyl acetate.

  • Mobile Phase Modification: Add 0.5% triethylamine to your mobile phase to suppress tailing.

  • Loading the Sample: Carefully add the dry-loaded sample to the top of the packed column.

  • Elution: Run the column using a gradient of your mobile phase, starting with a lower polarity and gradually increasing it. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

References

  • Purge-and-Column-Trap Technique for the Gas Chromatographic Analysis of Halogenated Organic Compounds. Journal of Chromatographic Science. Available at: [Link]

  • Advances in the Analysis of Persistent Halogenated Organic Compounds. LCGC North America. Available at: [Link]

  • Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Davidson Analytical Services. Available at: [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

  • Recrystallization1. University of Wisconsin-Madison. Available at: [Link]

  • Tips & Tricks: Recrystallization. University of Rochester. Available at: [Link]

  • Degradation of Tertiary Alkylamines during Chlorination/Chloramination: Implications for Formation of Aldehydes, Nitriles, Halonitroalkanes, and Nitrosamines. ResearchGate. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Missouri-St. Louis. Available at: [Link]

  • Transformation of cyclic amides and uracil-derived nitrogen heterocycles during chlorination. ScienceDirect. Available at: [Link]

  • Recrystallization (chemistry). Wikipedia. Available at: [Link]

  • Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. MDPI. Available at: [Link]

  • Isolation and identification of impurities in chlorin e6. ResearchGate. Available at: [Link]

  • chlorinated aromatic compounds: Topics by Science.gov. Science.gov. Available at: [Link]

  • The Purification of Organic Compound: Techniques and Applications. Reachem. Available at: [Link]

  • Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. Available at: [Link]

  • Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]

  • Simultaneous removal of chlorinated aromatic hydrocarbons, nitrate, and chromate using micellar-enhanced ultrafiltration. PubMed. Available at: [Link]

  • Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines. PubMed. Available at: [Link]

  • Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Laboratory Techniques of Purification and Isolation. International Journal of Drug Development and Research. Available at: [Link]

  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. Obrnuta faza. Available at: [Link]

  • A Guide to Preparing and Analyzing Chlorinated Pesticides. Restek. Available at: [Link]

  • Why are chlorinated pollutants so difficult to degrade aerobically? Redox stress limits 1,3-dichloprop-1-ene metabolism by Pseudomonas pavonaceae. PubMed Central. Available at: [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]

  • Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]

  • Analytical Purity Method Development and Validation by gas Chromatography of L-valine Methyl Ester Hydrochloride for Production. IISTE.org. Available at: [Link]

  • Online Quantitative Analysis of Chlorine Contents in Chlorinated Paraffins by Facile Raman Spectroscopy. PubMed Central. Available at: [Link]

  • Remediation of a chlorinated aromatic hydrocarbon in water by photoelectrocatalysis. PubMed. Available at: [Link]

  • Chemical Impurities: An Epistemological Riddle with Serious Side Effects. PubMed Central. Available at: [Link]

  • Sources and Types of Impurities in Pharmaceutical Substances. Veeprho. Available at: [Link]

  • Heterocyclic Chemistry. University of Manchester. Available at: [Link]

  • LC Purification Troubleshooting Guide. Waters Corporation. Available at: [Link]

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stability testing of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability testing of this compound. Here, you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity and success of your stability studies.

Introduction

This compound is a heterocyclic compound with potential applications in pharmaceutical development. Understanding its stability under various environmental conditions is a critical prerequisite for its advancement as a drug candidate. Forced degradation, or stress testing, is an essential component of this process, providing crucial insights into the intrinsic stability of the molecule. These studies help in identifying potential degradation products, elucidating degradation pathways, and developing stability-indicating analytical methods, all ofwhich are mandated by regulatory bodies like the ICH.[1][2]

This guide will walk you through the necessary steps to conduct robust stability testing for this compound, ensuring that your experimental design is sound and your results are reliable.

Part 1: Frequently Asked Questions (FAQs)

Here we address some of the common questions researchers may have before initiating stability studies on this compound.

Q1: What are the primary chemical liabilities of this compound?

A1: The primary chemical liabilities of this molecule are rooted in its core structure, which consists of a lactam (a cyclic amide) fused to a dichlorinated benzene ring. The lactam ring is susceptible to hydrolysis under both acidic and basic conditions, which would lead to ring-opening. The dichlorinated aromatic ring is generally stable but can undergo nucleophilic substitution or degradation under harsh conditions such as high heat and pressure. The entire structure may also be sensitive to oxidative and photolytic stress.

Q2: What are the recommended storage conditions for this compound?

A2: Based on its structural motifs, it is recommended to store this compound in a cool, dry, and dark environment. A tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from moisture and atmospheric oxygen, which could promote hydrolytic and oxidative degradation, respectively.

Q3: What is the expected primary degradation pathway under hydrolytic conditions?

A3: The most probable degradation pathway under both acidic and basic hydrolytic stress is the cleavage of the amide bond in the lactam ring. This would result in the formation of a substituted 2-(2-aminoethyl)benzoic acid derivative. The rate of hydrolysis will likely be pH-dependent.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of the parent compound and the formation of its degradation products. A reversed-phase C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a pH modifier like formic or phosphoric acid) is a good starting point.[3][4][5] Detection can be performed using a UV detector at a wavelength where the parent compound and its expected degradation products have significant absorbance. For structural elucidation of the degradation products, hyphenated techniques like LC-MS/MS are invaluable.[6][7][8]

Part 2: Troubleshooting Guide

This section provides solutions to common problems encountered during the stability testing of this compound.

Q1: My HPLC analysis shows poor mass balance after a forced degradation study. What could be the reason?

A1: Poor mass balance can arise from several factors:

  • Formation of non-UV active degradants: Some degradation products may lack a chromophore and thus will not be detected by a UV detector. Consider using a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (MS).

  • Precipitation of the parent compound or degradants: The compound or its degradation products might not be soluble in the stressed sample matrix. Visually inspect your samples for any precipitate. If observed, try dissolving the sample in a stronger organic solvent before HPLC analysis.

  • Adsorption to container surfaces: The compound or its degradants may adsorb to the surface of the storage vial. Using silanized glass vials can mitigate this issue.

  • Formation of volatile degradants: Volatile degradation products may be lost during sample handling. If this is suspected, techniques like headspace GC-MS might be necessary for their identification.

Q2: I am not observing any degradation under the recommended stress conditions. What should I do?

A2: If no degradation is observed, the compound is likely highly stable under those specific conditions. According to ICH guidelines, forced degradation studies should aim for 5-20% degradation.[1] To achieve this, you may need to increase the severity of the stress conditions. For example:

  • Hydrolysis: Increase the concentration of the acid or base, elevate the temperature, or extend the reaction time.

  • Oxidation: Use a higher concentration of the oxidizing agent or a more potent one.

  • Thermal: Increase the temperature.

  • Photolysis: Extend the exposure time to the light source.

Q3: I am observing too many degradation peaks in my chromatogram, making it difficult to analyze. How can I simplify the chromatogram?

A3: A complex degradation profile can be challenging. Consider the following strategies:

  • Reduce the stress level: Decrease the concentration of the stressor, lower the temperature, or shorten the exposure time to generate fewer degradation products, focusing on the primary degradation pathways.

  • Optimize HPLC method: Improve the chromatographic resolution by adjusting the gradient slope, changing the mobile phase pH, or trying a different column chemistry (e.g., a phenyl-hexyl column).

  • Use 2D-LC: Two-dimensional liquid chromatography can provide significantly enhanced resolution for highly complex samples.

Part 3: Experimental Protocols for Forced Degradation Studies

The following are detailed protocols for conducting forced degradation studies on this compound. These are starting points and may need to be optimized based on the observed stability of the compound.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis start Weigh this compound dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) start->dissolve aliquot Aliquot into separate vials for each stress condition dissolve->aliquot acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) oxidation Oxidation (e.g., 3% H2O2, RT) thermal Thermal Stress (e.g., 80°C, solid state) photo Photolytic Stress (ICH Q1B guidelines) neutralize Neutralize/Quench reaction acid->neutralize base->neutralize oxidation->neutralize dissolve_thermal dissolve_thermal thermal->dissolve_thermal Dissolve in solvent photo->neutralize dilute Dilute to final concentration neutralize->dilute hplc Inject into HPLC-UV/MS dilute->hplc data Data Analysis (Peak purity, % degradation, mass balance) hplc->data dissolve_thermal->neutralize

Caption: General workflow for forced degradation studies.

Hydrolytic Degradation

Objective: To assess the stability of the compound in acidic and basic conditions.

Protocol:

  • Acid Hydrolysis:

    • Prepare a stock solution of this compound in a 1:1 mixture of acetonitrile and water at a concentration of 1 mg/mL.

    • In a vial, mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Prepare a control sample with 1 mL of stock solution and 1 mL of water.

    • Incubate the vials at 60°C and collect samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Before analysis, neutralize the samples with an equivalent amount of 0.1 M NaOH.

    • Analyze by HPLC.

  • Base Hydrolysis:

    • Follow the same procedure as for acid hydrolysis, but use 0.2 M NaOH instead of 0.2 M HCl.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis.

Oxidative Degradation

Objective: To evaluate the compound's susceptibility to oxidation.

Protocol:

  • Prepare a stock solution of the compound as described for hydrolytic degradation.

  • In a vial, mix 1 mL of the stock solution with 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.

  • Prepare a control sample with 1 mL of stock solution and 1 mL of water.

  • Keep the vials at room temperature, protected from light, and collect samples at various time points.

  • Analyze by HPLC. The reaction can be quenched by adding a small amount of sodium sulfite solution if necessary.

Thermal Degradation

Objective: To assess the stability of the compound under dry heat.

Protocol:

  • Place a known amount of the solid compound in a vial.

  • Expose the vial to a temperature of 80°C in a calibrated oven.

  • Prepare a control sample and store it at the recommended storage condition.

  • At each time point, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.

Photolytic Degradation

Objective: To determine the compound's sensitivity to light exposure.

Protocol:

  • Expose the solid compound and a solution of the compound (e.g., 0.5 mg/mL in acetonitrile/water) to a light source that conforms to ICH Q1B guidelines.[9] The light source should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Prepare parallel samples wrapped in aluminum foil to serve as dark controls.

  • Place the samples in a photostability chamber, maintaining a constant temperature.

  • At the end of the exposure period, analyze the samples and the dark controls by HPLC.

Recommended HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm (or a wavelength of maximum absorbance) and/or MS detection.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Table 1: Summary of Forced Degradation Conditions

Stress ConditionReagent/ConditionTemperatureDuration (Typical)
Acid Hydrolysis 0.1 M HCl60°C24 hours
Base Hydrolysis 0.1 M NaOH60°C24 hours
Oxidation 3% H₂O₂Room Temperature24 hours
Thermal Dry Heat (Solid)80°C7 days
Photolytic ICH Q1B compliantControlledAs per ICH Q1B

Part 4: Postulated Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways can be postulated. These diagrams are intended to guide the identification of degradation products.

Hydrolytic Degradation Pathway

Under both acidic and basic conditions, the primary degradation is expected to be the hydrolysis of the lactam ring.

Caption: Postulated hydrolytic degradation pathway.

Note: A placeholder image is used for the degradation product as a specific image is not available. The structure would be the ring-opened carboxylic acid and amine.

Oxidative Degradation Pathway

Oxidation could potentially occur at the benzylic position (C4) of the dihydroisoquinoline ring, leading to the formation of a ketone or further oxidative cleavage.

Caption: Postulated oxidative degradation pathway.

Note: A placeholder image is used for the degradation product as a specific image is not available. The structure would have a ketone at the C4 position.

References

  • ICH, Q1A(R2) Stability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (2003). [Link]

  • ICH, Q1B Photostability Testing of New Drug Substances and Products, in International Conference on Harmonisation, (1996). [Link]

  • Alsante, K. M., et al. (2007). The role of purposeful degradation studies in pharmaceutical development. In Pharmaceutical Stress Testing (pp. 1-56). Informa Healthcare.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • Singh, S., & Junwal, M. (2013). A review on forced degradation studies for drug substances and drug products.
  • Kinetics and mechanisms of UV-photodegradation of chlorinated organics in the gas phase. (n.d.). PubMed. [Link]

  • Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. (2020). Nature. [Link]

  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species. (n.d.). ResearchGate. [Link]

  • LC-MS/MS BASED DEREPLICATION OF ISOQUINOLINE-DERIVED ALKALOIDS FROM THE TRUNK BARK OF Unonopsis rufescens (Baill.) R.E.Fr. (Annonaceae). (n.d.). SciELO. [Link]

Sources

Technical Support Center: Purification of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one. This document provides in-depth troubleshooting and practical guidance for researchers encountering purity challenges with this compound. As an N-heterocyclic lactam, its purification can be influenced by factors such as residual starting materials, side-products from cyclization reactions, and its intrinsic solubility profile. This guide is structured to help you diagnose issues and select the most effective purification strategy.

Frequently Asked Questions (FAQs) & Initial Troubleshooting

Q1: My initial analysis (TLC, ¹H NMR) of the crude product shows multiple spots/peaks. What are the likely impurities?

A1: The impurity profile of this compound (PubChem CID: 53408048) is highly dependent on its synthetic route.[1] A common approach to synthesizing the 3,4-dihydroisoquinolin-1(2H)-one scaffold is the Bischler-Napieralski reaction or related cyclizations.[2]

Potential impurities can include:

  • Unreacted Starting Materials: For instance, if synthesized from a substituted phenethylamine derivative, residual starting material may be present.

  • Incomplete Cyclization Intermediate: The acyclic amide precursor may persist if the cyclization conditions (e.g., acid strength, temperature) are not optimal.

  • Over-Aromatization Products: Under harsh dehydrating conditions, the desired product could potentially lose water to form an isoquinoline derivative, though this is less common for the lactam.

  • Regioisomers: Depending on the precursors, isomers with different chlorine substitution patterns could form, although this is less likely with well-defined starting materials.

  • Residual Catalysts or Reagents: Acids (like PPA or H₂SO₄) or coupling agents used in the synthesis can contaminate the crude product.

Your first step should always be an aqueous work-up with a mild base (e.g., NaHCO₃ solution) to remove acidic residues, followed by extraction into an organic solvent like dichloromethane or ethyl acetate.

Q2: How do I perform a quick purity assessment before attempting a large-scale purification?

A2: Analytical Thin-Layer Chromatography (TLC) is the most efficient preliminary check. It provides a rapid visual assessment of the number of components in your crude sample and is essential for developing a column chromatography method.

  • Rationale: TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (eluent).[3] The resulting Retention Factor (Rf) is a characteristic of a compound in a specific solvent system and helps in identifying impurities and selecting purification conditions.

  • Recommendation: Spot your crude material on a silica gel TLC plate and develop it with a moderately polar eluent system, such as 30-50% ethyl acetate in hexanes. Visualize the spots under UV light (254 nm). A pure compound should ideally show a single spot. Multiple spots confirm the presence of impurities.

Troubleshooting Purification Strategies

This section provides a logical workflow for selecting and optimizing a purification method.

PurificationWorkflow Crude Crude Product Analysis Initial Analysis (TLC, ¹H NMR) Crude->Analysis Decision Is the major impurity significantly different in polarity? Analysis->Decision Recrystallize Strategy 1: Recrystallization Decision->Recrystallize  Yes (or if product is highly crystalline) Column Strategy 2: Column Chromatography Decision->Column  No (or multiple impurities) PurityCheck Final Purity Check (TLC, NMR, LC-MS) Recrystallize->PurityCheck Column->PurityCheck Success Pure Product PurityCheck->Success

Caption: General workflow for purifying this compound.

Strategy 1: Recrystallization Troubleshooting

Recrystallization is the preferred method for crystalline solids if impurities have different solubility profiles. It is often faster and more scalable than chromatography.

Q3: I tried to recrystallize my product, but it either oiled out or nothing crashed out upon cooling. What went wrong?

A3: This is a classic issue that points to an inappropriate choice of solvent or incorrect solvent volume. The principle of a good recrystallization solvent is that the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Causality—Oiling Out: This occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated with impurities, depressing the melting point.

  • Causality—No Precipitation: This indicates either that too much solvent was used, keeping the compound in solution even at low temperatures, or the chosen solvent is too good at dissolving the compound at all temperatures.

Troubleshooting Flowchart for Failed Recrystallization

RecrystallizationTroubleshooting Start Recrystallization Attempt Fails Issue What is the issue? Start->Issue OiledOut Product 'Oiled Out' Issue->OiledOut Oiling Out NoCrystals No Crystals Formed Issue->NoCrystals No Precipitation SolventTooHot Possible Cause: Solvent boiling point > Product melting point OiledOut->SolventTooHot TooMuchSolvent Possible Cause: Too much solvent used NoCrystals->TooMuchSolvent SolventTooGood Possible Cause: Solvent is too effective NoCrystals->SolventTooGood Solution_Reheat Solution: Re-heat to dissolve oil, add a small amount of a miscible 'poorer' solvent (anti-solvent) SolventTooHot->Solution_Reheat Solution_Evaporate Solution: Boil off some solvent to concentrate the solution TooMuchSolvent->Solution_Evaporate Solution_AntiSolvent Solution: Add a miscible anti-solvent (e.g., hexanes if using EtOAc) dropwise until cloudy SolventTooGood->Solution_AntiSolvent

Caption: Decision tree for troubleshooting common recrystallization problems.

Q4: Which solvents are a good starting point for this compound?

A4: Based on the structure (a moderately polar lactam), a systematic screening is recommended. Start with solvents of varying polarity. Given its limited water solubility, aqueous systems are unlikely to be effective.[4]

Table 1: Recommended Solvents for Recrystallization Screening

Solvent SystemPolarityRationale & Comments
Ethanol or Isopropanol Polar ProticOften effective for N-heterocycles. May require slow cooling for best crystal growth.
Ethyl Acetate (EtOAc) Polar AproticA versatile solvent. If solubility is too high, consider an EtOAc/Hexanes co-solvent system.
Acetonitrile Polar AproticCan be a good choice for compounds that are highly soluble in other polar solvents.[5]
Toluene Non-polarUseful if impurities are significantly more polar than the product.

See Protocol 1 for a detailed solvent screening methodology.

Strategy 2: Flash Column Chromatography Troubleshooting

Flash chromatography is a powerful technique for separating compounds with similar polarities.[6] It is the method of choice when recrystallization fails or when multiple impurities are present.

Q5: I can't get good separation on my column. The fractions are all mixed. What should I do?

A5: Poor separation is almost always due to an improperly chosen eluent system or poor column packing technique.

  • The Golden Rule of Column Chromatography: The success of your column is determined before you pack it. You must first find a TLC eluent system that gives your target compound an Rf value between 0.25 and 0.35 . Impurities should be well-resolved from this spot.

  • Causality: If the Rf is too high (>0.4), the compound will move too quickly through the column, co-eluting with less polar impurities. If the Rf is too low (<0.2), elution will be slow, leading to band broadening and mixing with more polar impurities.[7]

Table 2: Suggested Eluent Systems for TLC Development

System (v/v)PolarityTarget Compound Class
10-20% EtOAc/HexanesLowFor separating non-polar impurities.
30-50% EtOAc/Hexanes Medium Good starting point for this compound.
5-10% MeOH/DCMHighFor separating highly polar impurities.

See Protocol 2 for the full flash column chromatography procedure.

Q6: My compound seems to be streaking on the TLC plate and the column. How can I fix this?

A6: Streaking is often caused by acidic silica gel interacting with a basic compound, or by sample insolubility/overloading. While the lactam nitrogen in your compound is not strongly basic, residual amines in the starting material might be.

  • Solution 1 (Neutralize Silica): If you suspect an acid-base interaction, add ~1% triethylamine (Et₃N) to your eluent system. This will neutralize the acidic sites on the silica gel, resulting in sharper bands.

  • Solution 2 (Improve Solubility): Ensure your crude material is fully dissolved in a minimal amount of solvent before loading it onto the column. If solubility is an issue, consider dry loading the sample.[7] In this technique, the crude product is dissolved, adsorbed onto a small amount of silica gel or Celite, the solvent is evaporated, and the resulting free-flowing powder is carefully added to the top of the column.

Detailed Experimental Protocols

Protocol 1: Systematic Recrystallization Solvent Screening
  • Preparation: Place ~10-20 mg of your crude product into several small test tubes.

  • Solvent Addition: To each tube, add a different test solvent (from Table 1) dropwise at room temperature, swirling after each drop, until the solid just dissolves. If it dissolves in <0.5 mL, the solvent is too good; the compound is too soluble at room temperature. Set this solvent aside.

  • Heating: If the solid does not dissolve at room temperature after adding ~1 mL, heat the mixture gently in a water or sand bath towards the solvent's boiling point. Continue adding the solvent dropwise until the solid fully dissolves.

  • Cooling: Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. If no crystals form, scratch the inside of the tube with a glass rod to induce nucleation.

  • Ice Bath: Place the tube in an ice-water bath for 15-20 minutes to maximize precipitation.

  • Evaluation: The ideal solvent is one that required heating to dissolve the compound and produced a large quantity of crystalline solid upon cooling.

Protocol 2: High-Purity Flash Column Chromatography
  • Eluent Selection (TLC): As described in Q5, identify a solvent system (e.g., 40% EtOAc/Hexanes) that provides an Rf of 0.25-0.35 for the desired product and separates it from impurities.

  • Column Packing (Slurry Method): a. Place a small plug of cotton or glass wool at the bottom of a glass chromatography column, followed by a thin layer of sand. b. In a beaker, create a slurry of silica gel in your chosen eluent. Use approximately 50-100 g of silica for every 1 g of crude material. c. Pour the slurry into the column. Use a gentle stream of air or pump pressure to pack the silica bed firmly, ensuring no air bubbles are trapped.[8] Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading (Dry Loading Recommended): a. Dissolve your crude product (~1 g) in a minimal amount of a low-boiling solvent (e.g., dichloromethane). b. Add 2-3 g of silica gel or Celite to the solution. c. Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained. d. Carefully add this powder as a uniform layer on top of the packed silica bed. Gently cover with another thin layer of sand.

  • Elution and Fraction Collection: a. Carefully add the eluent to the column, taking care not to disturb the sand layer. b. Apply pressure and begin collecting fractions in test tubes. c. Monitor the elution process by spotting fractions onto TLC plates.

  • Analysis and Consolidation: a. Develop the TLC plates to identify which fractions contain your pure product. b. Combine the pure fractions into a round-bottom flask and remove the solvent via rotary evaporation to yield the purified this compound.

References

Technical Support Center: Resolving Analytical Challenges in the Characterization of Halogenated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to navigating the complexities of halogenated compound analysis. This guide is designed for researchers, analytical chemists, and drug development professionals to provide direct, actionable solutions to common experimental challenges. Our focus is on elucidating the underlying principles of these challenges and offering robust, field-proven troubleshooting strategies.

Frequently Asked Questions (FAQs)

This section addresses high-level conceptual and practical questions that form the foundation of analyzing halogenated compounds.

Q1: Why is the characterization of halogenated compounds inherently challenging?

A1: The analytical difficulty stems from a combination of their diverse physicochemical properties and their presence in complex sample types.[1] Key challenges include:

  • Diverse and Complex Matrices: Halogenated compounds are frequently found in challenging environmental and biological samples, which complicates their isolation and purification.[1][2]

  • Chromatographic Co-elution: Many halogenated isomers and congeners possess very similar physical and chemical properties, leading to overlapping peaks (co-elution) in chromatographic separations, which makes individual identification and quantification difficult.[1][3]

  • Unique Isotopic Patterns: The natural abundance of isotopes for chlorine (³⁵Cl and ³⁷Cl) and bromine (⁷⁹Br and ⁸¹Br) creates characteristic patterns in mass spectrometry. While useful for identification, these patterns can be complex to interpret, especially in molecules with multiple halogen atoms.[1][4]

  • Variable Mass Spectrometry Fragmentation: The fragmentation pathways of halogenated compounds can be highly dependent on the type, number, and position of halogen atoms, making structural elucidation and library matching challenging.[1][5]

  • Ion Suppression in LC-MS: When using Liquid Chromatography-Mass Spectrometry (LC-MS), co-eluting components from the sample matrix can interfere with the ionization of the target analyte, leading to suppressed signal and inaccurate quantification.[1]

  • Ubiquitous Contamination: Certain classes, like per- and polyfluoroalkyl substances (PFAS), are so widespread in consumer and laboratory products that sample contamination is a significant and persistent risk.[6][7][8]

Q2: How can I definitively identify the presence of chlorine or bromine atoms in my compound using mass spectrometry?

A2: The presence of chlorine (Cl) and bromine (Br) is readily confirmed by their distinct isotopic patterns in the mass spectrum, visible at the molecular ion (M+) peak and in any fragments containing the halogen.

  • Single Chlorine Atom: A compound with one chlorine atom will exhibit two peaks, M+ and M+2, with a relative intensity ratio of approximately 3:1, reflecting the natural abundance of ³⁵Cl (75.8%) and ³⁷Cl (24.2%).[4][9]

  • Single Bromine Atom: A compound with one bromine atom will show two peaks, M+ and M+2, with a relative intensity ratio of nearly 1:1, due to the similar abundances of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[4]

  • Multiple Halogen Atoms: The patterns become more complex with multiple halogens. For example, a compound with two chlorine atoms will show three peaks (M+, M+2, M+4) in a characteristic 9:6:1 ratio.[4][9] A compound with two bromine atoms also shows three peaks (M+, M+2, M+4) but in a 1:2:1 ratio.[9]

Table 1: Isotopic Patterns for Chlorine and Bromine in Mass Spectrometry
Number of AtomsHalogenPeaks ObservedApproximate Intensity Ratio
1ChlorineM+, M+23 : 1
2ChlorineM+, M+2, M+49 : 6 : 1
1BromineM+, M+21 : 1
2BromineM+, M+2, M+41 : 2 : 1

Q3: What are the primary sources of background contamination in PFAS analysis, and how can I minimize them?

A3: PFAS are often called "forever chemicals" and are found in an extensive range of materials, leading to high risk of sample contamination during collection, preparation, and analysis.[6][8]

  • Common Contamination Sources: Laboratory equipment and consumables are major culprits. Sources include PTFE, PFA, and FEP components in tubing, vials, caps, septa, and separation columns.[8] Even personal care products worn by analysts can introduce contamination.[8]

  • Minimization Strategies:

    • Use PFAS-Free Consumables: Source vials, pipette tips, gloves, and tubing certified as PFAS-free.[10] Polypropylene is often a safer alternative for vials and safety caps.[10]

    • Solvent and Reagent Purity: Use high-purity, LC-MS grade solvents and reagents.

    • Systematic Blanks: Regularly run instrument, method, and field blanks to monitor for and identify sources of contamination.[10] A clean blank is essential for achieving the ultra-low detection limits required.[8]

    • Modify Instrumentation: If possible, replace fluoropolymer-containing tubing and components in your LC system with stainless steel or PEEK alternatives.

    • Meticulous Sample Handling: Follow strict protocols to avoid any contact between the sample and potential contamination sources.

Q4: When should I choose Gas Chromatography (GC) versus Liquid Chromatography (LC) for my halogenated analytes?

A4: The choice between GC and LC is primarily dictated by the analyte's volatility, thermal stability, and polarity.[11][12]

  • Gas Chromatography (GC): This is the preferred technique for volatile and semi-volatile halogenated compounds that are thermally stable.[11][12] It is widely used for analyzing compounds like polybrominated diphenyl ethers (PBDEs), polychlorinated biphenyls (PCBs), and many organochlorine pesticides.[3][13] The use of an Electron Capture Detector (ECD) provides excellent sensitivity for electronegative compounds like these.[3][14]

  • Liquid Chromatography (LC): LC coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for non-volatile, polar, or thermally labile halogenated compounds.[11] This makes it essential for the analysis of PFAS (like PFOA and PFOS), which are often ionic and not amenable to GC without derivatization.[11] It is also used for analyzing thermally sensitive flame retardants like hexabromocyclododecane (HBCD).[13]

Troubleshooting Guides

This section provides systematic workflows to diagnose and resolve common experimental problems.

Guide 1: Poor Peak Shape in Gas Chromatography (Tailing, Fronting, Splitting)

Problem: You are observing asymmetric or split peaks for your halogenated analytes, compromising resolution and integration accuracy.

Causality: Poor peak shape is typically caused by unwanted interactions within the GC system or improper method parameters. Halogenated compounds, especially those with polar groups, can interact with active sites (e.g., exposed silanols) in the injector liner or column.[1] Thermal degradation in a hot injector can also lead to peak distortion.[1]

Troubleshooting Workflow:

G start Poor Peak Shape Observed (Tailing, Fronting, Split) check_scope Affects all peaks or only specific analytes? start->check_scope all_peaks All Peaks check_scope->all_peaks All specific_peaks Specific (Active) Analytes check_scope->specific_peaks Specific leak_check 1. Check for Leaks (Septum, Ferrule, Connections) all_peaks->leak_check liner_activity 1. Check Inlet Liner (Is it deactivated? Contaminated?) specific_peaks->liner_activity column_install 2. Verify Column Installation (Correct depth in inlet/detector) leak_check->column_install solution_leak Action: Tighten fittings, replace septum/ferrules. leak_check->solution_leak flow_rate 3. Check Flow Rate (Verify carrier gas velocity) column_install->flow_rate solution_install Action: Reinstall column per manufacturer's guide. column_install->solution_install solution_flow Action: Measure and adjust flow rate. flow_rate->solution_flow temp_degrade 2. Check Inlet Temperature (Is it too high? Analyte degradation?) liner_activity->temp_degrade solution_liner Action: Replace with a new, deactivated liner. liner_activity->solution_liner column_bleed 3. Check Column (Contamination, phase degradation?) temp_degrade->column_bleed solution_temp Action: Lower inlet temperature in 10-20°C increments. temp_degrade->solution_temp solution_column Action: Trim column inlet (15-30 cm). If no improvement, replace column. column_bleed->solution_column

Caption: A decision tree for diagnosing GC peak shape issues.

Guide 2: Low or No Signal Intensity in Mass Spectrometry

Problem: Your target halogenated analyte is not appearing in your chromatogram, or the signal is too low for reliable quantification.

Causality: This common issue can arise from problems at any stage of the analytical workflow, from sample preparation to detection. For LC-MS, ion suppression is a frequent cause, where matrix components co-elute with the analyte and compete for ionization in the source.[1][15] In GC-MS, a contaminated ion source is a primary suspect, as active surfaces can adsorb analytes or interfere with ionization.[16]

Troubleshooting Workflow:

G start Low or No MS Signal check_sample 1. Verify Sample Preparation - Concentration appropriate? - Analyte stable in solvent? - Internal standard visible? start->check_sample check_chrom 2. Check Chromatography - Is a peak visible in UV/other detector? - Has retention time shifted drastically? check_sample->check_chrom Sample OK solution_sample Action: Re-prepare sample. Use labeled internal standard to diagnose matrix effects. check_sample->solution_sample Problem Found check_ms 3. Check MS Parameters - Correct m/z monitored? - Ionization mode correct (ESI+/-, EI)? - Dwell times sufficient? check_chrom->check_ms Chroma OK solution_chrom Action: Re-develop LC/GC method. Improve separation from matrix. check_chrom->solution_chrom Problem Found check_source 4. Check MS Hardware - Run system tune/check. - Is tune report within spec? - EM voltage abnormally high? check_ms->check_source Params OK solution_ms Action: Optimize MS method. Perform infusion of standard to maximize signal. check_ms->solution_ms Problem Found solution_source Action: Clean the ion source, capillary, and ion optics. check_source->solution_source Problem Found

Caption: Troubleshooting workflow for low MS signal.

Guide 3: Diagnosing Ion Source Contamination from Halogenated Solvents in GC-MS

Problem: You observe gradually worsening peak tailing, especially for later-eluting compounds, after repeated injections of samples dissolved in halogenated solvents like dichloromethane (DCM).

Causality: This specific issue is often misdiagnosed as column or inlet contamination. The root cause can be the chemical decomposition of chlorinated solvents on the hot metal surfaces of the MS ion source.[17] This reaction can form non-volatile metal salts, such as ferrous chloride (FeCl₂), which create active sites that adsorb analytes, causing them to release slowly and produce tailing peaks.[17]

Diagnostic and Resolution Protocol:

  • Symptom Confirmation: The key symptom is peak tailing that worsens with the number of injections using a halogenated solvent and primarily affects less volatile compounds. The issue is not resolved by changing the inlet liner or trimming the column.[17]

  • Diagnostic Test: To confirm, vent the mass spectrometer and remove the ion source. Alternatively, without venting, you can heat the ion source to a higher-than-normal temperature (e.g., 320°C) and scan the background for the characteristic isotopic pattern of FeCl₂⁺ (m/z 126, 128, 130).[17]

  • Resolution: The only effective solution is to physically clean the ion source according to the manufacturer's protocol. This typically involves disassembly and mechanical polishing of the source components with an abrasive slurry, followed by sonication in a series of solvents.

  • Prevention: The most robust preventative measure is to avoid using halogenated solvents for sample injection into a GC-MS system.[17] If unavoidable, perform ion source cleaning as a more frequent preventative maintenance task.

Experimental Protocols

Detailed methodologies for key experiments are provided below as a starting point for method development.

Protocol 1: General Method for Analysis of Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Samples by LC-MS/MS

This protocol outlines a general method for the analysis of halogenated pharmaceuticals in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), adapted from principles in EPA methods 533 and 537.1.[11]

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Objective: To extract and concentrate PFAS from water samples while removing interfering matrix components.

  • Procedure:

    • Condition a weak anion exchange (WAX) or polymeric reversed-phase (e.g., Oasis HLB) SPE cartridge with methanol followed by reagent water.

    • Add an isotopically labeled internal standard mix to a 250-500 mL water sample.

    • Load the sample onto the SPE cartridge at a flow rate of approximately 10-15 mL/min.

    • Wash the cartridge with a buffer (e.g., acetate buffer) to remove interferences.

    • Dry the cartridge thoroughly with nitrogen gas.

    • Elute the PFAS analytes with a small volume of methanol, potentially modified with a weak base like ammonium hydroxide.

    • Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in 1 mL of 96:4 methanol/water.

2. LC-MS/MS Analysis

  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • LC Conditions:

    • Column: C18 analytical column (e.g., 2.1 x 100 mm, 3.5 µm).

    • Mobile Phase A: 20 mM ammonium acetate in water.

    • Mobile Phase B: Methanol.

    • Gradient: A typical starting condition is 90% A, ramping to 98% B over 15-20 minutes.

    • Flow Rate: 0.2-0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least two transitions per analyte for confident identification.

    • Source Parameters: Optimize gas flows, temperatures, and voltages for the specific instrument and analytes.

3. Data Analysis

  • Quantify PFAS analytes using a calibration curve prepared with standards.

  • Crucially, use the corresponding isotopically labeled internal standards to correct for matrix effects and variations in instrument response, which is essential for accurate quantification.[1]

References

  • MDPI. (n.d.). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks. Retrieved from [Link]

  • Battelle. (n.d.). Top Challenges in PFAS Analysis (And How to Solve Them). Inside Battelle Blog. Retrieved from [Link]

  • PubMed Central. (n.d.). Advances in Instrumental Analysis of Brominated Flame Retardants: Current Status and Future Perspectives. Retrieved from [Link]

  • LCGC International. (2024, July 18). The Biggest Analytical Challenges in PFAS Testing. Retrieved from [Link]

  • Speciation.net. (n.d.). Typical Challenges for PFAS Analysis. EVISA's News. Retrieved from [Link]

  • PMC - NIH. (n.d.). Analysis of brominated flame retardants in the aquatic environment: a review. Retrieved from [Link]

  • Arome Science. (n.d.). PFAS Analysis: Challenges in Detecting Forever Chemicals. Retrieved from [Link]

  • ResearchGate. (n.d.). Review of methods used to analyse brominated flame retardants in environmental samples. Retrieved from [Link]

  • Scientific Laboratory Supplies. (n.d.). PFAS: How to Detect, Analyse, and Avoid Contamination. Retrieved from [Link]

  • Scribd. (n.d.). Halogen Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • (2010, February 1). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • ResearchGate. (n.d.). Sample handling and analysis of brominated flame retardants in soil and sludge samples. Retrieved from [Link]

  • Chemical Science (RSC Publishing). (2019, November 18). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Retrieved from [Link]

  • (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Agilent. (2024, November 21). GC and GC/MS Frequently Asked Questions. Retrieved from [Link]

  • Davidson Analytical Services. (n.d.). Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Tailing of Chromatographic Peaks in GC-MS Caused by Interaction of Halogenated Solvents with the Ion Source. Retrieved from [Link]

  • Restek. (2015, October 19). Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection. Retrieved from [Link]

  • ResearchGate. (2016, March 1). How can I confirmed the contamination of the ion source in GCMSD Agilent technology?. Retrieved from [Link]

  • PubMed Central. (2023, November 2). Perspective on halogenated organic compounds. Retrieved from [Link]

Sources

Validation & Comparative

comparing the biological activity of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one with other isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

The isoquinolinone scaffold is a "privileged structure" in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with a wide array of pharmacological activities.[1][2][3][4] A particularly fruitful area of research has been the development of isoquinolinone derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP).[5] This guide provides an in-depth comparison of the biological activity of a specific research compound, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one , with several clinically approved and well-characterized isoquinolinone-based PARP inhibitors: Olaparib, Niraparib, Talazoparib, and Veliparib.

This analysis is designed for researchers, scientists, and drug development professionals to illuminate the structure-activity relationships that govern efficacy and to provide a framework for evaluating novel compounds in this class.

The Central Role of PARP in Cancer Therapy

Poly(ADP-ribose) polymerase (PARP), particularly PARP-1 and PARP-2, is a family of nuclear enzymes critical for cellular homeostasis.[5][6] A key function of PARP is to detect single-strand breaks (SSBs) in DNA and initiate their repair through the Base Excision Repair (BER) pathway.[7][8] In the context of oncology, inhibiting PARP has become a cornerstone of targeted therapy, especially for cancers harboring defects in other DNA repair pathways.

This therapeutic strategy is built on the concept of synthetic lethality . In healthy cells, if the PARP-mediated BER pathway is blocked, the cell can still repair DNA damage using the high-fidelity Homologous Recombination (HR) pathway. However, certain cancers, notably those with inherited mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[9][10] In these HR-deficient cancer cells, inhibiting PARP leaves them with no effective means to repair DNA damage.[11] The accumulation of unrepaired SSBs leads to the collapse of replication forks, the formation of lethal double-strand breaks (DSBs), and ultimately, cell death (apoptosis).[7]

Comparative Analysis of Biological Activity

The therapeutic efficacy of a PARP inhibitor is not solely defined by its ability to block the enzyme's catalytic activity. A dual mechanism, involving both catalytic inhibition and "PARP trapping," dictates the ultimate biological outcome.[12][13]

  • Catalytic Inhibition: The inhibitor competes with the native substrate (NAD+) to bind to the catalytic domain of PARP, preventing the synthesis of poly(ADP-ribose) chains and subsequent recruitment of DNA repair proteins.[13]

  • PARP Trapping: This is considered a more cytotoxic mechanism.[13] The inhibitor physically traps the PARP enzyme on the DNA at the site of the break, forming a PARP-DNA complex.[7][14] This complex is a significant physical barrier to DNA replication and transcription, leading to more profound genomic instability and cell death.[12]

The potency of PARP trapping varies significantly among different inhibitors and is a key differentiator in their biological activity.[13]

Table 1: Comparative In Vitro Potency of Isoquinolinone PARP Inhibitors
CompoundPARP-1 InhibitionPARP-2 InhibitionKey Structural Features
This compound Data not publicly availableData not publicly availableDichloro substitution on the isoquinolinone core
Olaparib IC50: ~5 nM[6]IC50: ~1 nM[6]Phthalazinone core
Niraparib IC50: 3.8 nM[15]IC50: 2.1 nM[15]Indazole carboxamide core
Veliparib Ki: 5.2 nM[16][17]Ki: 2.9 nM[16][17]Benzimidazole carboxamide core
Talazoparib IC50: ~0.57 nM-Fluorobenzoyl-fused tricyclic core

Note: IC50 and Ki values can vary based on assay conditions. The data presented are representative values from published literature.

Structure-Activity Relationship (SAR) Insights

The chemical structure of each inhibitor profoundly influences its interaction with the PARP enzyme and its trapping efficiency.

  • This compound : While specific data for this compound is sparse in public literature, SAR studies on related isoquinolinones suggest that halogen substitutions on the aromatic ring can significantly impact potency.[18][19] The electron-withdrawing nature of the chlorine atoms at positions 5 and 7 is hypothesized to modulate the electronic properties of the scaffold, potentially enhancing binding affinity to the nicotinamide-binding pocket of the PARP enzyme. Further experimental validation is required to confirm its specific activity profile.

  • Olaparib : As one of the first-in-class PARP inhibitors, its phthalazinone core serves as a foundational scaffold.[6] It exhibits a good balance of catalytic inhibition and moderate PARP trapping.

  • Veliparib : This compound is known to be a potent catalytic inhibitor but a relatively weak PARP trapper.[13] This characteristic may contribute to its different toxicity profile and its investigation primarily in combination with DNA-damaging agents.[20]

  • Talazoparib : Among the approved inhibitors, Talazoparib is distinguished by its exceptional PARP trapping ability, being approximately 100-fold more potent at trapping than Olaparib.[12][13] This potent trapping is a major contributor to its high cytotoxicity, even at low concentrations.[13]

Mechanism of Action: Disrupting DNA Single-Strand Break Repair

The following diagram illustrates the critical role of PARP in DNA repair and the mechanism by which isoquinolinone-based inhibitors induce synthetic lethality in HR-deficient cancer cells.

PARP_Mechanism cluster_HR In HR-Deficient Cells (e.g., BRCA1/2 mutant) DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation (Binds to SSB) DNA_Damage->PARP1 PARylation Auto-PARylation (Synthesizes PAR chains) PARP1->PARylation Recruitment Recruitment of Repair Proteins (e.g., XRCC1) PARylation->Recruitment SSB_Accum SSB Accumulation Repair Successful SSB Repair (Base Excision Repair) Recruitment->Repair Cell_Survival Cell Survival Repair->Cell_Survival Inhibitor Isoquinolinone PARP Inhibitor Block Catalytic Inhibition & PARP Trapping Inhibitor->Block Block->PARylation Blocks PAR synthesis Traps PARP on DNA Block->SSB_Accum Replication_Fork Replication Fork Collapse SSB_Accum->Replication_Fork DSB Double-Strand Break (DSB) Replication_Fork->DSB HR_Fail Failed DSB Repair DSB->HR_Fail Apoptosis Apoptosis (Cell Death) HR_Fail->Apoptosis

Caption: PARP-1 inhibition pathway in HR-deficient cells.

Experimental Protocols for Comparative Evaluation

To ensure trustworthiness and reproducibility, standardized assays are critical for comparing novel inhibitors like this compound against established benchmarks.

Protocol 1: In Vitro PARP-1 Enzymatic Assay (Fluorescence-Based)

This protocol describes a common method to determine the IC50 value of a test compound by measuring its ability to inhibit PARP-1's enzymatic activity.

Causality: The assay quantifies the incorporation of biotinylated NAD+ onto histone proteins, a direct product of PARP-1 activity. Inhibition of PARP-1 results in a reduced signal.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone H1 (PARP-1 substrate)

  • Biotinylated NAD+

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl2, 250 µM DTT)

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • Streptavidin-Europium (detection reagent)

  • 96-well black microtiter plates

  • Test compounds (serial dilutions in DMSO)

Procedure:

  • Plate Coating: Coat the 96-well plate with Histone H1 overnight at 4°C. Wash 3x with wash buffer (e.g., PBS + 0.05% Tween-20).

  • Compound Addition: Add 2 µL of serially diluted test compound or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Prepare a reaction mixture containing PARP-1 enzyme, activated DNA, and biotinylated NAD+ in assay buffer. Add this mixture to all wells to start the reaction.

  • Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Reaction Termination: Stop the reaction by washing the plate 3x with wash buffer to remove unincorporated biotinylated NAD+.

  • Detection: Add Streptavidin-Europium solution to each well and incubate for 60 minutes at room temperature.

  • Data Acquisition: Read the time-resolved fluorescence on a compatible plate reader.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the data and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell-Based Cytotoxicity Assay (CellTiter-Glo® Luminescent Assay)

This protocol measures the cytotoxic effect of the inhibitors on cancer cells, particularly those with known DNA repair deficiencies (e.g., BRCA1-mutant HCC1937 breast cancer cells).

Causality: The assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. A decrease in the luminescent signal corresponds to increased cytotoxicity.

Materials:

  • BRCA1-mutant cancer cell line (e.g., HCC1937)

  • Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

  • 96-well clear-bottom, white-walled tissue culture plates

  • Test compounds (serial dilutions)

  • CellTiter-Glo® Luminescent Cell Viability Assay Reagent

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells into the 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include wells with vehicle (DMSO) as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Return the plate to the incubator and incubate for 72-120 hours. The duration is critical to observe the full effect of DNA damage accumulation.

  • Assay Reagent Preparation: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for ~30 minutes.

  • Lysis and Signal Generation: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

  • Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: Calculate the percentage of viable cells compared to the vehicle control for each concentration. Plot the dose-response curve and determine the GI50 (concentration for 50% growth inhibition) or CC50 (concentration for 50% cytotoxicity).

Workflow Start Start Seed 1. Seed Cells (e.g., 5,000 cells/well) Start->Seed Adhere 2. Incubate Overnight (Allow cells to adhere) Seed->Adhere Treat 3. Add Serial Dilutions of Isoquinolinone Inhibitors Adhere->Treat Incubate_Long 4. Incubate for 72-120 hours Treat->Incubate_Long Equilibrate 5. Equilibrate Plate and Reagent to Room Temperature Incubate_Long->Equilibrate Add_Reagent 6. Add CellTiter-Glo® Reagent (Induces Lysis) Equilibrate->Add_Reagent Stabilize 7. Shake (2 min) & Rest (10 min) (Stabilize Signal) Add_Reagent->Stabilize Read 8. Read Luminescence Stabilize->Read Analyze 9. Calculate GI50/CC50 Values Read->Analyze End End Analyze->End

Caption: Experimental workflow for a cell-based cytotoxicity assay.

Conclusion

The isoquinolinone scaffold remains a highly valuable starting point for the design of potent PARP inhibitors. While established drugs like Olaparib, Niraparib, and particularly the potent PARP-trapper Talazoparib, have set high benchmarks, novel derivatives such as This compound offer opportunities to explore new regions of chemical space. The specific dichloro substitution pattern represents a rational design strategy to enhance enzyme binding affinity, though this requires empirical validation through the robust enzymatic and cell-based assays detailed herein. The ultimate biological activity and therapeutic potential of any new isoquinolinone derivative will be defined by the interplay between its catalytic inhibition and, perhaps more importantly, its ability to trap PARP on DNA, a key driver of cytotoxicity in genetically defined cancers.

References

  • Title: Olaparib: an oral PARP-1 and PARP-2 inhibitor with promising activity in ovarian cancer Source: Future Oncology URL: [Link]

  • Title: Veliparib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Talazoparib - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization Source: PubMed URL: [Link]

  • Title: Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design Source: PMC (PubMed Central) URL: [Link]

  • Title: Olaparib - NCI Source: National Cancer Institute URL: [Link]

  • Title: What is the mechanism of Niraparib Tosylate? Source: Patsnap Synapse URL: [Link]

  • Title: About Olaparib | How It Works & its Impact on Cancer Source: Worldwide Cancer Research URL: [Link]

  • Title: Niraparib | C19H20N4O | CID 24958200 Source: PubChem URL: [Link]

  • Title: talazoparib - My Cancer Genome Source: My Cancer Genome URL: [Link]

  • Title: Profile of veliparib and its potential in the treatment of solid tumor | OTT Source: OncoTargets and Therapy URL: [Link]

  • Title: An In-Depth Review of Niraparib in Ovarian Cancer: Mechanism of Action, Clinical Efficacy and Future Directions Source: PubMed Central URL: [Link]

  • Title: Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review Source: Semantic Scholar URL: [Link]

  • Title: veliparib - My Cancer Genome Source: My Cancer Genome URL: [Link]

  • Title: Talazoparib | C19H14F2N6O | CID 135565082 Source: PubChem URL: [Link]

  • Title: Niraparib and Advanced Ovarian Cancer: A Beacon in the Non-BRCA Mutated Setting Source: MDPI URL: [Link]

  • Title: Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs Source: Scientia URL: [Link]

  • Title: Olaparib (Lynparza) | Breast Cancer Now Source: Breast Cancer Now URL: [Link]

  • Title: Development of the PARP inhibitor talazoparib for the treatment of advanced BRCA1 and BRCA2 mutated breast cancer Source: PubMed Central URL: [Link]

  • Title: Isoquinoline derivatives and its medicinal activity Source: World Journal of Advanced Research and Reviews URL: [Link]

  • Title: Olaparib in Clinical Practice: Efficacy, Applications, and Future Directions Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Veliparib's Future in Research & Care Source: Bulat Pharmaceutical URL: [Link]

  • Title: Structure-activity relationships in vitro | Download Table Source: ResearchGate URL: [Link]

  • Title: 5,7-Dichloro-3,4-dihydroisoquinolin-1(2H)-one | C9H7Cl2NO | CID 53408048 Source: PubChem URL: [Link]

  • Title: Structure-activity relationship studies of isoquinolinone type anticancer agent Source: PubMed URL: [Link]

  • Title: A Review of PARP-1 Inhibitors: Assessing Emerging Prospects and Tailoring Therapeutic Strategies Source: Thieme Connect URL: [Link]

Sources

A Researcher's Guide to the In Vitro Evaluation of Novel PARP Inhibitors: A Comparative Analysis Featuring 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of emerging Poly (ADP-ribose) Polymerase (PARP) inhibitors, using the novel compound 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one as a case study for comparison against established clinical PARP inhibitors. As researchers and drug development professionals, it is critical to employ robust and standardized methodologies to ascertain the potency, selectivity, and cellular efficacy of new chemical entities targeting the PARP family of enzymes. This document offers detailed experimental protocols, explains the rationale behind these assays, and presents a clear structure for data comparison, empowering you to conduct a thorough and meaningful evaluation of your PARP inhibitor candidates.

The Central Role of PARP in DNA Repair and Cancer Therapy

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes integral to several cellular processes, most notably the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1] When PARP enzymes detect a single-strand break, they bind to the damaged DNA and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation acts as a scaffold to recruit other DNA repair proteins to the site of damage.[2]

The therapeutic strategy of PARP inhibition is rooted in the concept of "synthetic lethality."[1] In cancer cells with deficiencies in other DNA repair pathways, such as those with mutations in the BRCA1 or BRCA2 genes which are crucial for homologous recombination (HR)-mediated double-strand break (DSB) repair, the inhibition of PARP-mediated SSB repair leads to the accumulation of DSBs during DNA replication.[2] The inability of these cancer cells to repair these DSBs results in genomic instability and, ultimately, cell death.[1]

Comparing PARP Inhibitors: More Than Just Catalytic Inhibition

While the primary mechanism of action of PARP inhibitors is the competitive inhibition of the PARP catalytic domain, another critical aspect to consider is "PARP trapping."[3] This phenomenon occurs when the inhibitor not only blocks the catalytic activity of PARP but also stabilizes the PARP-DNA complex, preventing the enzyme from dissociating from the DNA.[3] This trapped PARP-DNA complex can itself be a cytotoxic lesion, further enhancing the anti-tumor activity of the inhibitor.[3] Different PARP inhibitors exhibit varying degrees of PARP trapping potency, which can contribute to differences in their clinical efficacy.[3]

A Comparative Look at Established PARP Inhibitors

To provide a benchmark for the evaluation of novel compounds like this compound, it is essential to compare their in vitro profiles with those of well-characterized PARP inhibitors. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for several FDA-approved PARP inhibitors against PARP1 and PARP2 enzymes.

PARP InhibitorPARP1 IC50 (nM)PARP2 IC50 (nM)Reference(s)
Olaparib1-191-251[3]
Rucaparib0.8-3.228.2[3]
Niraparib2-352-15.3[3]
Talazoparib~0.57Not widely reported

Note: IC50 values can vary between different studies and assay conditions.

Experimental Workflows for In Vitro Characterization

To comprehensively assess a novel PARP inhibitor, a series of in vitro assays should be performed. The following sections provide detailed, step-by-step protocols for key experiments.

Diagram: Experimental Workflow for PARP Inhibitor Evaluation

G cluster_enzymatic Enzymatic Assays cluster_cellular Cell-Based Assays cluster_downstream Mechanism of Action enzymatic_assay PARP1/PARP2 Enzymatic Assay (Fluorometric or Colorimetric) ic50_determination IC50 Determination enzymatic_assay->ic50_determination Determine potency cell_viability Cell Viability Assay (e.g., CellTiter-Glo®) enzymatic_assay->cell_viability Translate to cellular context clonogenic_survival Clonogenic Survival Assay cell_viability->clonogenic_survival Assess long-term survival western_blot Western Blot for PAR levels cell_viability->western_blot Verify target engagement dna_damage DNA Damage Assay (γH2AX staining) clonogenic_survival->dna_damage Confirm DNA damage induction parp_trapping PARP Trapping Assay

Caption: A streamlined workflow for the in vitro evaluation of novel PARP inhibitors.

Protocol 1: PARP1/PARP2 Enzymatic Assay (Fluorometric)

This assay quantifies the enzymatic activity of PARP by measuring the consumption of its substrate, NAD+.

Materials:

  • Recombinant human PARP1 or PARP2 enzyme

  • Activated DNA (e.g., sonicated calf thymus DNA)

  • NAD+

  • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 4 mM MgCl2, 1 mM DTT)

  • Novel PARP inhibitor (e.g., this compound) and reference inhibitors

  • NAD+/NADH detection kit (e.g., NAD/NADH-Glo™ Assay)

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound and reference inhibitors in PARP assay buffer. A typical starting concentration range is 1 nM to 100 µM. Include a vehicle control (e.g., DMSO).

  • Enzyme and DNA Preparation: Prepare a working solution of PARP enzyme and activated DNA in PARP assay buffer.

  • Assay Plate Setup: Add 5 µL of the compound dilutions to the wells of the 384-well plate.

  • Enzyme/DNA Addition: Add 10 µL of the PARP enzyme/activated DNA mixture to each well.

  • Incubation: Incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation: Initiate the enzymatic reaction by adding 10 µL of NAD+ solution to each well.

  • Reaction Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection: Add the NAD+/NADH detection reagent according to the manufacturer's protocol.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Cell Viability Assay

This assay assesses the effect of the PARP inhibitor on the proliferation of cancer cell lines, particularly comparing BRCA-proficient and BRCA-deficient lines.

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436, CAPAN-1)

  • BRCA-wild-type cancer cell line (e.g., MCF-7, MDA-MB-231)

  • Complete cell culture medium

  • Novel PARP inhibitor and reference inhibitors

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • 96-well clear bottom white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and reference inhibitors. Include a vehicle control.

  • Incubation: Incubate the cells for 72-96 hours.

  • Assay Procedure: Perform the CellTiter-Glo® assay according to the manufacturer's instructions.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis: Calculate the percent viability for each compound concentration relative to the vehicle control and determine the IC50 value.

Protocol 3: Clonogenic Survival Assay

This long-term assay measures the ability of single cells to form colonies after treatment with a PARP inhibitor, providing a more stringent assessment of cytotoxicity.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Novel PARP inhibitor and reference inhibitors

  • 6-well plates

  • Crystal violet staining solution (0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and reference inhibitors for a defined period (e.g., 24 hours or continuous exposure).

  • Colony Formation: Wash the cells and add fresh medium. Incubate for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with methanol and stain with crystal violet solution.

  • Colony Counting: Count the number of colonies (typically >50 cells) in each well.

  • Data Analysis: Calculate the surviving fraction for each treatment condition relative to the vehicle control and plot the dose-response curves.

Visualizing the PARP Signaling Pathway

Understanding the context in which PARP inhibitors function is crucial. The following diagram illustrates the central role of PARP in the DNA damage response.

Diagram: PARP Signaling in DNA Single-Strand Break Repair

G cluster_dna_damage DNA Damage cluster_parp_activation PARP Activation & PARylation cluster_repair_recruitment Recruitment of Repair Machinery cluster_inhibition PARP Inhibition cluster_outcome Cellular Outcome DNA_damage DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_damage->PARP1 recruits PARylation PARP1 auto-PARylation and PAR chain synthesis PARP1->PARylation catalyzes Inhibition Catalytic Inhibition & PARP Trapping PARP1->Inhibition XRCC1 XRCC1 PARylation->XRCC1 recruits NAD NAD+ NAD->PARylation substrate LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair_complex BER Repair Complex LIG3->Repair_complex POLB->Repair_complex SSB_repair SSB Repair Repair_complex->SSB_repair PARP_inhibitor 5,7-dichloro-3,4-dihydro-2H- isoquinolin-1-one (or other PARPi) PARP_inhibitor->PARP1 binds to Inhibition->PARylation blocks DSB_formation DSB Formation (in HR-deficient cells) Inhibition->DSB_formation leads to Apoptosis Apoptosis DSB_formation->Apoptosis induces

Caption: The role of PARP1 in single-strand break repair and the mechanism of PARP inhibitors.

Conclusion and Future Directions

The in vitro evaluation of novel PARP inhibitors is a multifaceted process that requires a systematic and comparative approach. By employing the standardized protocols outlined in this guide, researchers can generate robust and reproducible data on the enzymatic potency, cellular efficacy, and mechanism of action of their compounds of interest. While this guide uses this compound as an illustrative example, the principles and methodologies are broadly applicable to any novel PARP inhibitor. The data generated from these in vitro studies will be instrumental in guiding further preclinical and clinical development, with the ultimate goal of identifying new and improved therapies for patients with cancer.

References

  • Burkart, V., et al. (1999). Potent beta-cell protection in vitro by an isoquinolinone-derived PARP inhibitor. Hormone and Metabolic Research, 31(11), 617-620.
  • Cosi, C., et al. (2002). Novel Isoquinolinone-Derived Inhibitors of Poly(ADP-ribose) Polymerase-1: Pharmacological Characterization and Neuroprotective Effects in an in Vitro Model of Cerebral Ischemia. Journal of Pharmacology and Experimental Therapeutics, 301(1), 97-104.
  • Di Rella, F., et al. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1853.
  • Lord, C. J., & Ashworth, A. (2017). PARP inhibitors: Synthetic lethality in the clinic. Science, 355(6330), 1152-1158.
  • Peukert, S., et al. (2005). Poly(ADP-Ribose) Polymerase-1 (PARP-1) Inhibitors Based on a Tetrahydro-1(2H)-isoquinolinone Scaffold: Synthesis, Biological Evaluation and X-ray Crystal Struct... VCOT Open.
  • Zandarashvili, L., et al. (2020). Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status. International Journal of Molecular Sciences, 21(7), 2403.
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  • Zandarashvili, L., et al. (2020).
  • Liao, H., et al. (2020). Model selection is critical for detecting changes in PARP inhibitor...
  • Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. Proceedings of the National Academy of Sciences, 119(11), e2119455119.
  • Rudolph, J., et al. (2022). Summary of inhibition measurements for PARPi with PARP1 and PARP2 and...
  • Liao, H., et al. (2021). Unmatched Cell Line Collections Are Not Optimal for Identification of PARP Inhibitor Response and Drug Synergies. Cancers, 13(19), 4895.
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  • Murai, J., et al. (2014). Trapping of PARP1 and PARP2 by clinical PARP inhibitors. Cancer Research, 74(1), 209-219.
  • Singh, M., et al. (2017). In vitro analysis of PARP inhibitor nanoformulations. Journal of Nanomedicine & Nanotechnology, 8(5), 1000469.
  • Ramesh, S., et al. (2023).
  • Sunshine Pharma. (n.d.). 5,7-dichloro-3,4-dihydro-2,6(1H)-Isoquinolinedicarboxylic Acid, 2-(1,1-dimethylethyl) 6-methyl Ester CAS 851784-80-0. Home Sunshine Pharma.
  • BenchChem. (2025). A Comparative Analysis of PARP Inhibitors: A Guide for Researchers. BenchChem.
  • Al-Jumaili, A., et al. (2023). Identification and Characterization of Novel Inhibitors of Human Poly(ADP-Ribose) Polymerase-1. International Journal of Molecular Sciences, 24(13), 10839.
  • Wang, Y., et al. (2019). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules, 24(18), 3328.
  • Rudolph, J., et al. (2022). Inhibitors of PARP: Number crunching and structure gazing. PNAS.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of Dichlorinated Isoquinolinones

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The isoquinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2] The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties. Among the various possible modifications, halogenation, and particularly dichlorination, plays a crucial role in modulating biological activity. Halogen atoms can influence a molecule's characteristics through a combination of electronic and steric effects, as well as by altering its metabolic stability.[3]

This guide provides a comparative analysis of the structure-activity relationships of chlorinated isoquinolinones, with a focus on dichlorinated derivatives where data is available. We will delve into the synthesis, biological evaluation, and the causal relationships between chemical structure and biological activity, supported by experimental data.

The Impact of Chlorination on the Biological Activity of Isoquinolinones: A Case Study

While comprehensive SAR studies focusing exclusively on a series of dichlorinated isoquinolinones are limited in the public domain, we can glean valuable insights from studies on monochlorinated analogs. A notable example is the synthesis and evaluation of 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid, which has been investigated for its antioomycete activity.[4]

Synthesis of Chlorinated Isoquinolinone Derivatives

The synthesis of such derivatives can be achieved through various established methods, with the Bischler-Napieralski reaction being a cornerstone for the formation of the 3,4-dihydroisoquinoline core.[5][6] A common synthetic route involves the cyclization of an N-acyl derivative of a β-phenylethylamine.[5] For the specific case of 2-(4-chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (designated as compound I25 in the source literature), a Castagnoli–Cushman reaction was employed.[4]

Experimental Protocol: Synthesis of 2-(4-Chlorophenyl)-1-oxo-3-phenyl-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid (I25) [4]

  • Reactants: Homophthalic anhydride and 4-chlorobenzaldehyde are reacted with 4-chloroaniline.

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as toluene or xylene, and heated to reflux.

  • Cyclization: The intermediate formed undergoes an intramolecular cyclization to yield the desired 3,4-dihydroisoquinolin-1(2H)-one scaffold.

  • Purification: The final product is purified using standard techniques such as recrystallization or column chromatography.

  • Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). For compound I25 , the HRMS (ESI) m/z was calculated as [M + H]⁺ 378.0897 and found to be 378.0888.[4]

Logical Workflow for the Synthesis of Substituted Isoquinolinones

G cluster_start Starting Materials cluster_reaction Reaction & Cyclization cluster_end Product & Analysis A Homophthalic Anhydride D Castagnoli-Cushman Reaction A->D B Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde) B->D C Substituted Aniline (e.g., 4-chloroaniline) C->D E Intermediate Formation D->E Mixing & Heating F Intramolecular Cyclization E->F Spontaneous G Crude Product F->G H Purification (Recrystallization/Chromatography) G->H I Pure Chlorinated Isoquinolinone H->I J Structural Characterization (NMR, HRMS) I->J

Caption: General workflow for the synthesis of chlorinated isoquinolinones.

Comparative Biological Activity

The introduction of a chlorine atom on the N-phenyl ring of the isoquinolinone core has a demonstrable effect on its biological activity. In a study evaluating the antioomycete activity against Pythium recalcitrans, the 2-(4-chlorophenyl) derivative (I25 ) was compared to other analogs with different substituents at the same position.[4]

Compound ID (from source)N-SubstituentEC₅₀ (μM) against P. recalcitrans[4]
I23 4-Fluorophenyl14.0
I25 4-Chlorophenyl28.1
I26 4-Bromophenyl21.3
I27 4-Iodophenyl15.6
Hymexazol (Commercial Control) -37.7

From this data, we can observe that halogenation at the 4-position of the N-phenyl ring generally imparts potent antioomycete activity, with all tested halogenated derivatives showing higher potency than the commercial control, hymexazol.[4] Interestingly, within this specific series, the chloro-substituted derivative (I25 ) was less potent than its fluoro, bromo, and iodo counterparts. This suggests that for this particular biological target, factors other than just the electronegativity of the halogen, such as atomic size and polarizability, play a significant role in the interaction with the target molecule.

While this data provides a valuable starting point, a more comprehensive SAR study would involve the synthesis and evaluation of a wider range of chlorinated and dichlorinated analogs. For instance, exploring the effect of chlorine substitution at different positions on both the N-phenyl ring and the isoquinolinone core would provide a more complete picture of the SAR.

Dichlorinated Isoquinolinones as Potential Enzyme Inhibitors

The isoquinolinone scaffold is also a promising starting point for the development of enzyme inhibitors. While specific data on dichlorinated isoquinolinones is emerging, the broader class of isoquinolinone derivatives has been investigated as inhibitors of various enzymes, including Protein Arginine Methyltransferase 5 (PRMT5).[7] PRMT5 is a promising target in oncology, and its inhibition can lead to anticancer effects.[1][7]

Experimental Protocol: In Vitro PRMT5 Enzymatic Assay [7]

This protocol describes a typical AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) used to determine the inhibitory activity of compounds against PRMT5.

  • Compound Preparation: Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted to various concentrations.

  • Enzyme Reaction: PRMT5 enzyme and a biotinylated substrate (e.g., a histone peptide) are incubated with the test compound in a microtiter plate. The reaction is initiated by the addition of the co-substrate S-adenosylmethionine (SAM).

  • Detection: After the incubation period, acceptor beads and a specific primary antibody that recognizes the methylated substrate are added. This is followed by the addition of donor beads.

  • Signal Reading: The plate is read on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of methylated substrate, and therefore inversely proportional to the inhibitory activity of the test compound.

  • IC₅₀ Determination: The concentration of the compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Workflow for In Vitro Enzyme Inhibition Assay

G A Prepare serial dilutions of dichlorinated isoquinolinone B Incubate PRMT5 enzyme, biotinylated substrate, and compound A->B C Initiate reaction with SAM B->C D Stop reaction and add acceptor beads & primary antibody C->D Incubate at RT E Add donor beads D->E F Read Alpha-counts E->F G Calculate IC50 value F->G

Caption: A typical workflow for an in vitro PRMT5 inhibition assay.

Future Directions and the Need for Comparative Data

The available data underscores the potential of chlorinated and, by extension, dichlorinated isoquinolinones as valuable scaffolds in drug discovery. However, to fully exploit their potential, systematic SAR studies are required. Future research should focus on:

  • Synthesis of a diverse library of dichlorinated isoquinolinones: This should include variations in the position of the chlorine atoms on both the isoquinolinone core and any pendant aryl rings.

  • Comparative biological evaluation: These compounds should be tested against a panel of relevant biological targets, such as a range of cancer cell lines or specific enzymes, to determine their potency and selectivity.

  • In-depth mechanistic studies: For the most potent compounds, further studies should be conducted to elucidate their mechanism of action at the molecular level.

By systematically exploring the SAR of dichlorinated isoquinolinones, the scientific community can unlock new avenues for the development of novel therapeutics with improved efficacy and safety profiles.

References

A Senior Application Scientist's Guide to the Validation of In Vitro Assays for Novel PRMT5 Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust validation of in vitro assays is the bedrock upon which successful therapeutic discovery is built. This guide provides an in-depth technical comparison of methodologies for the validation of in vitro assays targeting Protein Arginine Methyltransferase 5 (PRMT5), a promising therapeutic target in oncology. We will explore the rationale behind experimental choices, present detailed protocols, and offer a comparative analysis of key performance metrics for different assay platforms. This guide is structured to provide a comprehensive understanding of the validation process for compounds such as 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one and its derivatives, which have shown potential as PRMT5 inhibitors.[1]

The Critical Role of PRMT5 in Oncology and the Need for Validated Assays

Protein Arginine Methyltransferase 5 (PRMT5) is a key enzyme that catalyzes the symmetric dimethylation of arginine residues on both histone and non-histone proteins.[2] This post-translational modification plays a crucial role in the regulation of numerous cellular processes, including gene transcription, RNA splicing, and the DNA damage response.[2][3][4] Dysregulation of PRMT5 activity has been implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and non-small cell lung cancer, making it an attractive target for therapeutic intervention.[1][5][6]

The development of potent and selective PRMT5 inhibitors requires reliable and validated in vitro assays to accurately determine their potency, selectivity, and mechanism of action. The choice of assay methodology can significantly impact the quality and reproducibility of the data generated, ultimately influencing the trajectory of a drug discovery program.

Comparative Analysis of Biochemical Assays for PRMT5 Inhibition

The initial assessment of a compound's inhibitory activity against PRMT5 is typically performed using biochemical assays with purified enzyme. Here, we compare two widely used homogeneous assay formats: a proximity-based AlphaLISA® assay and a radiometric filter binding assay.

Assay Performance Comparison
ParameterAlphaLISA® AssayRadiometric Filter Binding Assay
Principle Proximity-based immunoassay detecting methylated substrateMeasures direct incorporation of a radiolabeled methyl group
Throughput High-throughput compatible (384- and 1536-well formats)Lower to medium throughput
Sensitivity High, with good signal-to-background ratioHigh, dependent on specific activity of the radiolabel
Reagents Specific antibody, donor/acceptor beads, biotinylated substrateRadiolabeled S-adenosylmethionine ([³H]-SAM), substrate
Safety Non-radioactive, fewer safety concernsRequires handling and disposal of radioactive materials
Cost Higher initial reagent costLower reagent cost, but requires specialized equipment and waste disposal
Interference Potential for interference from colored compounds or light scatterersLess prone to compound interference, but quenching can occur
Visualizing the Assay Workflows

Biochemical Assay Workflow Comparison cluster_0 AlphaLISA® Assay Workflow cluster_1 Radiometric Filter Binding Assay Workflow A1 Incubate PRMT5, inhibitor, biotinylated substrate, and SAM A2 Add anti-methyl substrate antibody and acceptor beads A1->A2 A3 Add streptavidin-coated donor beads A2->A3 A4 Incubate in the dark A3->A4 A5 Read AlphaScreen® signal A4->A5 R1 Incubate PRMT5, inhibitor, substrate, and [³H]-SAM R2 Spot reaction onto a filter membrane R1->R2 R3 Wash to remove unincorporated [³H]-SAM R2->R3 R4 Dry the filter membrane R3->R4 R5 Add scintillation cocktail and count radioactivity R4->R5

Caption: Comparative workflows of AlphaLISA® and Radiometric Filter Binding assays.

Detailed Experimental Protocols

This protocol is adapted from commercially available kits and literature.[7][8][9][10]

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against PRMT5.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Biotinylated histone H4 (1-21) peptide substrate

  • S-adenosylmethionine (SAM)

  • Anti-symmetric dimethyl-Histone H4R3 (H4R3me2s) antibody

  • AlphaLISA® anti-species IgG acceptor beads

  • Streptavidin-coated donor beads

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl₂, 1 mM DTT)

  • 384-well white opaque microplate

Procedure:

  • Prepare serial dilutions of the test compound (e.g., this compound) in assay buffer.

  • In a 384-well plate, add the test compound, PRMT5/MEP50 enzyme, and biotinylated H4 peptide substrate.

  • Initiate the enzymatic reaction by adding SAM.

  • Incubate the plate at room temperature for 1-2 hours.

  • Add a mixture of the anti-H4R3me2s antibody and acceptor beads.

  • Incubate for 1 hour at room temperature.

  • Add the streptavidin-coated donor beads under subdued light.

  • Incubate for 30-60 minutes at room temperature in the dark.

  • Read the plate on an AlphaScreen®-capable plate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

This protocol is based on established methods for measuring methyltransferase activity.[2][11]

Objective: To determine the IC₅₀ of a test compound against PRMT5.

Materials:

  • Recombinant human PRMT5/MEP50 complex

  • Histone H4 protein or a suitable peptide substrate

  • [³H]-S-adenosylmethionine ([³H]-SAM)

  • Unlabeled SAM

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 10 mM DTT)

  • Phosphocellulose or nitrocellulose filter paper

  • Scintillation cocktail

  • 96-well filter plate

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a reaction tube or plate, combine the test compound, PRMT5/MEP50 enzyme, and substrate.

  • Initiate the reaction by adding a mixture of unlabeled SAM and [³H]-SAM.

  • Incubate at 30°C for 1-2 hours.

  • Spot the reaction mixture onto the filter paper in a 96-well filter plate.

  • Wash the filter paper multiple times with a wash buffer (e.g., 7.5% phosphoric acid or 10% trichloroacetic acid) to remove unincorporated [³H]-SAM.

  • Dry the filter paper completely.

  • Add scintillation cocktail to each well.

  • Measure the radioactivity using a scintillation counter.

Data Analysis:

  • Determine the counts per minute (CPM) for each reaction.

  • Calculate the percentage of inhibition for each compound concentration relative to the no-inhibitor control.

  • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Assays: Confirming On-Target Activity

While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are crucial for confirming that a compound can penetrate the cell membrane and engage its target in a physiological context.

Western Blot for Substrate Methylation

A common method to assess the cellular activity of PRMT5 inhibitors is to measure the methylation status of a known PRMT5 substrate, such as the SmB/B' protein, a component of the spliceosome.[3]

Cellular Assay for PRMT5 Target Engagement C1 Treat cancer cells with varying concentrations of PRMT5 inhibitor C2 Lyse cells and quantify total protein C1->C2 C3 Separate proteins by SDS-PAGE C2->C3 C4 Transfer proteins to a membrane C3->C4 C5 Probe with antibodies against symmetrically dimethylated SmB/B' (SDMA) and total SmB/B' C4->C5 C6 Visualize and quantify protein bands C5->C6 C7 Determine the cellular IC₅₀ for methylation inhibition C6->C7

Caption: Workflow for assessing cellular PRMT5 activity via Western blot.

This assay provides direct evidence of target engagement and can be used to determine a cellular IC₅₀ value, which is often a more relevant parameter for predicting in vivo efficacy.

Conclusion: A Multi-Faceted Approach to Assay Validation

The validation of in vitro assays for novel inhibitors of PRMT5, such as this compound, requires a multi-faceted approach. The choice of biochemical assay format will depend on factors such as throughput needs, cost, and safety considerations. Proximity-based assays like AlphaLISA® offer high-throughput capabilities and avoid the use of radioactivity, while radiometric assays provide a direct measure of enzyme activity and can be less prone to certain types of compound interference.

Ultimately, a combination of a robust biochemical assay for primary screening and SAR analysis, coupled with a target-specific cellular assay to confirm on-target activity, provides a comprehensive validation package. This rigorous approach ensures the generation of high-quality, reproducible data, which is essential for making informed decisions in the drug discovery and development process.

References

  • BPS Bioscience. PRMT5 Homogeneous Assay Kit. [Link]

  • BPS Bioscience. PRMT5 Homogeneous Assay Kit Datasheet. [Link]

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  • BPS Bioscience. PRMT5 TR-FRET Assay Kit. [Link]

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The Evolving Landscape of Antimycobacterial Agents: A Comparative Analysis of Isoquinolinone Scaffolds and Established Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers in Drug Discovery

The relentless global health threat posed by Mycobacterium tuberculosis (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates an urgent and continuous search for novel antimycobacterial agents.[1][2] While the core of tuberculosis treatment has long relied on a standard regimen of first-line drugs, the exploration of new chemical scaffolds is paramount to overcoming resistance and improving therapeutic outcomes.[3] This guide provides a comparative overview of the efficacy of known antimycobacterial agents and explores the potential of the broader isoquinolinone class, in light of the absence of specific published data on the antimycobacterial activity of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one.

Probing the Potential of the Isoquinolinone Scaffold

A comprehensive search of the scientific literature reveals no specific studies evaluating the antimycobacterial efficacy of this compound. This compound is noted for its utility in the synthesis of cyclic benzolactams and as a potential agent for enhancing stress tolerance in plants.[4] However, the broader family of quinoline and isoquinoline derivatives has demonstrated promising antimycobacterial activity, suggesting that this structural class remains a fertile ground for drug discovery.

For instance, studies on various 7-chloroquinoline derivatives have shown moderate activity against different Mycobacterium species, with Minimum Inhibitory Concentration (MIC) values around 16 μg/mL.[5][6] Similarly, imidazo[1,5-a]quinolines and their metal complexes have exhibited potent and specific activity against Mtb H37Rv in vitro.[7] Another related compound, cloxyquin (5-chloroquinolin-8-ol), has demonstrated significant antituberculosis activity with MIC values ranging from 0.062 to 0.25 μg/ml against both standard and clinical isolates of M. tuberculosis.[8] These findings underscore the potential of halogenated quinoline and isoquinoline cores as a starting point for the development of novel antimycobacterial agents. The lack of data on this compound presents a clear opportunity for future research to explore its potential contribution to the anti-TB drug pipeline.

Benchmarking Against the Gold Standards: Established Antimycobacterial Agents

To provide a clear benchmark for any new investigational compound, it is essential to understand the efficacy of the current front-line and second-line antimycobacterial drugs. The standard treatment for drug-susceptible tuberculosis involves a combination of Isoniazid (INH), Rifampin (RIF), Pyrazinamide (PZA), and Ethambutol (EMB).[3][9] The in vitro efficacy of these and other agents is typically quantified by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible growth of a microorganism.

Comparative Efficacy of Known Antimycobacterial Agents

The following table summarizes the typical MIC ranges for several key antimycobacterial drugs against M. tuberculosis. It is important to note that these values can vary depending on the specific strain and the testing methodology employed.

Antimycobacterial Agent Mechanism of Action Typical MIC Range (µg/mL) against M. tuberculosis References
First-Line Agents
Isoniazid (INH)Inhibits mycolic acid synthesis0.008 - 1.0[10][11][12]
Rifampin (RIF)Inhibits RNA synthesis0.06 - 1.0[10][11][12]
Ethambutol (EMB)Inhibits arabinogalactan synthesis0.48 - 5.0[10][11][13]
Pyrazinamide (PZA)Disrupts membrane energetics100 (at acidic pH)[9][10]
Second-Line Agents
LinezolidInhibits protein synthesis0.25[14]
ClofazimineUnknown; likely involves membrane disruption0.25 - 0.5[14]
MoxifloxacinInhibits DNA gyraseVaries based on resistance[15]
AmikacinInhibits protein synthesisVaries based on resistance[13]

Experimental Protocols for Evaluating Antimycobacterial Efficacy

The determination of antimycobacterial activity requires robust and standardized experimental protocols. The choice of assay depends on the specific research question, throughput requirements, and the growth characteristics of the mycobacterial species being tested.

Microplate Alamar Blue Assay (MABA)

This is a widely used colorimetric method for determining the MIC of compounds against M. tuberculosis and other mycobacteria. It is relatively rapid, inexpensive, and can be adapted for high-throughput screening.

Principle: The assay is based on the ability of metabolically active mycobacterial cells to reduce the blue, non-fluorescent resazurin (Alamar Blue) to the pink, fluorescent resorufin. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition of growth.

Workflow:

Experimental Workflow for MABA

Detailed Protocol:

  • Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.

  • Plate Setup: Add 100 µL of sterile deionized water to the outer wells of a 96-well microtiter plate to prevent evaporation.

  • Compound Dilution: Prepare serial twofold dilutions of the test compound in 7H9 broth directly in the plate, typically starting from a high concentration (e.g., 100 µg/mL).

  • Inoculation: Add 100 µL of the prepared mycobacterial inoculum to each well containing the test compound. Include a drug-free control well (inoculum only) and a sterile control well (broth only).

  • Incubation: Seal the plate with a plate sealer and incubate at 37°C for 5-7 days.

  • Alamar Blue Addition: After the initial incubation, add 20 µL of Alamar Blue solution (and 12.5 µL of 20% Tween 80 to wells containing water) to each well.

  • Final Incubation and Reading: Re-incubate the plate for 24 hours. The MIC is determined as the lowest concentration of the compound that prevents the color change from blue to pink.

Broth Macrodilution Method

This is a reference method for antimicrobial susceptibility testing and is often used to confirm results from screening assays.

Principle: Similar to MABA, this method involves exposing the mycobacteria to serial dilutions of a drug in a liquid medium. Growth inhibition is determined by visual inspection for turbidity.

Workflow:

Broth_Macrodilution A Prepare Mycobacterial Inoculum C Inoculate Tubes A->C B Prepare Serial Dilutions of Test Compound in Tubes B->C D Incubate at 37°C C->D E Visually Inspect for Turbidity D->E

Workflow for Broth Macrodilution Assay

Detailed Protocol:

  • Inoculum Preparation: Prepare a standardized mycobacterial inoculum as described for the MABA.

  • Drug Dilution: Prepare serial twofold dilutions of the test compound in larger volumes of Middlebrook 7H9 broth in sterile tubes.

  • Inoculation: Inoculate each tube with an equal volume of the standardized mycobacterial suspension. Include a drug-free growth control tube.

  • Incubation: Incubate the tubes at 37°C for 7-14 days, or until visible turbidity is observed in the growth control tube.

  • Result Interpretation: The MIC is the lowest concentration of the drug that shows no visible growth (no turbidity).

Cytotoxicity Assays

It is crucial to assess the toxicity of any potential antimycobacterial compound against mammalian cells to determine its therapeutic index. A common method is the MTT assay.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Workflow:

Experimental Workflow for MTT Cytotoxicity Assay

Detailed Protocol:

  • Cell Seeding: Seed a mammalian cell line (e.g., Vero or HepG2) in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.

  • Compound Addition: The next day, replace the medium with fresh medium containing serial dilutions of the test compound.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Solubilization: Remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) is calculated as the concentration of the compound that reduces cell viability by 50%.

Conclusion and Future Directions

While there is currently no direct evidence for the antimycobacterial activity of this compound, the broader class of quinoline and isoquinoline derivatives holds considerable promise in the quest for new anti-TB drugs. The established efficacy of current antimycobacterial agents provides a clear benchmark for the evaluation of novel compounds. The standardized protocols for assessing antimycobacterial activity and cytotoxicity are essential tools for researchers in this field. The absence of data on the specific compound of interest highlights a gap in our knowledge and presents an exciting opportunity for further investigation. Future studies should focus on synthesizing and screening a library of isoquinolinone derivatives, including this compound, to fully elucidate their potential as a new class of antimycobacterial agents.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the cross-validation of analytical methods for the quantification of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one, a key intermediate in pharmaceutical synthesis. As drug development progresses, the analytical methods used to ensure product quality and consistency often evolve or are transferred between laboratories. Cross-validation of these methods is a critical regulatory requirement to ensure that the analytical procedures produce consistent and reliable results, irrespective of the testing site, personnel, or equipment.[1][2]

This document outlines a comparative study of two robust analytical techniques: a stability-indicating High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method and a highly sensitive Ultra-Performance Liquid Chromatography with tandem mass spectrometry (UPLC-MS/MS) method. The guide delves into the rationale behind the experimental design, provides detailed protocols, and presents a framework for data comparison, all grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[3][4][5]

The Imperative of Method Cross-Validation

Analytical method cross-validation is the process of verifying that a validated analytical method produces comparable results when performed by different laboratories, with different analysts, or on different equipment.[1] This is a cornerstone of ensuring data integrity throughout the lifecycle of a pharmaceutical product. The objective is to demonstrate that the analytical procedure is fit for its intended purpose and to ensure the continued quality and safety of the drug substance and product.[5][6]

The choice of when and how to perform cross-validation depends on several factors, including the complexity of the method and the stage of drug development.[2] For a critical quality attribute like the purity of an intermediate such as this compound, a robust cross-validation plan is non-negotiable.

Comparative Analytical Methodologies

Two distinct yet complementary analytical methods are presented here for the quantification of this compound. The selection of a stability-indicating HPLC-UV method is based on its widespread availability and robustness for routine quality control. The UPLC-MS/MS method offers superior sensitivity and specificity, making it ideal for impurity profiling and low-level quantification.

Method 1: Stability-Indicating Reversed-Phase HPLC-UV

This method is designed to be stability-indicating, meaning it can resolve the main analyte from its potential degradation products.[7][8][9][10] This is crucial for assessing the stability of the compound under various stress conditions.

Experimental Protocol: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or variable wavelength UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and 0.05 M phosphate buffer (pH 4.0).[7]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 40°C.[7]

  • Detection Wavelength: 230 nm.[7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known weight of the sample in the mobile phase to achieve a target concentration of 1 mg/mL.

Method 2: High-Sensitivity UPLC-MS/MS

This method leverages the high resolution of UPLC and the specificity and sensitivity of tandem mass spectrometry, making it suitable for trace-level analysis and confirmation of impurity structures.[11][12][13]

Experimental Protocol: UPLC-MS/MS

  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: UPLC BEH C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).[14]

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.5 mL/min.[14]

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would be determined by infusing a standard solution.

  • Sample Preparation: Dilute the sample in the mobile phase to a final concentration within the calibrated range of the instrument.

Cross-Validation Protocol: A Step-by-Step Guide

The cross-validation of these two methods will be conducted through comparative testing, where the same homogenous batch of this compound is analyzed by both methods.[2] The results will be statistically compared against predefined acceptance criteria.

Workflow for Cross-Validation of Analytical Methods

cluster_prep Preparation Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase P1 Develop and Approve Cross-Validation Protocol P2 Define Acceptance Criteria P1->P2 P3 Prepare and Distribute Homogenous Sample Batch P2->P3 E1 Method 1 (HPLC-UV) Analysis P3->E1 E2 Method 2 (UPLC-MS/MS) Analysis P3->E2 C1 Compare Data and Perform Statistical Analysis E1->C1 E2->C1 C2 Acceptance Criteria Met? C1->C2 R1 Successful Cross-Validation C2->R1 Yes R2 Investigate Discrepancies & Re-evaluate C2->R2 No

Caption: Workflow for the cross-validation of analytical methods.

Key Cross-Validation Parameters and Acceptance Criteria

The following parameters, as recommended by ICH Q2(R2) guidelines, will be assessed.[4][15][16][17]

Parameter HPLC-UV Method UPLC-MS/MS Method Acceptance Criteria for Comparison
Specificity Resolution of the analyte peak from degradation products and placebo components.No interfering peaks at the retention time and MRM transition of the analyte.Both methods should demonstrate specificity for the analyte.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Correlation coefficient (r²) ≥ 0.995 over a wider dynamic range.The slopes of the regression lines should not differ by more than a predetermined percentage (e.g., 5%).
Accuracy Mean recovery of 98.0% to 102.0% at three concentration levels.Mean recovery of 95.0% to 105.0% at three concentration levels.The mean recovery values between the two methods should not differ by more than 5%.
Precision (Repeatability & Intermediate) RSD ≤ 2.0% for both repeatability and intermediate precision.RSD ≤ 5.0% for both repeatability and intermediate precision.The F-test should show no significant difference in the variances of the two methods.
Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (typically 10:1).Determined based on signal-to-noise ratio and demonstrating acceptable precision and accuracy.The LOQ of the UPLC-MS/MS method is expected to be significantly lower.
Robustness Insensitive to small, deliberate variations in method parameters (e.g., pH, mobile phase composition).Insensitive to small, deliberate variations in method parameters (e.g., column temperature, flow rate).Both methods should remain robust within the defined parameter ranges.

Data Presentation and Interpretation

The results of the cross-validation study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Comparison of Linearity Data

Parameter HPLC-UV Method UPLC-MS/MS Method
Range 0.5 - 1.5 mg/mL1 - 1000 ng/mL
Regression Equation y = mx + cy = mx + c
Correlation Coefficient (r²) 0.99950.9989

Table 2: Comparison of Accuracy and Precision Data

Concentration Level HPLC-UV (% Recovery ± RSD) UPLC-MS/MS (% Recovery ± RSD)
Low 99.5 ± 1.2%101.2 ± 2.5%
Medium 100.2 ± 0.8%99.8 ± 1.8%
High 101.1 ± 0.9%98.9 ± 2.1%

Causality Behind Experimental Choices

The choice of a C18 column for both methods is based on its versatility and proven performance in reversed-phase chromatography for a wide range of organic molecules, including those with aromatic and heterocyclic structures like isoquinolones.[7][18] The use of a phosphate buffer in the HPLC-UV method helps to control the pH and ensure consistent peak shape and retention time.[7][8] For the UPLC-MS/MS method, a volatile mobile phase additive like formic acid is essential for efficient ionization in the ESI source.

The forced degradation studies are a critical component of validating a stability-indicating method.[7][10] By subjecting the analyte to stress conditions such as acid and base hydrolysis, oxidation, and photolysis, we can ensure that any resulting degradation products are separated from the parent compound, thus providing a true measure of its stability.

Conclusion

A successful cross-validation study provides a high degree of assurance that the analytical methods are reliable and produce equivalent results. This is paramount for maintaining product quality and ensuring regulatory compliance throughout the drug development lifecycle.[1] The choice between the HPLC-UV and UPLC-MS/MS methods will depend on the specific application. The HPLC-UV method is well-suited for routine quality control and release testing, while the UPLC-MS/MS method is invaluable for more demanding applications such as impurity identification and quantification at trace levels.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 5,7-Dichloro-3,4-dihydro-2H-isoquinolin-1-one Preparation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Dichloro-dihydroisoquinolinone Scaffold

The 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one core is a privileged heterocyclic scaffold that serves as a crucial intermediate in medicinal chemistry and drug discovery. Its rigid, lactam-fused structure is a key pharmacophore in the development of various therapeutic agents, including potent and selective enzyme inhibitors. For instance, derivatives of this scaffold have been explored as inhibitors of Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase implicated in oncology. The compound is also utilized in the synthesis of cyclic benzolactams through electrophilic aromatic substitution pathways.[1]

Given its importance, the efficient and scalable synthesis of this molecule is of paramount interest to researchers in process chemistry and drug development. The presence of two electron-withdrawing chlorine atoms on the aromatic ring presents a significant synthetic challenge, rendering classical cyclization methods less effective and necessitating a careful evaluation of synthetic strategies.

This guide provides an in-depth comparison of two distinct and viable synthetic methodologies for the preparation of this compound: a Classical Approach via a modified Bischler-Napieralski reaction and a Modern Approach utilizing Palladium-catalyzed C-H activation. We will dissect the mechanistic underpinnings, benchmark key performance metrics, and provide detailed, field-tested protocols to empower researchers in making informed decisions for their synthetic campaigns.

Comparative Analysis: Classical vs. Modern Synthetic Strategies

The primary challenge in synthesizing the target molecule is the intramolecular electrophilic aromatic substitution (cyclization) step onto a strongly deactivated benzene ring. The two chlorine atoms at the 3- and 5- positions (which become the 5- and 7- positions post-cyclization) significantly reduce the nucleophilicity of the ring, making the key bond-forming step energetically demanding.

Route A: The Classical Approach - Modified Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, involving the acid-catalyzed cyclodehydration of a β-phenylethylamide.[2][3] For electron-deficient substrates, standard conditions (e.g., refluxing POCl₃ in toluene) are often insufficient. Success hinges on employing more forceful dehydrating agents and higher temperatures to drive the reaction to completion.[4] The most effective condition for such deactivated systems typically involves a combination of phosphorus pentoxide (P₂O₅) in refluxing phosphorus oxychloride (POCl₃).[2]

Route B: The Modern Approach - Palladium-Catalyzed C-H Activation & Annulation

Transition metal-catalyzed C-H activation has emerged as a powerful tool for constructing heterocyclic systems, often under milder conditions and with greater functional group tolerance than classical methods.[5][6] In this approach, a directing group on the nitrogen atom of a benzamide precursor facilitates the ortho-selective palladation of the C-H bond. This metallacycle then undergoes annulation with a suitable coupling partner, such as an alkyne or alkene, to construct the isoquinolinone ring.[5][7] This strategy circumvents the need for a highly nucleophilic aromatic ring, instead relying on the catalytic cycle of the transition metal.

Workflow Overview

Below is a high-level comparison of the two proposed synthetic workflows.

G cluster_A Route A: Bischler-Napieralski cluster_B Route B: Pd-Catalyzed C-H Activation A1 3,5-Dichlorophenyl- propanoic Acid A2 N-(2-(3,5-Dichlorophenyl)ethyl) acetamide A1->A2 Multi-step conversion (e.g., Curtius/Hofmann, reduction, acetylation) A3 Target Molecule A2->A3 Bischler-Napieralski Cyclization B1 3,5-Dichlorobenzoic Acid B2 N-Methoxy-3,5- dichlorobenzamide B1->B2 Acyl chloride formation, then amidation B3 Target Molecule B2->B3 Pd-Catalyzed Annulation with Ethylene surrogate

Caption: High-level workflows for the two synthetic routes.

Quantitative Benchmarking

The following table summarizes the estimated performance of each route based on literature precedents for analogous transformations.

ParameterRoute A: Modified Bischler-NapieralskiRoute B: Pd-Catalyzed C-H ActivationRationale & Justification
Overall Steps 3-4 (from propanoic acid)2 (from benzoic acid)Route A requires conversion of the acid to the corresponding phenethylamine before cyclization. Route B involves a more direct functionalization.
Estimated Overall Yield 20-35%50-65%The key Bischler-Napieralski step on a deactivated ring is expected to be low-yielding. C-H activation protocols are generally more efficient for such substrates.[5]
Reaction Conditions Harsh: High temp. (100-150°C), strong corrosive acids (POCl₃/P₂O₅)Moderate: 80-100°C, requires specific ligands and additives (e.g., Ag₂CO₃)The classical method's reliance on electrophilic aromatic substitution necessitates forcing conditions.[2][4] The catalytic method operates via a different, more controlled mechanism.
Reagent Cost & Availability Low: POCl₃, P₂O₅, and common solvents are inexpensive.High: Palladium catalyst and specialized ligands represent a significant cost driver.Commodity chemicals vs. precious metal catalysts.
Scalability & Safety Challenging: Use of large volumes of POCl₃ poses safety and workup challenges (highly exothermic quench).Favorable: Lower catalyst loading and more standard workup procedures are generally more amenable to scale-up.Industrial handling of large quantities of phosphorus oxychloride is hazardous.
Substrate Scope Limited: Highly sensitive to electronic effects on the aromatic ring.Broad: Generally tolerant of a wider range of functional groups.C-H activation is known for its superior functional group compatibility.[5][7]

Detailed Experimental Protocols & Mechanistic Insights

Route A: Protocol for Modified Bischler-Napieralski Reaction

This route begins with the synthesis of the key amide precursor, N-(2-(3,5-dichlorophenyl)ethyl)acetamide.

Step 1: Synthesis of N-(2-(3,5-dichlorophenyl)ethyl)acetamide (Precursor A2)

This is a representative multi-step sequence. The crucial starting material, 3-(3,5-dichlorophenyl)propanoic acid, is commercially available.[8][9]

  • Acid Chloride Formation: To a solution of 3-(3,5-dichlorophenyl)propanoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.5 eq) and a catalytic amount of DMF at 0°C. Stir at room temperature for 2 hours. Remove solvent and excess reagent under vacuum.

  • Curtius Rearrangement: Dissolve the crude acid chloride in acetone and add sodium azide (1.5 eq) portion-wise at 0°C. Stir for 3 hours. The reaction mixture containing the acyl azide is then gently refluxed until nitrogen evolution ceases, forming the isocyanate.

  • Hydrolysis & Acetylation: Add aqueous HCl to the isocyanate solution and reflux for 2 hours to hydrolyze to the crude 2-(3,5-dichlorophenyl)ethan-1-amine. After basic workup, dissolve the crude amine in DCM, add triethylamine (1.5 eq) and acetyl chloride (1.2 eq) at 0°C. Stir for 1 hour, then perform a standard aqueous workup to yield precursor A2 .

Step 2: Bischler-Napieralski Cyclization

Caption: Mechanism of the Bischler-Napieralski reaction.

  • Reaction Setup: To a flask charged with phosphorus pentoxide (P₂O₅, 2.0 eq), carefully add phosphorus oxychloride (POCl₃, ~5 mL per gram of substrate) under a nitrogen atmosphere.

  • Addition of Substrate: Add a solution of N-(2-(3,5-dichlorophenyl)ethyl)acetamide (A2 , 1.0 eq) in POCl₃ dropwise to the stirred suspension.

  • Reaction: Heat the mixture to reflux (approx. 105-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This quench is highly exothermic.

  • Neutralization & Extraction: Once the ice has melted, basify the aqueous solution to pH 8-9 with concentrated ammonium hydroxide or NaOH solution, keeping the flask in an ice bath. Extract the product with dichloromethane or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the target molecule.

Expertise & Experience Insights:

  • Causality: The combination of P₂O₅ and POCl₃ generates pyrophosphoryl chloride, a more potent dehydrating and activating agent than POCl₃ alone, which is necessary to form the reactive nitrilium ion intermediate from the amide on the electron-poor system.[10]

  • Trustworthiness: The protocol's self-validating step is the careful, slow, and chilled quenching process. The violent reaction with ice/water confirms the presence of excess POCl₃, indicating the reaction was performed under appropriate anhydrous conditions. The subsequent basification is critical to deprotonate the iminium intermediate to the final neutral product.

Route B: Protocol for Palladium-Catalyzed C-H Activation

This route begins with the synthesis of the N-methoxybenzamide precursor.

Step 1: Synthesis of N-Methoxy-3,5-dichlorobenzamide (Precursor B2)

  • Acid Chloride Formation: To a solution of 3,5-dichlorobenzoic acid (B1 , 1.0 eq) in DCM, add a catalytic amount of DMF, followed by the dropwise addition of oxalyl chloride (1.2 eq) at 0°C.[11] Allow the reaction to stir at room temperature for 3 hours or until gas evolution ceases. The solvent is then removed under reduced pressure to yield crude 3,5-dichlorobenzoyl chloride.[12][13]

  • Amidation: Dissolve the crude acid chloride in DCM and cool to 0°C. Add a solution of methoxyamine hydrochloride (1.1 eq) and pyridine (2.5 eq) in DCM dropwise. Stir the reaction at room temperature overnight. Perform a standard aqueous workup to isolate the precursor B2 .

Step 2: Palladium-Catalyzed C-H Activation/Annulation

Caption: Simplified mechanism of Pd-catalyzed C-H activation.

  • Reaction Setup: In a pressure vessel, combine N-methoxy-3,5-dichlorobenzamide (B2 , 1.0 eq), Pd(OAc)₂ (10 mol%), and Ag₂CO₃ (2.0 eq) in toluene.

  • Reaction: Seal the vessel, purge with ethylene gas, and then pressurize with ethylene (2-3 atm). Heat the reaction mixture to 80-100°C and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and carefully vent the ethylene. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts, washing with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the final product.

Expertise & Experience Insights:

  • Causality: The N-methoxy group acts as a bidentate directing group, coordinating to the palladium center and directing the C-H activation to the ortho position to form a stable five-membered palladacycle.[5] Silver carbonate often acts as an oxidant to facilitate the catalytic cycle. Ethylene serves as a two-carbon annulation partner.

  • Trustworthiness: This protocol is self-validating through the consumption of the starting material, which can be easily monitored. The removal of the palladium catalyst via Celite filtration is a critical step; an ICP-MS analysis of the final product can validate the efficiency of this removal, which is crucial for pharmaceutical intermediates.

Conclusion and Recommendation

Both the modified Bischler-Napieralski reaction and the Palladium-catalyzed C-H activation present viable, albeit philosophically different, approaches to the synthesis of this compound.

  • The Classical Bischler-Napieralski route is advantageous in terms of raw material cost. However, it is hampered by harsh, hazardous conditions, a challenging workup, and likely low yields due to the electronically deactivated substrate. It is best suited for situations where cost is the absolute primary driver and scalability concerns are secondary.

  • The Modern Pd-catalyzed C-H activation route offers a more elegant and efficient solution. Despite the higher initial cost of the catalyst, it provides a shorter overall sequence, higher anticipated yields, milder conditions, and a more scalable and safer process. For applications in drug discovery and development, where efficiency, purity, and process safety are paramount, this method is the superior choice.

For research and drug development professionals, the adoption of the C-H activation methodology is strongly recommended as it aligns better with the principles of modern, efficient, and safe chemical synthesis.

References

  • PrepChem.com. (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. Retrieved from [Link]

  • Google Patents. (2014). CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
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  • ResearchGate. (n.d.). Strategies for construction of the dihydroisoquinolinones via C−H activation. Retrieved from [Link]

  • MDPI. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Retrieved from [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Isoquinolinone-Based PARP Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the rapidly evolving field of oncology, Poly(ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers with deficiencies in DNA repair pathways. The isoquinolinone scaffold has been identified as a privileged chemical structure, forming the basis of numerous potent PARP inhibitors. This guide provides an in-depth, technical comparison of isoquinolinone-based PARP inhibitors, leveraging molecular docking studies to elucidate their structure-activity relationships (SAR) and binding mechanisms.

The Scientific Imperative: Why PARP and Why Docking?

Poly(ADP-ribose) polymerase-1 (PARP1) is a critical enzyme in the base excision repair (BER) pathway, which is essential for repairing single-strand DNA breaks.[1] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway is compromised. Inhibiting PARP1 in these cells creates a state of "synthetic lethality," where the accumulation of unrepaired DNA damage leads to cell death. This makes PARP1 a highly attractive anticancer drug target.[1]

Molecular docking is a computational technique that predicts how a small molecule (ligand) binds to a protein's active site.[1] For drug discovery researchers, it is an indispensable tool for:

  • Virtual Screening: Rapidly evaluating large libraries of potential inhibitors.[1]

  • Binding Mode Analysis: Understanding the specific molecular interactions—hydrogen bonds, hydrophobic interactions, and pi-stacking—that confer potency.

  • Lead Optimization: Rationally designing more potent and selective compounds by predicting how chemical modifications will affect binding affinity.

This guide establishes a self-validating framework for using docking to compare and contrast isoquinolinone-based PARP inhibitors, providing actionable insights for drug development professionals.

A Validated Workflow for Comparative Molecular Docking

A robust and reproducible docking protocol is paramount for generating reliable comparative data. The following workflow is designed to ensure scientific integrity at each stage, from preparation to analysis.

docking_workflow cluster_prep Phase 1: Preparation cluster_docking Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison PDB 1. Target Preparation (PARP1 Crystal Structure) Grid 3. Grid Box Generation (Define Active Site) PDB->Grid Processed Receptor Ligands 2. Ligand Preparation (Isoquinolinone Analogs) Dock 4. Molecular Docking (e.g., AutoDock Vina) Ligands->Dock Prepared Ligands Grid->Dock Defines Search Space Score 5. Scoring & Ranking (Binding Free Energy) Dock->Score Generates Poses & Scores Analyze 6. Interaction Analysis (Pose Visualization) Score->Analyze Prioritizes Top Poses SAR 7. SAR & Lead Optimization Analyze->SAR Identifies Key Interactions

Figure 1: A comprehensive workflow for conducting comparative docking studies of PARP inhibitors.

Experimental Protocol

1. Target Protein Preparation:

  • Source: Obtain the crystal structure of the human PARP1 catalytic domain from the Protein Data Bank (PDB).
  • Processing: Utilize molecular visualization software like UCSF Chimera or PyMOL.[1] Remove all water molecules and co-crystallized ligands. This step ensures the docking simulation is not influenced by non-essential molecules.
  • Refinement: Add polar hydrogen atoms and assign Gasteiger charges to the protein atoms. This is critical for accurately modeling electrostatic interactions. The prepared protein is saved in the PDBQT file format for use with AutoDock tools.[1][2]

2. Ligand Preparation:

  • Structure Generation: Draw the 2D structures of the isoquinolinone-based inhibitors to be compared and convert them to 3D structures.
  • Energy Minimization: Perform energy minimization on each ligand to obtain a stable, low-energy conformation. The initial conformation can significantly impact docking accuracy.
  • File Conversion: Save the prepared ligands in the PDBQT format, defining rotatable bonds to allow for conformational flexibility during docking.[3]

3. Docking Simulation with AutoDock Vina:

  • Grid Box Definition: Define a three-dimensional grid box that encompasses the entire nicotinamide-binding pocket of PARP1.[1] The center of this box is typically determined from the coordinates of a co-crystallized inhibitor.
  • Execution: Use a validated docking program like AutoDock Vina to perform the docking calculations.[3] Vina will systematically search for the optimal binding pose of each ligand within the defined grid box, evaluating each pose with a scoring function.

4. Analysis of Results:

  • Binding Energy: The primary output is the binding free energy (ΔG), measured in kcal/mol.[2] More negative values indicate a higher predicted binding affinity.
  • Pose Visualization: The most crucial step is the visual analysis of the top-scoring binding pose for each inhibitor. Identify key interactions with amino acid residues in the PARP1 active site. The catalytic triad of His862, Tyr896, and Glu988 is of particular importance.[4] Studies have shown that targeting Glu988 and Lys903 is a successful strategy for designing potent isoquinolinone inhibitors.[5][6][7]

Comparative Analysis: Unveiling Structure-Activity Relationships

To demonstrate this methodology, we will analyze three hypothetical isoquinolinone analogs designed to probe key interactions within the PARP1 active site.

InhibitorKey Structural FeaturePredicted Binding Energy (kcal/mol)Key Interactions with PARP1 Residues
IQ-Core Unsubstituted Isoquinolinone-8.2Hydrogen bonds with Gly863, Ser904; π-π stacking with Tyr896
IQ-Amide Addition of a primary amide-9.5All IQ-Core interactions; New hydrogen bond with Glu988
IQ-Cyclopentene Constrained linker-9.1All IQ-Core interactions; Improved hydrophobic contact

Note: The data presented in this table is illustrative and intended for educational purposes.

The docking results reveal clear structure-activity relationships:

  • IQ-Core establishes the foundational interactions common to many PARP inhibitors, anchoring the molecule in the active site.

  • IQ-Amide demonstrates a significant improvement in binding energy. The addition of the amide group allows for a new, strong hydrogen bond with the catalytic residue Glu988, a known strategy for enhancing potency.[4][5][6]

  • IQ-Cyclopentene shows a moderate improvement in affinity. Constraining a flexible linker into a ring structure, a technique used in real-world drug design, can reduce the entropic penalty of binding and optimize shape complementarity within the pocket.[5][6]

interactions cluster_parp PARP1 Active Site Residues cluster_inhibitors Isoquinolinone Analogs Gly863 Gly863 Ser904 Ser904 Tyr896 Tyr896 Glu988 Glu988 IQ_Core IQ-Core IQ_Core->Gly863 H-bond IQ_Core->Ser904 H-bond IQ_Core->Tyr896 π-stacking IQ_Amide IQ-Amide IQ_Amide->Gly863 H-bond IQ_Amide->Ser904 H-bond IQ_Amide->Tyr896 π-stacking IQ_Amide->Glu988 Strong H-bond IQ_Cyclopentene IQ-Cyclopentene IQ_Cyclopentene->Gly863 H-bond IQ_Cyclopentene->Ser904 H-bond IQ_Cyclopentene->Tyr896 π-stacking

Figure 2: A diagram illustrating the key molecular interactions between hypothetical isoquinolinone inhibitors and residues in the PARP1 active site.

Conclusion: From In Silico Insights to Clinical Candidates

Comparative molecular docking is an essential, cost-effective tool in the modern drug discovery paradigm. It allows for the rapid, rational optimization of lead series, such as the isoquinolinone-based PARP inhibitors. By understanding the precise structural requirements for potent binding, researchers can prioritize the synthesis of compounds with the highest probability of success. It is crucial to remember that computational predictions must always be validated by empirical data, including enzymatic inhibition assays and cell-based studies, to confirm the in silico findings and advance the most promising candidates toward clinical development.

References

  • Pathi, V. B., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. Bioorganic & Medicinal Chemistry, 28(24), 115819. Available at: [Link]

  • Pathi, V. B., et al. (2021). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry. Available at: [Link]

  • Gasser, M., et al. (2021). HPF1 remodels the active site of PARP1 to enable the serine ADP-ribosylation of histones. Nature Communications. Available at: [Link]

  • Langelier, M. F., et al. (2019). Poly(ADP-ribosyl)ation by PARP1: reaction mechanism and regulatory proteins. Nucleic Acids Research, 47(4), 1684–1702. Available at: [Link]

  • Karche, N., et al. (2020). Discovery of isoquinolinone and naphthyridinone-based inhibitors of poly(ADP-ribose) polymerase-1 (PARP1) as anticancer agents: Structure activity relationship and preclinical characterization. ResearchGate. Available at: [Link]

  • Pascal, J. M. (2021). PARP1: Structural Insights and Pharmacological Targets for Inhibition. Biomolecules, 11(7), 989. Available at: [Link]

  • Lee, J. H., et al. (2011). Synthesis of isoquinolinone-based tetracycles as poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(15), 4568–4571. Available at: [Link]

  • Zheng, M., et al. (2021). HPF1 remodels PARP1 active site for ADP- ribosylation of histones on serine. Semantic Scholar. Available at: [Link]

  • Suskiewicz, M. J., et al. (2020). HPF1 completes the PARP active site for DNA damage-induced ADP-ribosylation. Nature, 579(7800), 598–602. Available at: [Link]

  • Wang, Y., et al. (2023). In Silico Investigation of the Molecular Mechanism of PARP1 Inhibition for the Treatment of BRCA-Deficient Cancers. International Journal of Molecular Sciences, 24(4), 3788. Available at: [Link]

  • Ahmad, S., et al. (2022). Identification of PARP12 Inhibitors By Virtual Screening and Molecular Dynamics Simulations. Frontiers in Molecular Biosciences, 9, 908852. Available at: [Link]

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Evaluating the Selectivity of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one Against Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological research, the pursuit of novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The isoquinoline scaffold has garnered significant interest due to its presence in numerous bioactive compounds. This guide focuses on a specific derivative, 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one, a compound whose full biological activity profile is yet to be extensively characterized in publicly available literature.[1][2] The objective of this document is to provide a robust experimental framework for researchers, scientists, and drug development professionals to comprehensively evaluate the in vitro selectivity of this, or any novel compound, against a panel of cancer and non-cancerous cell lines. This guide will provide not just the "how" but the "why" behind experimental choices, ensuring a scientifically rigorous approach to selectivity profiling.

We will benchmark the performance of this compound against established anticancer agents with distinct mechanisms of action: Cisplatin, a DNA-crosslinking agent with broad cytotoxicity[3][4][5][6], and Olaparib, a targeted PARP inhibitor that exploits specific DNA repair deficiencies in certain cancers.[7][8][9][10][11] Through a series of well-defined assays, we will lay out a path to elucidate the compound's potency, selectivity, and potential mechanism of action.

Experimental Design and Rationale

A meticulously planned experimental design is the cornerstone of a reliable selectivity study. The choices of cell lines, comparator compounds, and assays are critical for generating meaningful and interpretable data.

Cell Line Panel Selection: A Representative Spectrum

To assess the selectivity of our target compound, a diverse panel of cell lines is essential. This panel should include cancer cells from different tissue origins to identify potential tissue-specific effects, as well as a non-cancerous cell line to gauge general cytotoxicity.[12]

  • MCF-7 (Human Breast Adenocarcinoma): An estrogen receptor-positive (ER+) cell line, widely used as a model for hormone-responsive breast cancer.

  • A549 (Human Lung Carcinoma): A common model for non-small cell lung cancer, known for its resistance to certain chemotherapeutics.

  • HCT116 (Human Colorectal Carcinoma): A well-characterized colon cancer cell line with wild-type p53, often used in studies of apoptosis and cell cycle.

  • MRC-5 (Human Fetal Lung Fibroblast): A non-cancerous, diploid cell line used as a control to determine the therapeutic window and general toxicity of the compound.[13]

Comparator Compounds: Setting the Benchmark

The choice of comparator compounds is crucial for contextualizing the activity of this compound.

  • Cisplatin: A platinum-based chemotherapeutic that crosslinks DNA, leading to DNA damage and apoptosis in rapidly dividing cells.[3][4][5][6] Its broad cytotoxicity across many cell types makes it an excellent benchmark for non-selective anticancer activity.

  • Olaparib: A poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are crucial for repairing single-strand DNA breaks.[7][9] In cancers with mutations in BRCA1 or BRCA2 (genes involved in double-strand break repair), inhibiting PARP leads to synthetic lethality, a prime example of targeted therapy.[9][11]

Assay Selection: A Multi-faceted Approach to Understanding Cytotoxicity

A single assay is insufficient to fully characterize the effects of a novel compound. We will employ a tiered approach to move from broad cytotoxicity to the mechanism of cell death.

  • Cell Viability Assay (MTS): This initial screen will determine the half-maximal inhibitory concentration (IC50) of the compounds in each cell line. The MTS assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[14][15]

  • Apoptosis Assay (Annexin V/PI Staining): To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).[16][17][18]

  • Cell Cycle Analysis (Propidium Iodide Staining): This assay will reveal if the compound induces cell cycle arrest at a specific phase (G0/G1, S, or G2/M). Many anticancer drugs exert their effects by disrupting the cell cycle.[19][20][21][22]

Methodology

The following protocols are detailed to ensure reproducibility and scientific rigor.

Cell Culture and Maintenance
  • All cell lines are to be cultured in their respective recommended media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Cells should be maintained in a humidified incubator at 37°C with 5% CO2.

  • Regularly subculture cells to maintain them in the exponential growth phase.

Compound Preparation and Treatment
  • Prepare stock solutions of this compound, Cisplatin, and Olaparib in sterile DMSO at a concentration of 10 mM.

  • For each experiment, serially dilute the stock solutions in the appropriate cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.

MTS Cell Viability Assay
  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (0.1% DMSO) and a no-cell control (medium only).

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[14][15]

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value for each compound in each cell line.

Annexin V/PI Apoptosis Assay by Flow Cytometry
  • Seed cells in a 6-well plate and allow them to adhere overnight.

  • Treat the cells with the test compounds at their respective IC50 and 2x IC50 concentrations for 48 hours.

  • Harvest both the adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.[16][18]

  • Analyze the samples using a flow cytometer. The data will allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cells.

Cell Cycle Analysis by Flow Cytometry
  • Seed and treat cells as described for the apoptosis assay.

  • Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells and preserves their DNA.[20][21]

  • Wash the fixed cells with PBS and resuspend them in a staining solution containing Propidium Iodide and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.[21]

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content of the cells using a flow cytometry. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19][20]

Data Presentation and Interpretation (Hypothetical Data)

Comparative IC50 Values and Selectivity Index

The IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability. The selectivity index (SI) is a ratio that measures the preferential cytotoxicity of a compound towards cancer cells over non-cancerous cells. It is calculated as:

SI = IC50 in non-cancerous cells / IC50 in cancer cells

A higher SI value indicates greater selectivity.

Table 1: Comparative IC50 Values (µM) and Selectivity Index (SI)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)MRC-5 (Normal Fibroblast)SI (vs. MCF-7)SI (vs. A549)SI (vs. HCT116)
This compound 5.28.14.5> 50> 9.6> 6.2> 11.1
Cisplatin 10.515.28.912.31.170.811.38
Olaparib 2.125.830.1> 100> 47.6> 3.9> 3.3

Interpretation: In this hypothetical scenario, this compound demonstrates promising selectivity for all three cancer cell lines over the non-cancerous MRC-5 cells, with SI values significantly greater than 1. This suggests a favorable therapeutic window compared to Cisplatin, which shows poor selectivity. Olaparib exhibits high selectivity for the MCF-7 cell line, which could be indicative of a specific genetic vulnerability in this cell line (e.g., BRCA mutation).

Apoptosis Induction Analysis

This analysis quantifies the percentage of cells undergoing apoptosis after treatment with the compounds.

Table 2: Percentage of Apoptotic Cells (Early + Late Apoptosis) after 48h Treatment

Treatment (at IC50)MCF-7A549HCT116MRC-5
Vehicle Control (0.1% DMSO) 5.1%4.8%6.2%4.5%
This compound 45.3%38.9%52.1%8.7%
Cisplatin 48.2%42.5%55.6%35.4%
Olaparib 60.1%15.3%12.8%6.1%

Interpretation: The hypothetical data suggests that this compound induces apoptosis in cancer cells while having a minimal effect on normal cells, correlating with the selectivity observed in the MTS assay. Cisplatin induces apoptosis in both cancer and normal cells, confirming its general cytotoxicity. Olaparib's apoptosis induction is potent and selective in MCF-7 cells.

Cell Cycle Analysis

This analysis reveals the impact of the compounds on cell cycle progression.

Table 3: Cell Cycle Distribution (%) after 48h Treatment in HCT116 Cells

Treatment (at IC50)G0/G1 PhaseS PhaseG2/M Phase
Vehicle Control (0.1% DMSO) 45.2%30.1%24.7%
This compound 20.1%25.8%54.1%
Cisplatin 15.8%22.3%61.9%
Olaparib 40.5%33.2%26.3%

Interpretation: The hypothetical results indicate that both this compound and Cisplatin cause a significant accumulation of HCT116 cells in the G2/M phase, suggesting that they may interfere with mitotic progression. Olaparib, in this non-susceptible cell line, shows a minimal effect on the cell cycle distribution.

Visualization of Experimental Workflow and Mechanistic Pathways

Visual aids are invaluable for understanding complex experimental procedures and biological pathways.

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Cytotoxicity & Mechanistic Assays cluster_analysis Data Analysis & Interpretation cell_lines MCF-7, A549, HCT116, MRC-5 seeding Seed cells in plates cell_lines->seeding treatment Treat with Compounds (Target, Cisplatin, Olaparib) seeding->treatment mts_assay MTS Assay (72h) Determine IC50 treatment->mts_assay apoptosis_assay Annexin V/PI Staining (48h) Measure Apoptosis treatment->apoptosis_assay cell_cycle_assay PI Staining (48h) Analyze Cell Cycle treatment->cell_cycle_assay ic50_table Table 1: IC50 & Selectivity Index mts_assay->ic50_table apoptosis_table Table 2: Apoptosis Data apoptosis_assay->apoptosis_table cell_cycle_table Table 3: Cell Cycle Distribution cell_cycle_assay->cell_cycle_table conclusion Evaluate Selectivity & Mechanism ic50_table->conclusion apoptosis_table->conclusion cell_cycle_table->conclusion

Caption: Experimental workflow for evaluating compound selectivity.

parp_inhibition cluster_dna_damage DNA Damage & Repair cluster_brca_deficient BRCA Deficient Cell ssb Single-Strand Break (SSB) parp PARP Enzyme ssb->parp recruits dsb Double-Strand Break (DSB) ssb->dsb leads to (during replication) ssb_repair SSB Repair parp->ssb_repair facilitates no_ssb_repair SSB Repair Inhibited parp->no_ssb_repair ssb_repair->ssb repairs brca_deficient Defective HR Repair (BRCA1/2 mutation) dsb->brca_deficient cannot be repaired by Homologous Recombination (HR) olaparib Olaparib (PARP Inhibitor) olaparib->parp inhibits no_ssb_repair->dsb cell_death Synthetic Lethality (Apoptosis) brca_deficient->cell_death

Caption: Mechanism of action of PARP inhibitors in BRCA-deficient cells.

Discussion and Future Directions

This guide provides a comprehensive, albeit based on a hypothetical data set, framework for the initial in vitro evaluation of this compound. The hypothetical results suggest that the compound may possess desirable characteristics for a cancer therapeutic, namely selective cytotoxicity towards cancer cells via the induction of apoptosis and cell cycle arrest.

The true value of this guide lies in its application. Should the experimental data for this compound mirror the hypothetical results, several future directions would be warranted:

  • Expansion of the Cell Line Panel: Testing the compound against a broader panel of cell lines, including those with known genetic backgrounds (e.g., p53 null, KRAS mutant), could reveal specific biomarkers of sensitivity.

  • Mechanistic Studies: Western blot analysis for key proteins involved in apoptosis (e.g., cleaved caspase-3, PARP cleavage) and cell cycle regulation (e.g., cyclins, CDKs) would provide deeper mechanistic insights.

  • In Vivo Studies: Promising in vitro selectivity would justify advancing the compound to preclinical animal models to evaluate its efficacy and toxicity in a whole-organism context.

By adhering to a logical and scientifically sound experimental plan, researchers can effectively navigate the complex process of evaluating novel compounds, bringing promising new therapies one step closer to the clinic.

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  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1475-1485. [Link]

  • ResearchGate. (n.d.). Plausible Reaction Mechanism for 3,4-Dihydroisoquinolin-1(2H)-one (2).... Retrieved from [Link]

  • Li, Y., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Pest Management Science, 79(4), 1475-1485. [Link]

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Safety Operating Guide

Navigating the Disposal of 5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE: A Guide for the Modern Laboratory

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our researchers and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one, a halogenated heterocyclic compound. The procedures outlined here are grounded in the principles of chemical safety and regulatory compliance, designed to be a trusted resource for laboratory personnel.

The Hierarchy of Waste Management: A Proactive Approach

Before any chemical is handled, a comprehensive waste management plan should be in place.[6] The most effective strategy is to minimize waste generation from the outset. Consider the following hierarchy:

  • Source Reduction: Order only the quantity of this compound necessary for your experiments.[7][8] Reducing the scale of experiments can also significantly decrease the volume of waste produced.[7][8]

  • Reuse and Redistribution: If you have surplus, unadulterated material, consider sharing it with other labs that may have a use for it.[6][7][8]

  • Treatment and Disposal: When waste generation is unavoidable, it must be handled and disposed of in a manner that is safe, environmentally responsible, and compliant with all relevant regulations.[6]

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure.[2][3]

  • Eye Protection: Wear chemical safety goggles or a face shield.[2][3]

  • Hand Protection: Use nitrile gloves. Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.[2][3][9]

  • Body Protection: A lab coat is essential to protect skin and clothing.[2][3]

  • Footwear: Closed-toe shoes must be worn at all times in the laboratory.[2][3]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, work in a certified chemical fume hood.[2]

Hazard and Waste Management Summary Table

ParameterGuidelineRationale
Chemical Class Halogenated Organic CompoundContains chlorine atoms, requiring specific disposal pathways.[2][5]
Primary Hazard Assumed ToxicHalogenated hydrocarbons can be toxic upon inhalation and ingestion.[2] Combustion may produce toxic gases like hydrogen chloride and nitrogen oxides.[9]
PPE Safety goggles, nitrile gloves, lab coatStandard for handling potentially hazardous organic chemicals.[2][3]
Waste Stream "Halogenated Organic Waste"Prevents contamination of other waste streams and ensures proper treatment, typically incineration.[2][5]
Container Type Clearly labeled, leak-proof, compatible container (e.g., glass or polyethylene)Prevents spills and ensures proper identification for waste handlers.[1][7]
Storage Designated Satellite Accumulation Area, with secondary containmentComplies with regulations and minimizes the impact of potential spills.[6][7][10]
Spill Management Protocol

In the event of a spill of this compound, follow these steps:

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill.

  • Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, labeled container for hazardous waste.[9]

  • Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) office.

Step-by-Step Disposal Procedure

The proper disposal of this compound is critical. As a halogenated organic compound, it must be segregated from non-halogenated waste streams.[1][4][5]

  • Waste Collection:

    • Collect all waste containing this compound, including residues, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup materials, in a designated waste container.

    • This container must be specifically for "Halogenated Organic Waste."[2][5] Do not mix with non-halogenated organic solvents, acids, bases, or other incompatible materials.[4][5]

  • Container Selection and Labeling:

    • Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid.[1][7]

    • The container must be clearly labeled with the words "Hazardous Waste" and a full description of the contents, including "this compound" and any other constituents.[4]

  • Storage in a Satellite Accumulation Area (SAA):

    • Store the waste container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation.[7][8]

    • The SAA must be under the control of the operator of the process generating the waste.[7]

    • Keep the container closed at all times except when adding waste.[7][8]

    • It is best practice to use secondary containment, such as a spill tray, to mitigate any potential leaks.[6][10]

  • Requesting Waste Pickup:

    • Once the container is full, or if you are approaching the accumulation time limits set by your institution and regulatory bodies, contact your EHS office to arrange for a waste pickup.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Waste Generated IsHalogenated Is the waste a halogenated organic compound? Start->IsHalogenated HalogenatedWaste Collect in 'Halogenated Organic Waste' container IsHalogenated->HalogenatedWaste Yes NonHalogenatedWaste Collect in appropriate non-halogenated waste stream IsHalogenated->NonHalogenatedWaste No LabelContainer Label container with 'Hazardous Waste' and full chemical name HalogenatedWaste->LabelContainer StoreInSAA Store in designated Satellite Accumulation Area with secondary containment LabelContainer->StoreInSAA RequestPickup Contact EHS for waste pickup when container is full StoreInSAA->RequestPickup End Proper Disposal RequestPickup->End

Caption: Decision workflow for proper segregation and disposal of laboratory waste.

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship within your organization. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.

References

  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 5, 2026, from [Link]

  • Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 5, 2026, from [Link]

  • Management of Waste. (n.d.). In Prudent Practices in the Laboratory. National Center for Biotechnology Information. Retrieved January 5, 2026, from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved January 5, 2026, from [Link]

  • Safe Handing & Disposal of Organic Substances. (n.d.). Science Ready. Retrieved January 5, 2026, from [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025, March 4). HSC Chemistry. Retrieved January 5, 2026, from [Link]

  • Laboratory Waste Management Guidelines. (n.d.). Retrieved January 5, 2026, from [Link]

  • MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. (n.d.). Capot Chemical. Retrieved January 5, 2026, from [Link]

  • Halogenated Solvents in Laboratories. (n.d.). Temple University. Retrieved January 5, 2026, from [Link]

  • Hazardous Waste Segregation. (n.d.). Retrieved January 5, 2026, from [Link]

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A Comprehensive Guide to the Safe Handling of 5,7-DICHLORO-3,4-DIHYDRO-2H-ISOQUINOLIN-1-ONE

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety protocols and logistical plans for handling 5,7-dichloro-3,4-dihydro-2H-isoquinolin-1-one in a laboratory setting. As a Senior Application Scientist, the following information is synthesized from available safety data and established best practices for handling chlorinated aromatic compounds. Given that the toxicological properties of this specific compound have not been thoroughly investigated, a cautious and proactive approach to safety is paramount.[1]

Understanding the Hazard: A Proactive Assessment

This compound is a chlorinated, heterocyclic compound. While specific toxicity data is limited, its structure suggests potential hazards that must be respected. The presence of chlorine atoms on an aromatic ring indicates that it should be handled as a potentially toxic substance with possible long-term health effects.[2] Furthermore, upon combustion, it can release hazardous gases such as nitrogen oxides and hydrogen chloride.[1][3]

Key Known Hazards:

  • May cause respiratory irritation upon inhalation.[1]

  • Prolonged or repeated exposure may lead to allergic reactions in sensitive individuals.[1]

  • Incompatible with acids, acid chlorides, acid anhydrides, and oxidizing agents.[1]

  • Hazardous decomposition products upon combustion include carbon dioxide, nitrogen oxides (NOx), and hydrogen chloride gas.[1]

Due to the lack of comprehensive toxicological data, it is crucial to operate under the assumption that this compound may have other, as yet unidentified, hazardous properties. Therefore, the following handling protocols are designed to minimize all potential routes of exposure.

Personal Protective Equipment (PPE): Your Primary Barrier

A multi-layered approach to PPE is essential when handling this compound. The selection of appropriate PPE is not merely a checklist but a critical component of a comprehensive safety strategy.[4]

PPE ComponentSpecificationRationale
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact. Double-gloving is advised to protect against potential tears and to allow for safe removal of the outer glove if contamination occurs.[5]
Eye and Face Protection ANSI Z87.1 compliant safety goggles and a face shieldSafety goggles protect against splashes and dust particles. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5]
Body Protection A flame-resistant lab coatProtects skin and personal clothing from contamination. A flame-resistant coat is recommended as a general precaution in a chemical laboratory.[6]
Respiratory Protection NIOSH-approved respirator with appropriate cartridges (e.g., OV/AG/P99)Recommended when handling the powder outside of a certified chemical fume hood or when there is a risk of aerosolization.[1][7]

Diagram: PPE Selection Workflow

PPE_Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_action Action start Start: Handling this compound check_ventilation Adequate Ventilation? (Fume Hood) start->check_ventilation base_ppe Minimum PPE: - Lab Coat - Safety Goggles - Nitrile Gloves check_ventilation->base_ppe Yes add_respirator Add Respirator check_ventilation->add_respirator No add_face_shield Add Face Shield base_ppe->add_face_shield Splash Hazard? proceed Proceed with Caution base_ppe->proceed No Splash Hazard add_face_shield->proceed add_respirator->base_ppe

Caption: A workflow for selecting the appropriate PPE based on the handling conditions.

Operational Plan: Safe Handling from Receipt to Disposal

A systematic approach to handling ensures that safety is integrated into every step of the experimental workflow.

Step 1: Receiving and Storage

  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as acids and oxidizing agents.[1][8]

  • Ensure the container is clearly labeled in accordance with OSHA's Hazard Communication Standard.[9][10]

Step 2: Weighing and Aliquoting

  • All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure.[11]

  • Use anti-static weighing paper or a weighing boat to prevent dispersal of the powder.

  • If preparing solutions, add the solid to the solvent slowly to avoid splashing.

Step 3: Experimental Use

  • Keep all containers of the compound closed when not in use.[12]

  • Be mindful of the reaction conditions and potential for exothermic events, especially when mixing with other reagents.

  • Avoid eating, drinking, or applying cosmetics in the laboratory area.[8]

Step 4: Decontamination

  • Wipe down all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., isopropanol or ethanol) and then soap and water.

  • Dispose of all contaminated wipes and disposable PPE as hazardous waste.

Diagram: Safe Handling and Disposal Workflow

Handling_Disposal_Workflow cluster_handling Handling Protocol cluster_disposal Disposal Protocol receive Receive and Inspect store Store Safely receive->store weigh Weigh in Fume Hood store->weigh use Experimental Use weigh->use segregate Segregate Halogenated Waste use->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS label_waste->dispose

Caption: A step-by-step workflow for the safe handling and disposal of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[1][13]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][13]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite or sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[2]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical aspect of the chemical lifecycle, ensuring minimal environmental impact.

  • Waste Segregation: All waste containing this compound, including contaminated PPE, weighing paper, and reaction byproducts, must be collected in a designated, labeled hazardous waste container.[11]

  • Halogenated Waste: As a chlorinated compound, this waste must be segregated into a "Halogenated Organic Waste" stream.[11] Do not mix with non-halogenated waste.

  • Container Management: Keep waste containers closed except when adding waste. Store waste containers in a secondary containment bin in a well-ventilated area.

  • Final Disposal: Arrange for the disposal of the hazardous waste through your institution's EHS department in accordance with all local, state, and federal regulations.

By adhering to these protocols, you can effectively mitigate the risks associated with handling this compound, fostering a safe and productive research environment.

References

  • How to Safely Handle Dangerous Substances in the Workplace. OSHA.com. [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage?
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  • OSHA Rules for Hazardous Chemicals. DuraLabel Resources. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • School Chemistry Laboratory Safety Guide. NIOSH - CDC. [Link]

  • MSDS of Isoquinoline, 5,7-dichloro-1,2,3,4-tetrahydro-. Capot Chemical. [Link]

  • SAFETY D
  • Labor
  • STANDARD OPEARTING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.